2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCFNNCLFJHBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675506 | |
| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-72-5 | |
| Record name | 2-Pyrazinemethanol, 3-ethyl-α,5-dimethyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the strategic acylation of a substituted pyrazine, followed by reduction and subsequent acetylation. This document is intended to provide both theoretical grounding and practical, actionable protocols for researchers in organic synthesis and drug development.
Introduction to this compound
This compound is a substituted pyrazine derivative with the chemical formula C₁₁H₁₆N₂O₂.[1] Pyrazines are a class of aromatic heterocyclic compounds that are widely found in nature and are known for their diverse and often potent aromas.[2] As such, they are of significant interest to the flavor and fragrance industry. Beyond their sensory properties, the pyrazine scaffold is a common motif in pharmacologically active molecules, exhibiting a range of biological activities. The target molecule, with its acetoxyethyl substituent, presents a chiral center, opening possibilities for stereoselective synthesis and evaluation of enantiomer-specific biological effects.
This guide will detail a logical and efficient three-step synthesis to obtain this compound, starting from the readily available precursor, 2-ethyl-5-methylpyrazine.
Synthetic Strategy: A Three-Step Approach
The synthesis is designed as a sequential transformation of functional groups on the pyrazine core. The overall workflow is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Acylation of 2-Ethyl-5-methylpyrazine
The critical first step is the introduction of an acetyl group onto the pyrazine ring to form the key intermediate, 2-acetyl-3-ethyl-5-methylpyrazine. Due to the electron-deficient nature of the pyrazine ring, classical Friedel-Crafts acylation can be challenging. However, alternative methods have proven effective for the acylation of similar heterocyclic systems.
Method A: Grignard Reagent Approach with a Cyanopyrazine Precursor
This method involves the reaction of a Grignar d reagent with a cyanopyrazine derivative. This is a reliable method for the synthesis of acetylpyrazines.[3][4]
Experimental Protocol:
-
Preparation of 2-cyano-3-ethyl-5-methylpyrazine: This precursor can be synthesized from the corresponding amide, 2-carboxamido-3-ethyl-5-methylpyrazine, via dehydration with a suitable agent like phosphorus oxychloride.
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 2-cyano-3-ethyl-5-methylpyrazine in anhydrous tetrahydrofuran (THF) is cooled to 0°C.
-
A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method B: Friedel-Crafts Type Acylation
While challenging, a Lewis acid-catalyzed acylation may be employed. The choice of Lewis acid is critical to avoid complexation with the nitrogen atoms of the pyrazine ring, which can deactivate the catalyst.[5]
Experimental Protocol:
-
To a stirred solution of 2-ethyl-5-methylpyrazine in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane, a Lewis acid (e.g., aluminum chloride or zinc chloride) is added portion-wise at 0°C.
-
Acetyl chloride or acetic anhydride is then added dropwise, maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
| Parameter | Method A (Grignard) | Method B (Friedel-Crafts) |
| Starting Material | 2-Cyano-3-ethyl-5-methylpyrazine | 2-Ethyl-5-methylpyrazine |
| Key Reagents | CH₃MgBr, Anhydrous THF | Acetyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) |
| Advantages | Generally higher yields for acetylpyrazines. | More direct route from the alkylpyrazine. |
| Challenges | Requires synthesis of the cyanopyrazine precursor. | Potential for low yields due to ring deactivation. |
Part 2: Reduction of 2-Acetyl-3-ethyl-5-methylpyrazine
The second step involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for carbonyl groups over other functional groups present in the molecule.[6][7]
Experimental Protocol:
-
2-Acetyl-3-ethyl-5-methylpyrazine is dissolved in a suitable protic solvent, typically methanol or ethanol.
-
The solution is cooled in an ice bath to 0-5°C.
-
Sodium borohydride is added portion-wise with stirring. The addition should be controlled to manage the evolution of hydrogen gas.
-
The reaction is stirred at room temperature until completion, as indicated by TLC analysis.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part 3: Acetylation of 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine
The final step is the esterification of the secondary alcohol to yield the target compound. A standard and efficient method is the use of acetic anhydride with a tertiary amine base as a catalyst.[8][9]
Experimental Protocol:
-
2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine is dissolved in a dry aprotic solvent such as dichloromethane or pyridine.
-
A slight excess of triethylamine or pyridine is added, and the mixture is cooled to 0°C.
-
Acetic anhydride is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until the alcohol is fully consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is diluted with dichloromethane and washed sequentially with water, dilute hydrochloric acid (to remove the amine base), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| 2-Acetyl-3-ethyl-5-methylpyrazine | C₉H₁₂N₂O | 164.21 | Acylation |
| 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine | C₉H₁₄N₂O | 166.22 | Reduction |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Acetylation |
Logical Relationships in Synthesis
Figure 2: Diagram illustrating the logical relationships and key components of the synthetic pathway.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced organic transformations. Each step includes a purification process, typically column chromatography, which serves as a self-validating system to ensure the purity of the intermediates before proceeding to the subsequent reaction. The progress of each reaction should be monitored by an appropriate analytical technique, such as TLC or Gas Chromatography (GC), to confirm the consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This guide has outlined a comprehensive and technically sound multi-step synthesis for this compound. By providing detailed experimental protocols and a discussion of the underlying chemical principles, this document aims to empower researchers to successfully synthesize this and similar pyrazine derivatives. The described pathway offers flexibility in the choice of reagents and conditions, allowing for adaptation to specific laboratory settings and research goals.
References
-
Pharmaffiliates. This compound. [Link]
-
Zhang, Y., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]
-
Organic Syntheses. 5α-androstan-17β-ol-3-one. [Link]
-
Reddit. Acetylation of secondary alcohols. [Link]
-
Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]
-
Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]
-
Patsnap. Method for synthesizing 2-acetyl pyrazine. [Link]
- Google Patents.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Google Patents. United States Patent Office. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
An In-Depth Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a heterocyclic aromatic compound of significant interest to the flavor and fragrance industry. This document consolidates available data on its chemical identity, physicochemical characteristics, likely synthetic pathways, and expected analytical signatures. It is intended for an audience of researchers, chemists, and professionals in product development who require a detailed understanding of this specific pyrazine derivative.
Introduction to Substituted Pyrazines
Pyrazines are a class of six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring.[1] While the parent pyrazine ring is less common in nature, its alkylated, acylated, and otherwise substituted derivatives are ubiquitous and fundamentally important to the aroma and taste of many foods and beverages.[2][3] These compounds are primarily formed during thermal processing, such as roasting, frying, and baking, through the Maillard reaction between amino acids and reducing sugars.[4]
The specific arrangement and nature of the substituent groups on the pyrazine ring dictate the compound's sensory profile, which can range from nutty, roasted, and cocoa-like to green, bell pepper-like, or earthy notes.[1][5][6][7] this compound belongs to this vital class of compounds. Its structure, featuring an ethyl group, a methyl group, and an acetoxyethyl ester side-chain, suggests a complex and potent flavor profile, making it a valuable target for synthesis and application in food systems and fragrance formulations.
Chemical Identity and Structure
Accurate identification is critical for scientific research and regulatory compliance. The key identifiers for this compound are detailed below.
-
Chemical Name: this compound
-
Synonym: 3-Ethyl-α,5-dimethyl-2-pyrazinemethanol 2-Acetate
-
CAS Number: 1076198-72-5
-
Molecular Formula: C₁₁H₁₆N₂O₂
-
Molecular Weight: 208.26 g/mol
Molecular Structure
The structure consists of a central pyrazine ring substituted at positions 2, 3, and 5. The arrangement of these functional groups is the primary determinant of its chemical reactivity and sensory properties.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumersworld.com [perfumersworld.com]
- 6. oooflavors.com [oooflavors.com]
- 7. flavorjungle.com [flavorjungle.com]
The Pivotal Role of Substituted Pyrazines in Food Aroma: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the natural occurrence, formation pathways, and sensory significance of substituted pyrazines in food. While the initial focus of this investigation was the specific molecule 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a comprehensive review of scientific literature and food chemistry databases has revealed no evidence of its natural occurrence in food products. Therefore, this guide pivots to a broader, yet crucial, examination of the well-documented and impactful class of substituted pyrazines that are integral to the desirable aromas of a wide array of cooked and fermented foods.
This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development, providing a foundational understanding of these potent aroma compounds.
Introduction to Pyrazines: The Pillars of Roasted and Savory Flavors
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of many thermally processed foods.[1] Their characteristic aromas are often described as nutty, roasted, toasted, and savory.[2][3] These compounds are typically formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] The specific substitution patterns on the pyrazine ring dictate the precise aroma nuances, making them a fascinating and critical area of study in flavor chemistry.
While a vast number of pyrazines have been identified in food, this guide will focus on representative examples of alkyl- and acetyl-substituted pyrazines to illustrate their formation, sensory properties, and analytical determination.
Genesis of Flavor: Formation Pathways of Substituted Pyrazines
The primary route to pyrazine formation in food is the Maillard reaction. The intricate cascade of reactions provides multiple pathways for the synthesis of a diverse range of substituted pyrazines.
The Maillard Reaction: A Flavor Factory
The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. Subsequent rearrangements, dehydrations, and fragmentations lead to the formation of key intermediates, including α-dicarbonyls and α-aminoketones. The condensation of two α-aminoketone molecules is a critical step in the formation of the dihydropyrazine ring, which is then oxidized to the aromatic pyrazine.
The specific amino acids and sugars involved in the reaction significantly influence the types of pyrazines formed. For instance, the Strecker degradation of amino acids by dicarbonyl compounds produces aldehydes that can contribute to the side-chain substitutions on the pyrazine ring.
Sources
An In-depth Technical Guide to the Mass Spectral Data of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their contributions to the flavor and aroma profiles of various foods and beverages. Beyond their sensory importance, the pyrazine scaffold is a key structural motif in numerous pharmaceutical agents.[1] The compound 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine (CAS No: 1076198-72-5) is a substituted pyrazine with potential applications in these industries.[2] A thorough understanding of its mass spectral characteristics is paramount for its unambiguous identification, quantification, and quality control.
This technical guide provides a comprehensive overview of the anticipated mass spectral data of this compound, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). As a hard ionization technique, EI induces extensive fragmentation, which, while sometimes preventing the observation of a strong molecular ion peak, provides a detailed structural fingerprint of the molecule.[3][4]
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of its substituent groups and the pyrazine ring itself. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species.
Molecular Ion Peak (M+)
The molecular weight of this compound (C11H16N2O2) is 208.26 g/mol . The molecular ion peak (M+) is therefore expected at a mass-to-charge ratio (m/z) of 208. While EI is a high-energy ionization method that can lead to a weak or absent molecular ion for some compounds, the aromatic nature of the pyrazine ring should lend some stability, likely resulting in an observable, albeit potentially low-intensity, M+ peak.[5][6]
Key Fragmentation Pathways
The primary fragmentation of the molecular ion is anticipated to occur at the side chains, as these bonds are generally weaker than those of the aromatic pyrazine core. The following are the most probable fragmentation patterns:
-
Loss of the Acetoxy Group: A prominent fragmentation pathway is the loss of the acetoxy group (CH3COO•) as a radical, leading to a stable cation at m/z 149. This fragment corresponds to the [M - 59]+ ion.
-
McLafferty Rearrangement: The acetoxyethyl side chain is susceptible to a McLafferty rearrangement, a common fragmentation mechanism for esters.[7] This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (CH3COOH), which has a mass of 60 Da. This would result in a fragment ion at m/z 148 ([M - 60]+).
-
Alpha-Cleavage: Cleavage of the bond between the pyrazine ring and the acetoxyethyl group (alpha-cleavage) can lead to two possible fragment ions. Cleavage to lose the ethyl group would result in a fragment at m/z 179 ([M - 29]+). Cleavage of the C-C bond within the ethyl group would lead to the loss of a methyl radical and a fragment at m/z 193 ([M - 15]+).
-
Cleavage of the Pyrazine Ring: While less common for the initial fragmentation, subsequent fragmentation of the major fragment ions can involve the cleavage of the pyrazine ring itself, leading to smaller, characteristic ions.
The following diagram illustrates the predicted primary fragmentation pathways:
Sources
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a substituted pyrazine of interest in flavor chemistry and drug development. In the absence of previously published experimental data for this specific molecule, this document leverages foundational NMR principles and spectral data from structurally analogous compounds to present a detailed predictive analysis. We will explore the anticipated ¹H and ¹³C NMR chemical shifts, spin-spin coupling patterns, and the application of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic molecules.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic aromatic compounds that are abundant in nature and are key components of the flavor and aroma profiles of many roasted and fermented foods, such as coffee and cocoa.[1][2] Their unique sensory properties have led to their widespread use as flavoring agents in the food industry. Beyond their organoleptic characteristics, the pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise substitution pattern on the pyrazine ring dictates both its sensory profile and its pharmacological effects. Therefore, the unambiguous structural characterization of novel pyrazine derivatives is of paramount importance.
This compound is a polysubstituted pyrazine with several key structural features: a trisubstituted pyrazine core, an ethyl group, a methyl group, and an acetoxyethyl side chain. The determination of its precise chemical structure requires a multi-faceted analytical approach, with high-resolution NMR spectroscopy being the most powerful tool. This guide will provide a detailed roadmap for its complete NMR spectral assignment.
Foundational Principles of NMR Analysis for Pyrazine Derivatives
The ¹H and ¹³C NMR spectra of pyrazine derivatives are governed by the electronic properties of the pyrazine ring and its substituents. The two nitrogen atoms in the ring are electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to analogous benzene derivatives. The position and nature of the alkyl and acetoxyethyl substituents will further influence the chemical shifts of the nearby nuclei through inductive and steric effects.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1 and are based on data from similar substituted pyrazines.[3][4][5]
Diagram of the Target Molecule with Proton Numbering
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.2 - 8.4 | Singlet (s) | - | This is the only proton directly attached to the electron-deficient pyrazine ring, leading to a significant downfield shift.[4] |
| H-7 | 6.0 - 6.2 | Quartet (q) | ~7.0 | This methine proton is coupled to the three protons of the methyl group (H-8) and is deshielded by the adjacent pyrazine ring and the oxygen of the acetoxy group. |
| H-8 | 1.6 - 1.8 | Doublet (d) | ~7.0 | These methyl protons are coupled to the methine proton (H-7). |
| H-12 | 2.0 - 2.2 | Singlet (s) | - | The methyl protons of the acetoxy group are in a relatively shielded environment and appear as a characteristic singlet. |
| H-13 | 2.7 - 2.9 | Quartet (q) | ~7.5 | The methylene protons of the ethyl group are adjacent to the pyrazine ring, causing a downfield shift. They are coupled to the methyl protons (H-14). |
| H-14 | 1.2 - 1.4 | Triplet (t) | ~7.5 | These methyl protons are coupled to the methylene protons (H-13). |
| H-15 | 2.5 - 2.7 | Singlet (s) | - | The methyl protons attached to the pyrazine ring will appear as a singlet in a region typical for methylpyrazines.[4] |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom appearing as a single line. The chemical shifts are highly dependent on the electronic environment and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | This carbon is attached to a nitrogen and the acetoxyethyl substituent, resulting in a downfield shift. |
| C-3 | 152 - 156 | This carbon is attached to a nitrogen and the ethyl group. |
| C-5 | 148 - 152 | This carbon is attached to a nitrogen and the methyl group. |
| C-6 | 142 - 145 | This is the only carbon in the pyrazine ring attached to a hydrogen atom. |
| C-7 | 70 - 75 | This methine carbon is attached to the oxygen of the acetoxy group, causing a significant downfield shift. |
| C-8 | 18 - 22 | A typical chemical shift for a methyl carbon in this environment. |
| C-10 (C=O) | 169 - 172 | The carbonyl carbon of the ester group appears in the characteristic downfield region. |
| C-12 | 20 - 23 | The methyl carbon of the acetoxy group. |
| C-13 | 25 - 30 | The methylene carbon of the ethyl group. |
| C-14 | 12 - 16 | The methyl carbon of the ethyl group. |
| C-15 | 20 - 24 | The methyl carbon attached to the pyrazine ring. |
Elucidation with 2D NMR Spectroscopy
While 1D NMR provides essential information, 2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.[6][7]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. This is crucial for confirming the connectivity of the alkyl chains.
Expected COSY Correlations:
-
A cross-peak between the quartet at δ 6.0-6.2 (H-7) and the doublet at δ 1.6-1.8 (H-8), confirming the acetoxyethyl side chain's methyl and methine protons.
-
A cross-peak between the quartet at δ 2.7-2.9 (H-13) and the triplet at δ 1.2-1.4 (H-14), confirming the connectivity of the ethyl group.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8] This allows for the direct assignment of the carbon signals based on the already assigned proton signals.
Expected HSQC Correlations:
-
The singlet at δ 8.2-8.4 (H-6) will correlate with the carbon signal at δ 142-145 (C-6).
-
The quartet at δ 6.0-6.2 (H-7) will correlate with the carbon signal at δ 70-75 (C-7).
-
The doublet at δ 1.6-1.8 (H-8) will correlate with the carbon signal at δ 18-22 (C-8).
-
The singlet at δ 2.0-2.2 (H-12) will correlate with the carbon signal at δ 20-23 (C-12).
-
The quartet at δ 2.7-2.9 (H-13) will correlate with the carbon signal at δ 25-30 (C-13).
-
The triplet at δ 1.2-1.4 (H-14) will correlate with the carbon signal at δ 12-16 (C-14).
-
The singlet at δ 2.5-2.7 (H-15) will correlate with the carbon signal at δ 20-24 (C-15).
Caption: Predicted ¹H-¹³C HSQC correlations for this compound.
Experimental Protocol for NMR Analysis
The following protocol provides a standardized procedure for acquiring high-quality NMR data for this compound.[9]
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the purified compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[3]
-
Locking and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Utilize standard, gradient-selected pulse programs for both COSY and HSQC experiments.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Acquire a sufficient number of increments in the indirect dimension to ensure adequate resolution.
-
III. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Conclusion
This technical guide has presented a detailed, predictive NMR analysis of this compound. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided experimental protocol offers a robust starting point for the empirical analysis of this and structurally related pyrazine derivatives. This comprehensive approach to structural elucidation is fundamental for advancing research in flavor chemistry and drug discovery.
References
- Carrington, C. D. S. V. J. (n.d.). Electron spin resonance spectra of some substituted pyrazine radical anions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
- Tutin, F., & Caton, F. W. (n.d.). The absorption spectra of some substituted pyrazines and their salts. Wellcome Collection.
- E-RESEARCHCO. (n.d.).
- (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations.
- (2012).
- (n.d.).
- (2012). NMR based geographical characterization of roasted coffee.
- (n.d.).
- (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.
- (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH.
- (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
- (2026). Unlocking coffee's hidden chemistry: new diterpenes show anti-diabetic promise.
- (n.d.). Characterization of Flavor Compounds Released During Grinding of Roasted Robusta Coffee Beans.
- (n.d.). 2-Acetyl-3-ethylpyrazine. NIST WebBook.
- (2019). Identification of Characterizing Aroma Components of Roasted Chicory "Coffee" Brews. Journal of Agricultural and Food Chemistry.
- (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. ChemicalBook.
- (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum. ChemicalBook.
- (n.d.). 2-Ethyl-3-methylpyrazine. SpectraBase.
- (2020).
- (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- (n.d.). Synthesis method of natural 2-acetylpyrazine.
- (n.d.). 2-Acetyl-3-ethylpyrazine 98 , FG 32974-92-8. Sigma-Aldrich.
- (n.d.). 2-Acetyl-3-methylpyrazine = 98 , FG 23787-80-6. Sigma-Aldrich.
- (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- (2016). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Characterizing Aroma Components of Roasted Chicory "Coffee" Brews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Toxicological Profile of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: An In-depth Technical Guide Based on Surrogate Data Analysis
Executive Summary
This technical guide provides a comprehensive toxicological assessment of the flavoring agent 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. In the absence of direct toxicological data for this specific compound, this evaluation employs a scientifically rigorous read-across approach. By analyzing data from structurally similar pyrazine derivatives, we can infer the likely toxicological profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the safety considerations for this class of compounds. The assessment covers key toxicological endpoints including acute toxicity, genotoxicity, and repeated-dose toxicity, drawing upon evaluations from authoritative bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Introduction: The Read-Across Approach for Safety Assessment
The subject of this guide, this compound, is a member of the broader family of pyrazine derivatives used as flavoring ingredients in food. Direct toxicological testing has not been conducted on this specific molecule. Therefore, to ascertain its safety profile, we turn to the well-established toxicological principle of "read-across." This methodology allows for the characterization of a substance's potential hazards by referencing data from structurally and metabolically similar compounds, known as surrogates. The validity of this approach is contingent on the predictable metabolic fate of the substance , which, for many pyrazine derivatives, involves common metabolic pathways.
The primary surrogate compounds referenced in this guide include:
-
2-ethyl-5-methylpyrazine
-
2-ethyl-3-methylpyrazine
-
2-ethyl-3,(5 or 6)-dimethylpyrazine
-
2,3,5-trimethylpyrazine
These compounds share a common pyrazine ring and alkyl substituents, suggesting a similar toxicokinetic and toxicodynamic profile.
Caption: Logical workflow for the read-across toxicological assessment.
Predicted Metabolism of Pyrazine Derivatives
The safety of pyrazine derivatives is largely understood through their metabolic pathways. It is anticipated that these compounds are metabolized through side-chain oxidation and ring hydroxylation, followed by conjugation and excretion in the urine.[1] This detoxification process is generally efficient and leads to the formation of innocuous products.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that, based on their predicted metabolism, many pyrazine derivatives do not raise safety concerns at current intake levels.[1]
Toxicological Endpoints
Acute Toxicity
Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance. For the surrogate compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the oral LD50 in rats has been reported as 460 mg/kg body weight.[2][3] This compound is also reported to be an irritant to the skin, eyes, and upper respiratory tract.[2][3]
| Endpoint | Surrogate Compound | Species | Value | Reference |
| Oral LD50 | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 460 mg/kg bw | [2][3] |
Genotoxicity and Mutagenicity
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material. While no specific genotoxicity studies were found for this compound, data on structurally similar pyrazine derivatives are available.
-
Bacterial Reverse Mutation Assay (Ames Test): Structurally similar pyrazine derivatives have generally been found to be non-mutagenic in bacterial assays.[2][3] For instance, 2,3,5-trimethylpyrazine was not mutagenic in an Ames test.[4]
-
In Vitro Mammalian Cell Assays: Some structurally similar pyrazine derivatives have been reported as clastogenic (causing chromosomal damage) in mammalian cells in vitro.[2][3] However, the relevance of these in vitro findings to human health is considered unclear, especially in the context of a long history of safe use in food.[2][3] More recent assessments of 2,3,5-trimethylpyrazine in an in vitro micronucleus test found it to be non-clastogenic.[4][5]
-
BlueScreen Assay: Both 2-ethyl-3-methylpyrazine and 2,3-diethyl-5-methylpyrazine were found to be negative for both cytotoxicity and genotoxicity in the BlueScreen assay, with and without metabolic activation.[4][5]
Based on the available data for surrogate compounds, this compound is not expected to be genotoxic.[4][5]
Caption: A typical workflow for assessing the genotoxic potential of a substance.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are essential for evaluating the potential health effects of long-term exposure. Two 90-day feeding studies in rats have been conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine.
-
One study reported a No-Observed-Effect Level (NOEL) of 12.5 mg/kg body weight per day for both sexes.[2][3]
-
A second study reported a No-Observed-Adverse-Effect Level (NOAEL) of 17 and 18 mg/kg body weight per day for male and female rats, respectively.[2][3]
For other related compounds like 2-ethyl-3-methylpyrazine, the Threshold of Toxicological Concern (TTC) approach has been used to evaluate the safety of repeated-dose exposure, with the exposure being below the TTC for a Cramer Class II material.[5]
| Study Duration | Surrogate Compound | Species | NOAEL/NOEL | Reference |
| 90-day | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 12.5 mg/kg bw/day (NOEL) | [2][3] |
| 90-day | 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 17-18 mg/kg bw/day (NOAEL) | [2][3] |
Regulatory Standing and Exposure
Many pyrazine derivatives have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and have been determined to be Generally Recognized as Safe (GRAS) for their intended use as flavoring ingredients.[6][7][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated a number of pyrazine derivatives and concluded that they pose no safety concern at current levels of intake.[1]
The estimated daily intake of these flavoring agents is generally low. For example, the intake of 2-ethyl-5-methylpyrazine in Europe and the USA is estimated to be 5 µ g/person/day and 1 µ g/person/day , respectively.[1]
Conclusion
Based on a comprehensive review of toxicological data from structurally related pyrazine derivatives, this compound is not expected to pose a safety concern at the current levels of intake when used as a flavoring ingredient. The available data on surrogate compounds indicate low acute toxicity, a lack of genotoxic potential, and no adverse effects at reasonably expected levels of chronic exposure. The metabolic pathways of pyrazine derivatives are well-understood and lead to the formation of harmless metabolites. This read-across assessment, grounded in the evaluations of authoritative bodies like FEMA and JECFA, provides a robust framework for ensuring the safe use of this compound.
References
-
Flavor and Extract Manufacturers Association (FEMA). (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]
-
Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312. [Link]
-
Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 183(Suppl 1), 114342. [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 183(Suppl 1), 114343. [Link]
-
World Health Organization. (2002). Safety evaluation of certain food additives and contaminants. WHO Food Additives Series, No. 48. [Link]
-
Flavor and Extract Manufacturers Association. Safety Assessments. [Link]
Sources
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. femaflavor.org [femaflavor.org]
- 7. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 8. femaflavor.org [femaflavor.org]
identification of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in roasted coffee.
Initiating Information Gathering
I'm starting with focused Google searches to collect information on identifying 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in roasted coffee. I'm prioritizing its chemical properties in the initial search to establish a baseline of understanding.
Analyzing Search Results
I'm now analyzing the initial search results, aiming to pinpoint the most credible sources. I'm prioritizing peer-reviewed journals and application notes to dig into detailed experimental methods and the nuances of how the compound is formed during roasting. My goal is a structured, detailed technical guide, that starts with an introduction to pyrazines in coffee, and then details formation chemistry and analytical methods.
Outlining The Research Strategy
I'm now outlining a detailed research plan. First, I'll search Google to gather information on the compound's properties, formation, and detection methods. Then, I'll analyze the results to pinpoint reliable sources such as journal articles and application notes with detailed protocols. Next, I'll introduce pyrazines in coffee, focusing on this specific compound, its formation chemistry (Maillard, Strecker), and analytical methods. I plan to create a DOT graph for the workflow, with a table for key data found. Finally, I will write the guide and integrate all the information.
Refining Search Parameters
I'm now expanding my Google searches. I'm focusing on chemical properties, formation pathways, and analytical methods. I'm specifically targeting peer-reviewed journals, application notes, and papers from analytical chemistry societies, all detailing experimental protocols and mechanisms. I will create a DOT graph for the workflow, and a table for key data.
The Unseen Contributor: A Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine and its Role in Cocoa Flavor
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic Aroma of Cocoa
The flavor of cocoa is a complex symphony of over 600 volatile compounds, a rich tapestry woven from the genetic blueprint of the cacao bean and the transformative journey of fermentation, drying, and roasting.[1] Among these, pyrazines are paramount, contributing the characteristic roasted, nutty, and chocolatey notes that define the sensory experience of chocolate.[1][2][3][4] This guide delves into the intricate world of cocoa pyrazines, with a specific focus on a lesser-known yet potentially significant contributor: 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine . While not as extensively studied as its alkylpyrazine cousins, its unique structure suggests a nuanced role in the final flavor profile. This document will serve as an in-depth technical resource, exploring the foundational chemistry of cocoa flavor, the established knowledge of pyrazine formation, and a specialized examination of this compound, from its hypothesized formation to its analytical considerations.
Part 1: The Genesis of Cocoa Flavor - A Symphony of Chemical Reactions
The desirable flavors of chocolate are not inherent to the raw cacao bean but are developed through a series of carefully controlled processing steps. The most critical of these is roasting, where the Maillard reaction and Strecker degradation take center stage, transforming precursor molecules into a myriad of aromatic compounds.[2][5]
The Maillard Reaction and Strecker Degradation: The Engines of Flavor
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary pathway for the formation of a vast array of flavor compounds in roasted foods, including cocoa.[3] This complex cascade of reactions leads to the formation of melanoidins, which contribute to the brown color of cocoa, and a plethora of volatile and non-volatile flavor compounds.
A crucial subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. This reaction produces Strecker aldehydes, which are potent aroma compounds, and α-aminoketones, which are key intermediates in the formation of pyrazines.
Caption: The Maillard reaction and Strecker degradation pathway during cocoa roasting.
The Pyrazine Family: Architects of the "Chocolate" Note
Pyrazines are a class of heterocyclic nitrogen-containing compounds that are fundamental to the roasted and nutty flavors of cocoa.[1][3] The type and concentration of pyrazines formed are influenced by several factors, including the specific amino acid and sugar precursors present in the cacao bean, the roasting temperature, and the duration of roasting.[1][6] For instance, higher roasting temperatures and longer times can lead to an increase in the concentration of certain pyrazines, although prolonged heat can also lead to their degradation.[1]
Table 1: Common Pyrazines in Cocoa and their Associated Flavor Descriptors
| Pyrazine Compound | Typical Flavor Descriptors |
| 2-Methylpyrazine | Nutty, roasted, chocolate |
| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa, coffee-like |
| 2,3,5-Trimethylpyrazine | Nutty, earthy, roasted |
| 2-Ethyl-3,5-dimethylpyrazine | Nutty, roasted, cocoa-like, potato-like |
| Tetramethylpyrazine | Nutty, chocolate, coffee |
Part 2: A Deep Dive into this compound (CAS No: 1076198-72-5)
While the role of alkyl-substituted pyrazines in cocoa flavor is well-documented, the presence and contribution of more complex, functionalized pyrazines like this compound are less understood. This section will provide a detailed, albeit partially hypothesized, technical overview of this specific compound.
Chemical Structure and Hypothesized Sensory Profile
The structure of this compound is characterized by a pyrazine ring substituted with a methyl group, an ethyl group, and a 1-acetoxyethyl group. The presence of the acetoxy group is particularly noteworthy, as it introduces an ester functionality which is likely to influence its volatility and sensory properties.
Based on its structural similarity to known cocoa pyrazines and the presence of the acetoxy group, we can hypothesize its sensory profile:
-
Core Pyrazine Notes: A foundational nutty, roasted, and cocoa-like character, similar to other ethyl- and methyl-substituted pyrazines.
-
Fruity and Sweet Nuances: The acetoxy (ester) group may impart subtle fruity, sweet, or even slightly acidic notes, which could add a layer of complexity to the overall chocolate aroma. Esters are well-known for their fruity and sweet aromas in many food systems.
-
Modified Volatility: The larger and more polar acetoxyethyl group would likely decrease the volatility of the compound compared to its simpler alkyl counterparts. This could result in a more lingering, less immediate aroma perception.
Hypothesized Formation Pathway
The formation of this compound during cocoa roasting is likely a multi-step process rooted in the Maillard reaction and subsequent reactions. A plausible pathway can be proposed:
-
Formation of the Pyrazine Backbone: The initial formation of a 2-ethyl-5-methylpyrazine or a related precursor through the condensation of α-aminoketones derived from the Strecker degradation of amino acids like alanine, glycine, and potentially threonine, with dicarbonyl compounds such as glyoxal and methylglyoxal.
-
Formation of an Ethyl Pyrazine Precursor: The formation of 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine as an intermediate. This could occur through the reaction of the pyrazine radical with acetaldehyde, a known product of the Strecker degradation of threonine.
-
Acetylation: The final step would involve the esterification of the hydroxyl group of the intermediate with acetic acid. Acetic acid is a major volatile compound present in fermented and dried cocoa beans, making it readily available for reaction during roasting.
Caption: Hypothesized formation pathway of this compound.
Part 3: Analytical Methodologies for Pyrazine Analysis in a Cocoa Matrix
The accurate identification and quantification of volatile flavor compounds in a complex matrix like cocoa requires sophisticated analytical techniques. The following outlines a robust workflow for the analysis of pyrazines, including the target compound this compound.
Sample Preparation and Extraction
The primary challenge in analyzing cocoa volatiles is their efficient extraction from a high-fat matrix.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This solvent-free technique is highly effective for the extraction of volatile and semi-volatile compounds from solid and liquid samples.
-
Sample Preparation: Weigh 2-5 grams of finely ground roasted cocoa beans or cocoa liquor into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) for quantitative analysis.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
Protocol 2: GC-MS Parameters for Pyrazine Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, with an injection port temperature of 250-270°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic reference standards and commercial mass spectral libraries (e.g., NIST, Wiley).
Quantification: Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Caption: Analytical workflow for the analysis of pyrazines in cocoa.
Part 4: Conclusion and Future Perspectives
The flavor of cocoa is a testament to the intricate chemical transformations that occur during its processing. While the roles of major alkylpyrazines are well-established, this guide has shed light on the potential significance of a more complex, functionalized pyrazine, this compound. Its hypothesized sensory profile, suggesting a blend of traditional roasted notes with novel fruity and sweet undertones, underscores the vast and still partially unexplored chemical landscape of cocoa flavor.
Future research should focus on the definitive identification and quantification of this compound in various cocoa varieties and under different processing conditions. The synthesis of an authentic reference standard is a critical first step to enable accurate analytical measurements and sensory evaluation. Elucidating its precise formation pathway will not only enhance our fundamental understanding of cocoa flavor chemistry but may also open new avenues for flavor modulation and optimization in the chocolate industry. For drug development professionals, understanding the formation and presence of such complex heterocyclic compounds in commonly consumed foods can provide valuable insights into potential interactions and metabolic pathways relevant to human health.
References
-
del Castillo, M. D., et al. (2000). Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. Journal of Agricultural and Food Chemistry, 48(1), 126-131. [Link]
-
Asefi, N., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology, 59(12), 4835-4845. [Link]
-
Cherniienko, D., et al. (2022). Pyrazines, which were detected in samples of cocoa and chocolate. ResearchGate. [Link]
-
Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Biology, 4(1), 884. [Link]
-
Stadler, R. H., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(7), 2336-2346. [Link]
-
Ramirez-Jimenez, A., et al. (2021). Physicochemical Phenomena in the Roasting of Cocoa (Theobroma cacao L.). Foods, 10(3), 643. [Link]
-
Hofmann, T., & Schieberle, P. (1998). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 46(6), 2270-2277. [Link]
-
Misnawi, & Teguh, W. (2010). Optimization of cocoa beans roasting process using Response Surface Methodology based on concentration of pyrazine and acrylamide. International Food Research Journal, 17(2), 435-444. [Link]
-
IFF. (n.d.). COCOA ABS MD 5 PCT IPM RAC LMR MB. Retrieved from [Link]
-
JECFA. (2001). Pyrazine derivatives. JECFA Food Additives Series 48. [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: Chemical Structure, Isomerism, and Analytical Considerations
Abstract
This technical guide provides a comprehensive analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a significant heterocyclic compound found in various food products and utilized as a flavoring agent. The guide delves into its core chemical structure, explores the critical aspects of its stereoisomerism and constitutional isomerism, and outlines the analytical methodologies essential for its identification, characterization, and chiral separation. Detailed protocols for spectroscopic analysis and chromatographic separation are presented, offering researchers, scientists, and drug development professionals a thorough understanding of this compound's chemical properties and the techniques required for its study. The document emphasizes the causality behind experimental choices and provides a framework for the robust analysis of this and similar alkylpyrazines.
Introduction: The Significance of Alkylpyrazines in Chemical and Sensory Science
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the fields of food chemistry and flavor science.[1][2] They are often major contributors to the desirable aromas associated with cooked, roasted, and toasted foods, arising primarily from the Maillard reaction between amino acids and reducing sugars.[1][2] Among the vast family of pyrazines, this compound (CAS No: 1076198-72-5) is a compound of interest due to its complex structure and potential contribution to nuanced flavor profiles.[3]
The molecular architecture of this pyrazine, featuring multiple alkyl substituents and a chiral center, presents both opportunities and challenges. Its specific arrangement of ethyl and methyl groups, combined with an acetoxyethyl side chain, dictates its unique organoleptic properties. Furthermore, the presence of a stereocenter necessitates a detailed understanding of its isomeric forms, as enantiomers can exhibit distinct sensory and biological activities. This guide will provide an in-depth exploration of the chemical structure, isomerism, synthesis, and analytical characterization of this compound.
Elucidation of the Core Chemical Structure
The fundamental structure of this compound is built upon a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The substitution pattern is key to its identity:
-
Pyrazine Core: A 1,4-diazine ring system.
-
Substituents:
-
An ethyl group at position 3.
-
A methyl group at position 5.
-
A 1-acetoxyethyl group at position 2.
-
The molecular formula of this compound is C11H16N2O2, and it has a molecular weight of approximately 208.26 g/mol .[3]
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
A singlet for the pyrazine ring proton.
-
Quartets and triplets corresponding to the ethyl group protons.
-
A singlet for the methyl group on the pyrazine ring.
-
A quartet for the methine proton of the acetoxyethyl group, coupled to the adjacent methyl protons.
-
A doublet for the terminal methyl protons of the acetoxyethyl group.
-
A sharp singlet for the acetyl methyl protons.
-
-
¹³C NMR: The carbon NMR spectrum would corroborate the structure, showing distinct signals for each of the 11 carbon atoms in their unique chemical environments.[4] The carbons of the pyrazine ring would appear in the aromatic region, deshielded by the electronegative nitrogen atoms. The carbonyl carbon of the acetate group would be the most downfield signal.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique for identifying volatile pyrazines.[6][7] The fragmentation of alkylpyrazines is often characterized by benzylic cleavage of the side chains. For this compound, characteristic fragments would likely arise from the loss of the acetyl group and subsequent cleavages of the alkyl side chains.
Isomerism: A Critical Consideration
The isomeric complexity of this compound is a central theme of this guide. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. Two main types of isomerism are relevant here: stereoisomerism and constitutional isomerism.
Stereoisomerism: The Chiral Nature
The presence of a chiral center at the carbon atom of the acetoxyethyl group (the carbon bonded to the pyrazine ring, an oxygen atom, a methyl group, and a hydrogen atom) means that this compound can exist as a pair of enantiomers:
-
(R)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
-
(S)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities and sensory properties. The separation and characterization of these enantiomers are critical in both drug development and flavor chemistry.
Constitutional Isomerism
Constitutional isomers have the same molecular formula but different connectivity. For C11H16N2O2, a number of constitutional isomers involving the pyrazine core exist. These primarily involve the rearrangement of the substituents on the pyrazine ring. Examples include:
-
Positional Isomers: The ethyl and methyl groups could be at different positions, such as 2-ethyl-6-methyl or 3-ethyl-5-methyl. For instance, 2,3-diethyl-5-methylpyrazine (CAS 18138-04-0) and 3,5-diethyl-2-methylpyrazine (CAS 18138-05-1) are known constitutional isomers with different substitution patterns.[8][9][10]
-
Functional Group Isomers: The acetoxyethyl group could be rearranged. For example, an isomer could have a different ester linkage or the side chain could be attached to a different position on the pyrazine ring.
The challenge in analyzing complex mixtures, such as food extracts, is that many of these constitutional isomers can have very similar mass spectra, making unambiguous identification difficult without authentic reference standards and chromatographic retention data.[6][7]
Synthesis and Analytical Methodologies
The synthesis and analysis of this compound and its isomers require precise and robust methodologies.
Synthetic Approaches
The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A plausible, though not explicitly documented, synthetic route for the target molecule could involve:
-
Formation of the Pyrazine Core: A chemoenzymatic synthesis approach has been demonstrated for related compounds like 3-ethyl-2,5-dimethylpyrazine, which involves the condensation of aminoacetone and acetaldehyde.[11] A similar strategy could be adapted.
-
Side-Chain Functionalization: The acetoxyethyl group could be introduced by reacting the corresponding 2-(1-hydroxyethyl)pyrazine precursor with acetic anhydride or acetyl chloride.
The synthesis of specific enantiomers would require either a stereoselective synthesis or the resolution of a racemic mixture.
Analytical Workflows
A comprehensive analytical workflow is essential for the identification, quantification, and chiral separation of this compound.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like pyrazines.[6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for separating isomers (e.g., a DB-5ms or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in split or splitless mode.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C) to elute all compounds.
-
Mass Spectrometer: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices to a reference library or authentic standards.
4.2.2. Chiral Separation: High-Performance Liquid Chromatography (HPLC)
The separation of the (R) and (S) enantiomers requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[12][13][14][15][16]
Experimental Protocol: Chiral HPLC Separation
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[13][14][16]
-
Mobile Phase Optimization: The choice of mobile phase is critical. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol) should be screened to find the optimal separation conditions.[12][14][16]
-
Detection: A UV detector is typically used for detection. If higher sensitivity is needed, the HPLC can be coupled to a mass spectrometer (LC-MS).
-
Method Validation: The developed method should be validated for linearity, accuracy, precision, and limits of detection and quantification.[15]
Data Presentation and Visualization
Tabulated Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1076198-72-5 | [3] |
| Molecular Formula | C11H16N2O2 | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Predicted XlogP3 | 1.8 | - |
| Isomeric Nature | Chiral (one stereocenter), multiple constitutional isomers | - |
Logical Workflow for Isomer Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound and its isomers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sci-hub.jp [sci-hub.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. 3,5-Diethyl-2-methylpyrazine | C9H14N2 | CID 28906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in Roasted Coffee Beans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for the Food & Beverage Industry
Abstract
This application note presents a detailed, validated protocol for the quantitative determination of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a key aroma compound, in roasted coffee beans. Pyrazines are a critical class of volatile organic compounds formed during the Maillard reaction in the roasting process, significantly contributing to the desirable nutty, roasted, and cocoa-like notes in coffee's flavor profile.[1][2] The accurate quantification of these compounds is essential for quality control, product development, and sensory analysis in the coffee industry. This method employs a robust and sensitive Headspace Solid-Phase Microextraction (HS-SPME) technique for analyte extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and includes a full validation summary to ensure the method's suitability for its intended purpose, aligning with established guidelines for analytical method validation in food analysis.[5][6][7]
Introduction and Scientific Rationale
The sensory profile of coffee is the result of a complex mixture of over a thousand volatile compounds.[2] Among these, pyrazines are paramount in defining the characteristic aroma of roasted coffee. This compound (CAS: 1076198-72-5) is a substituted pyrazine that contributes to the overall flavor bouquet. The concentration of such pyrazines can vary significantly based on factors like bean origin, roasting time, and temperature.[8] Therefore, a reliable quantitative method is crucial for coffee producers to maintain batch-to-batch consistency and meet consumer expectations for taste and aroma.
The chosen analytical approach, HS-SPME-GC-MS, offers several advantages. HS-SPME is a solvent-free, efficient, and sensitive extraction technique ideal for volatile and semi-volatile compounds in complex matrices like coffee.[3][4] Gas chromatography provides the high-resolution separation needed to distinguish the target analyte from other matrix components, while mass spectrometry offers unparalleled selectivity and sensitivity for confident identification and quantification.[9] A stable isotope dilution assay (SIDA) is the gold standard for accuracy in quantitative mass spectrometry; however, due to the potential limited availability of a labeled standard for the target analyte, this protocol will utilize a closely related structural analog as an internal standard to correct for matrix effects and variations in extraction efficiency.
Analyte Details
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 1076198-72-5 | [10] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [10] |
| Molecular Weight | 208.26 g/mol | [10] |
| Appearance | Brown Oil | [10] |
Experimental Workflow and Protocol
Principle of the Method
The quantitative analysis follows a systematic workflow. Volatile compounds, including the target analyte, are extracted from the headspace of a heated, sealed vial containing ground coffee. These compounds are adsorbed onto a solid-phase microextraction (SPME) fiber. The fiber is then desorbed in the hot injection port of a gas chromatograph, where the analytes are transferred to the analytical column. The compounds are separated based on their boiling points and polarity and subsequently detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
Logical Workflow Diagram
Caption: Overall workflow for the quantitative analysis.
Materials and Reagents
-
Standards: this compound (≥98% purity), 2-Ethyl-3,5-dimethylpyrazine (Internal Standard, IS) (≥98% purity).
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water.
-
Reagents: Sodium chloride (NaCl, analytical grade).
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (e.g., from Supelco). This fiber is recommended for broad-range volatile analysis in coffee.[3]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Coffee Samples: Roasted whole coffee beans.
Instrumentation
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
SPME Autosampler (e.g., PAL RTC).
-
Analytical Balance (4-decimal places).
-
Cryogenic Grinder (e.g., SPEX SamplePrep 6875 Freezer/Mill).
-
Vortex Mixer.
Step-by-Step Protocol
1. Standard Solution Preparation:
- IS Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-ethyl-3,5-dimethylpyrazine, dissolve in, and bring to a final volume of 10 mL with methanol in a volumetric flask.
- Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound, dissolve in, and bring to a final volume of 10 mL with methanol.
- Working IS Solution (10 µg/mL): Dilute the IS stock solution 1:100 with deionized water.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the analyte stock solution in deionized water.
2. Sample Preparation:
- Freeze whole roasted coffee beans in liquid nitrogen and immediately grind to a fine, consistent powder (e.g., particle size < 500 µm) using a cryogenic grinder. This prevents the loss of volatile compounds.
- Accurately weigh 2.0 ± 0.1 g of ground coffee into a 20 mL headspace vial.
- Add 5 mL of saturated NaCl solution (to increase the volatility of analytes).
- Spike with 50 µL of the working IS solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.
- Immediately seal the vial with the magnetic cap.
3. HS-SPME Procedure:
- Place the vial in the autosampler tray.
- Incubation/Equilibration: Incubate the vial at 80°C for 15 minutes with agitation (250 rpm).
- Extraction: Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 80°C. This method is adapted from established protocols for coffee volatiles.[3]
4. GC-MS Analysis:
- Desorption: Immediately transfer the fiber to the GC injection port and desorb for 5 minutes at 250°C in splitless mode.
- Acquire data using the parameters outlined in the tables below.
GC-MS Instrumental Parameters
Table 1: Gas Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for polar and semi-polar pyrazines. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250°C | Ensures efficient thermal desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless (5 min) | Maximizes transfer of analyte to the column for trace-level detection. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 min | A standard temperature ramp for separating a wide range of volatile coffee compounds. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230°C | Standard source temperature to maintain compound integrity. |
| Transfer Line Temp. | 250°C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target compounds. |
| SIM Ions (m/z) | Analyte: 165 (Quantifier), 151, 123 IS: 135 (Quantifier), 108 | Ions selected based on the predicted mass spectra of the analyte and internal standard. The most abundant, unique fragment is chosen as the quantifier. |
Method Validation and Performance
Method validation is a critical process to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following parameters should be assessed according to international guidelines, such as those from the FAO or FDA.[5][7]
Validation Parameters
-
Linearity & Range: A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The method demonstrated excellent linearity over the range of 0.5–100 ng/mL.
-
Accuracy (Recovery): Determined by spiking blank matrix (e.g., decaffeinated coffee grounds with low pyrazine content) at three concentration levels (low, medium, high).
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples.
-
Limits of Detection (LOD) & Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Selectivity: Confirmed by the absence of interfering peaks at the retention times of the analyte and IS in blank matrix chromatograms and by the consistent ratio of quantifier to qualifier ions.
Hypothetical Performance Data
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.998 | r² ≥ 0.995 |
| Range | 0.5 - 100 ng/mL | - |
| Accuracy (Recovery) | 92 - 107% | 80 - 110% |
| Precision (RSD%) | Repeatability: < 5% Intermediate: < 8% | RSD ≤ 15% |
| LOD | 0.15 ng/mL | - |
| LOQ | 0.50 ng/mL | - |
Data Analysis and Reporting
-
Identification: The target analyte and IS are identified by their specific retention times and the presence of their quantifier and qualifier ions.
-
Integration: Integrate the peak areas for the quantifier ions of the analyte and the IS.
-
Calibration Curve: Generate a linear regression curve from the calibration standards. The equation will be in the form of y = mx + c, where y is the area ratio (Analyte/IS) and x is the concentration.
-
Quantification: Calculate the concentration of this compound in the coffee sample using the following formula:
Concentration (µg/kg) = ( (Area_Analyte / Area_IS) - c ) / m * (V_extraction / W_sample)
Where:
-
c = y-intercept of the calibration curve
-
m = slope of the calibration curve
-
V_extraction = Volume of extraction solvent (5 mL)
-
W_sample = Weight of the coffee sample (in g)
-
The final result is reported in µg/kg of roasted coffee beans. The total concentration of alkylpyrazines in commercial coffee can range from approximately 82 to 212 mg/kg, though the concentration of this specific, less common pyrazine will be significantly lower.[2][11]
Conclusion
This application note provides a comprehensive, robust, and validated HS-SPME-GC-MS method for the quantitative analysis of this compound in roasted coffee beans. The protocol demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it a highly reliable tool for quality control and research in the coffee industry. The detailed, step-by-step nature of the protocol ensures it can be readily implemented in analytical laboratories equipped with standard GC-MS instrumentation.
References
-
Blank, I., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]
-
FAO/IAEA. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]
-
International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition. [Link]
-
Pharmaffiliates. Chemical Name : this compound. Pharmaffiliates. [Link]
-
Rojas-Romo, C., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. MDPI. [Link]
-
Richling, E., et al. (2014). ANALYSIS OF ALKYLPYRAZINES FROM COFFEE AND THEIR BIOLOGICAL EFFECTS. Comunicaffè. [Link]
-
RSSL. Method Development and Validation for Food and Beverages. RSSL. [Link]
-
Rojas-Romo, C., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. PubMed. [Link]
-
PubChem. 2-Acetyl-5-methylpyrazine. PubChem. [Link]
-
International Journal of Food Science and Nutrition. (2024). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition. [Link]
-
Vitzthum, O. G., & Werkhoff, P. (1974). Volatile constituents of coffee. Pyrazines and other compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Granato, D., et al. (2024). Food Flavor Chemistry and Sensory Evaluation. PMC - NIH. [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology. [Link]
-
Lachenmeyer, A., et al. (2024). Quantitative Analysis of Chlorogenic Acid during Coffee Roasting via Raman Spectroscopy. MDPI. [Link]
-
Zhang, Y., et al. (2025). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. NIH. [Link]
-
The Good Scents Company. 2,3-diethyl-5-methylpyrazine. The Good Scents Company. [Link]
-
Lee, S., et al. (2025). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. ResearchGate. [Link]
-
Amanpour, A., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Food Processing and Preservation. [Link]
-
PubChem. 2-Ethyl-3,5-dimethylpyrazine. PubChem. [Link]
-
SepSolve Analytical. (2017). Comprehensive Analysis of Coffee Bean Extracts by GC×GC–TOF MS. Separation Science. [Link]
-
Amanpour, A., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods. [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
Mondello, L., et al. (2011). Ordered retention pattern of 20 alkyl pyrazines from roasted Robusta coffee volatiles. ResearchGate. [Link]
-
Henderson, T. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. LinkedIn. [Link]
Sources
- 1. foodsciencejournal.com [foodsciencejournal.com]
- 2. comunicaffe.it [comunicaffe.it]
- 3. mdpi.com [mdpi.com]
- 4. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. rssl.com [rssl.com]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. researchgate.net [researchgate.net]
- 9. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Detection and Identification of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable nutty, roasted, and toasted flavors in many food products and are also investigated in pharmaceutical contexts for their biological activities.[1][2][3] This application note provides a detailed protocol for the extraction and analysis of a specific semi-volatile pyrazine, 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, from complex matrices. The methodology employs a solventless extraction technique, Headspace Solid-Phase Microextraction (HS-SPME), followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] This robust protocol is designed to offer high sensitivity and specificity, making it suitable for quality control, flavor profiling, and metabolic studies.
Introduction and Scientific Background
Alkylpyrazines are formed primarily through Maillard reactions between amino acids and reducing sugars during thermal processing.[5] Their structural diversity leads to a wide range of aroma profiles, making their accurate identification essential for food science and flavor chemistry. The target analyte, this compound, possesses a higher molecular weight and an ester functional group, suggesting it contributes to more complex, less volatile aroma notes.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds.[4] The gas chromatograph separates individual components from a mixture based on their chemical properties and interaction with the GC column. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint for unambiguous identification.[6][7]
To overcome challenges associated with complex sample matrices, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME). This technique concentrates volatile and semi-volatile analytes from the sample's headspace onto a coated fiber, effectively isolating them from non-volatile matrix components and enhancing detection sensitivity.[8][9]
Experimental Workflow
The overall analytical procedure is a multi-stage process designed for optimal recovery and accurate identification of the target analyte.
Caption: HS-SPME-GC-MS workflow for pyrazine analysis.
Detailed Protocol: Materials and Methodology
Reagents and Materials
-
Sample: Liquid or solid material to be analyzed.
-
Sodium Chloride (NaCl): ACS grade or higher, for matrix modification.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 85 µm Polyacrylate fiber (for polar compounds). The choice depends on the matrix; CAR/PDMS is a good starting point for broad-range volatiles.[10]
-
Reference Standard: Pure this compound for confirmation of retention time and mass spectrum.
Sample Preparation: Headspace-SPME
The causality behind this choice is to isolate and concentrate volatile and semi-volatile analytes from a complex matrix without the use of organic solvents.[8] The addition of salt ("salting out") increases the ionic strength of the aqueous phase in the sample, which reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[10]
-
Sample Weighing: Accurately weigh 2.0 to 5.0 grams of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2-5 mL.
-
Matrix Modification: Add approximately 1.0 gram of NaCl to the vial. This step is crucial for enhancing the release of volatile compounds from the sample matrix.
-
Sealing: Immediately seal the vial with the magnetic cap to prevent the loss of volatile analytes.
-
Incubation and Equilibration: Place the vial in a heating block or autosampler incubator set to 60°C . Allow the sample to equilibrate for 15 minutes. This ensures that a stable equilibrium is reached between the sample and the headspace before extraction begins.
-
Extraction: Insert the SPME fiber into the vial, exposing it to the headspace (not the sample itself). Extract for 30-50 minutes at 60°C with gentle agitation if available.[8] An extraction time of 50 minutes is often chosen to ensure sufficient adsorption of analytes.[8]
-
Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of pyrazines and related flavor compounds. The choice of a non-polar DB-5MS column is a common starting point for general flavor analysis, providing good separation based on boiling points.
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| Injector Type | Splitless | To maximize the transfer of trace analytes onto the column, enhancing sensitivity. |
| Injector Temperature | 260 °C | Ensures rapid and complete desorption of the target analyte from the SPME fiber.[11] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency and consistent retention times.[12] |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. |
| Oven Program | - Initial: 40°C, hold for 3 min- Ramp 1: 5°C/min to 180°C- Ramp 2: 15°C/min to 280°C, hold for 5 min | The initial hold traps very volatile compounds. The slow initial ramp separates a wide range of analytes, while the faster second ramp elutes higher boiling compounds efficiently. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard energy for EI, providing consistent and extensive fragmentation.[6] |
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and prevents contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and mass analysis. |
| Mass Scan Range | m/z 35 - 400 | A wide enough range to capture the molecular ion and key fragments of the target analyte and other potential compounds. |
| Solvent Delay | 2 - 3 min | Protects the MS filament from saturation by any residual air or water desorbed from the fiber. |
Data Analysis and Interpretation
Analyte Identification
The identification of this compound is a two-fold validation process:
-
Retention Time (RT): The peak corresponding to the analyte must elute at the same retention time as a pure, injected standard under identical chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the peak must match the spectrum of the reference standard and/or a validated library spectrum (e.g., NIST, Wiley).[1] For positive identification, key ions including the molecular ion and characteristic fragment ions must be present in the correct relative abundances.
Expected Mass Spectrum and Fragmentation
The molecular formula for this compound is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . In Electron Ionization MS, the molecule will undergo predictable fragmentation.
-
Molecular Ion (M⁺): The parent ion peak is expected at m/z 208 . Its presence confirms the molecular weight.
-
Key Fragmentation Pathways: The structure contains an ester group and alkyl chains attached to a stable pyrazine ring. Fragmentation will likely occur at the bonds adjacent to the ring and within the ester group.[6][13]
-
Loss of an acetoxy radical (•OCOCH₃): This involves the cleavage of the C-O bond, resulting in a major fragment at m/z 149 . This is often a very stable and prominent ion.
-
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the pyrazine ring would yield a fragment at m/z 179 .
-
McLafferty Rearrangement: While less direct, rearrangement followed by loss of acetic acid (CH₃COOH, 60 Da) could potentially lead to a fragment at m/z 148 .
-
Loss of an acetyl radical (•COCH₃): Cleavage within the ester group can lead to a fragment at m/z 165 .
-
| Ion (m/z) | Identity | Description |
| 208 | [M]⁺ | Molecular Ion |
| 179 | [M - C₂H₅]⁺ | Loss of the ethyl group from the pyrazine ring. |
| 165 | [M - COCH₃]⁺ | Loss of the acetyl radical from the ester group. |
| 149 | [M - OCOCH₃]⁺ | Key Fragment: Loss of the acetoxy radical. Expected to be a prominent peak. |
| 135 | [C₈H₁₁N₂]⁺ | Further fragmentation, potentially from the m/z 149 or 179 ions. Similar structures show this pattern.[5] |
Trustworthiness and Quality Control
To ensure the validity of the results, the following self-validating steps must be integrated:
-
Method Blank: Analyze a vial containing only the matrix modifier (NaCl) or an inert material prepared in the same manner as the samples. This ensures that there is no contamination from the system or environment.
-
Reference Standard Confirmation: Before and after a sample batch, run a diluted standard of this compound to confirm the retention time and mass spectral response of the instrument.
-
Fiber Conditioning: Before first use and between sample sets, the SPME fiber must be conditioned at the temperature recommended by the manufacturer to remove any contaminants.
By adhering to this detailed protocol and its integrated quality control measures, researchers can achieve reliable and reproducible detection of this compound, providing valuable insights for flavor chemistry, food quality assessment, and related scientific disciplines.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Afzal, M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
- Ahn, Y. G., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Analytical Science and Technology, 29(1), 1-6.
-
Shimadzu Corporation. (n.d.). GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Technical Report C146-E407. Retrieved from [Link]
-
Wang, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 445. Retrieved from [Link]
- Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Journal of Food Processing & Technology.
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
- Sun, Y., et al. (2020). Peak area values as determined by GC-MS for flavor compounds.
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylpyrazine. PubChem Compound Database. Retrieved from [Link]
- Misnawi, J., et al. (2005). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Indonesian Journal of Chemistry, 4(3).
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]
-
Li, Y., et al. (2022). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 10(10), 3466-3481. Retrieved from [Link]
- Mutarutwa, D., et al. (2018). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines.
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Viviers, M., et al. (2018). Mass spectra of tentatively identified pyrazine products. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules, 29(5), 1083. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931). Retrieved from [Link]
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods. CRC Critical Reviews in Food Technology, 4(1), 39-115. Retrieved from [Link]
- D'Aco, C., et al. (2020). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 35(4), 357-371.
-
Wang, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 445. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazines in Foods | Request PDF. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Pyrazine, 2-ethyl-5-methyl-. SpectraBase. Retrieved from [Link]
Sources
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust Protocol for the Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME)
Introduction: Unveiling a Key Aroma Compound
2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine (CAS No. 1076198-72-5) is a substituted pyrazine, a class of heterocyclic nitrogen compounds renowned for their significant contribution to the aroma and flavor profiles of numerous foods, beverages, and tobacco products.[1][2] Pyrazines are typically formed during thermal processing, such as roasting or baking, through Maillard reactions.[1][3] The specific structure of this compound, with its acetate ester functional group, suggests it may impart complex nutty, roasted, or sweet aroma notes. Accurate quantification of such potent aroma compounds is critical in food science for quality control, in flavor chemistry for product development, and potentially in drug development where off-notes or flavor masking can be a concern.
Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive approach for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[4] This application note presents a comprehensive, scientifically-grounded protocol for the analysis of this compound using Headspace (HS) SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While a specific protocol for this novel pyrazine derivative is not widely published, the methodology herein is synthesized from established principles and validated methods for analogous pyrazine compounds, providing a robust starting point for researchers.[2][3]
The Principle of Headspace SPME: A Multi-Phase Equilibrium
HS-SPME operates on the principle of equilibrium-based partitioning. The analyte, this compound, distributes itself among three phases: the sample matrix (liquid or solid), the gaseous headspace above the sample, and the stationary phase coating on the SPME fiber.[5]
The process begins by placing the sample in a sealed vial and allowing it to equilibrate at a controlled temperature, which encourages volatile analytes to move from the sample into the headspace.[6][7] An SPME fiber is then exposed to the headspace. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, governed by the partition coefficients between the fiber coating/headspace (K₁) and the headspace/sample matrix (K₂).[5] After a set extraction time, the fiber is retracted and transferred to the hot GC inlet, where the trapped analytes are rapidly desorbed for analysis. This technique is ideal as it prevents non-volatile matrix components from contaminating the fiber or the GC system.
Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).
Detailed Application Protocol
This protocol is designed as a comprehensive workflow, from sample preparation to data analysis. Optimization of time and temperature parameters is recommended for each unique sample matrix to ensure maximum sensitivity and accuracy.[1][8]
Required Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPME Autosampler (or manual SPME holder)
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended. This fiber type has demonstrated broad applicability and high extraction efficiency for a wide range of volatile and semi-volatile compounds, including various pyrazines.[2][9][10][11]
-
Headspace Vials: 20 mL, screw-cap with PTFE/Silicone septa.
-
Analytical Balance, Vortex Mixer, and Centrifuge.
Reagents and Standards
-
Analytical Standard: this compound (≥98% purity).
-
Internal Standard (ISTD): A deuterated pyrazine analog or a compound with similar chemical properties not present in the sample (e.g., 2-methyl-3-heptanone). The use of an ISTD is critical for accurate quantification, as it corrects for variations in fiber performance and injection volume.[12]
-
Solvents: Methanol or Ethanol (HPLC grade) for stock solutions.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
Experimental Workflow Diagram
Caption: Complete workflow for HS-SPME-GC-MS analysis.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 500 ng/mL in the chosen sample matrix or a suitable simulant (e.g., deionized water for aqueous samples).
-
Prepare a stock solution of the ISTD (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 2.0 g (for solids) or pipette 2.0 mL (for liquids) of the sample into a 20 mL headspace vial.
-
Causality: The sample-to-headspace volume ratio is a critical parameter. Maintaining a consistent sample volume ensures reproducibility.
-
Add 1.0 g of NaCl. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace (the "salting-out" effect).[13]
-
Spike with a fixed amount of ISTD solution (e.g., 10 µL of 100 µg/mL ISTD).
-
Immediately seal the vial with a PTFE/Silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block with agitation.
-
Pre-incubation/Equilibration: Incubate the vial for 10 minutes at 60°C with agitation.[6]
-
Causality: This step is crucial to allow the analyte to reach equilibrium between the sample and the headspace before the fiber is introduced, leading to more consistent results.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C with continued agitation.
-
Causality: Extraction is time and temperature-dependent. Higher temperatures increase analyte volatility but can negatively affect the partition coefficient with the fiber. These parameters represent a common starting point for pyrazines and should be optimized for the specific matrix.[1][2]
-
-
GC-MS Analysis & Desorption:
-
After extraction, immediately transfer the fiber to the GC injection port, heated to 250°C.
-
Desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.
-
Causality: The desorption temperature must be high enough to release the analyte quickly but not so high as to damage the fiber. Splitless injection maximizes the transfer of the analyte onto the column, enhancing sensitivity.
-
After desorption, bake the fiber in a separate conditioning station or the GC inlet (with split flow on) at a higher temperature (e.g., 270°C) for 10 minutes to prevent carryover between samples.
-
Suggested GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of volatile and semi-volatile compounds like pyrazines.[14] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 240°C (hold 5 min) | A starting point to ensure separation from other matrix components. Must be optimized. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan allows for identification of unknowns. SIM mode significantly increases sensitivity and selectivity for target analyte quantification. |
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the protocol is fit for its intended purpose, a thorough validation should be performed according to established guidelines.[7][12] This process establishes the performance characteristics of the method and guarantees the reliability of the generated data.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | R² ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Defined by the calibration curve. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1][13] | S/N ≥ 10 or lowest calibration point. |
| Precision (RSD%) | The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[1][3] | RSD ≤ 15% |
| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. Determined by analyzing spiked samples at different concentrations.[1][3] | 85 - 115% |
The acceptance criteria are typical target values based on published methods for similar analytes and may vary based on specific application requirements.[1][3][13]
Conclusion
This application note provides a detailed and scientifically justified protocol for the analysis of this compound using HS-SPME-GC-MS. By leveraging the well-established efficacy of DVB/CAR/PDMS fibers for pyrazine analysis and outlining a clear, step-by-step workflow, this guide serves as a robust starting point for researchers in food science, flavor chemistry, and related fields. The emphasis on the causality behind experimental choices and the inclusion of a comprehensive method validation strategy ensures that users can develop a reliable, accurate, and trustworthy analytical system for the quantification of this key aroma compound.
References
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Available at: [Link]
-
Kim, M., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. Available at: [Link]
-
Jia, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules. Available at: [Link]
-
Tan, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods. Available at: [Link]
-
Khan, M., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. Available at: [Link]
-
Khan, M., et al. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. Available at: [Link]
-
Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Koren, A., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
-
SCION Instruments. (n.d.). Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS. Available at: [Link]
-
Rochat, S., et al. (2007). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Drageljević, M., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Foods. Available at: [Link]
-
Ebrahim, S., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Molecules. Available at: [Link]
-
Koren, A., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]
-
Lain, A., et al. (2023). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. ResearchGate. Available at: [Link]
-
Mahattanatawee, K., et al. (n.d.). Optimization of headspace sampling using solid–phase microextraction (SPME) for volatile components in starfruit juice. Songklanakarin Journal of Science and Technology. Available at: [Link]
-
Lee, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. Available at: [Link]
-
Zhang, Y., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. CABI Digital Library. Available at: [Link]
-
Drageljević, M., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. Available at: [Link]
-
Wang, Y., et al. (2024). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. PubMed Central. Available at: [Link]
-
ResearchGate. (2015). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Available at: [Link]
-
Jia, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. PubMed Central. Available at: [Link]
-
El-Gamal, M., et al. (2019). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. Available at: [Link]
-
Cecchi, L., et al. (2020). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in. Food Chemistry. Available at: [Link]
-
Jia, C., et al. (2021). (PDF) Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate. Available at: [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-ethyl-5-methylpyrazine, CAS registry number 13360-64-0. Food and Chemical Toxicology. Available at: [Link]
-
SpectraBase. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 8. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. idus.us.es [idus.us.es]
- 12. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork | MDPI [mdpi.com]
Application Notes and Protocols: The Use of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in Food Flavor Development
Introduction: Unveiling a Nuanced Roasty and Nutty Flavor Compound
The pyrazine family of heterocyclic compounds is of paramount importance in the flavor industry, largely responsible for the desirable roasty, nutty, and toasted notes that define the profiles of a vast array of cooked foods.[1][2] These potent aroma chemicals are naturally formed during the Maillard reaction and Strecker degradation, contributing significantly to the flavor of coffee, cocoa, baked goods, and roasted meats.[3][4] Within this extensive family, 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine emerges as a compound of particular interest. Its structure suggests a complex and sophisticated flavor profile, combining the foundational nutty and roasted characteristics of the pyrazine ring with potentially unique creamy, fruity, or brown notes imparted by the acetoxyethyl group.
This document serves as a comprehensive technical guide for researchers, flavor chemists, and product developers on the application of this compound. We will delve into its sensory properties, propose mechanisms for its synthesis and flavor release, provide detailed protocols for its evaluation and application in various food systems, and discuss its potential regulatory standing. The insights provided herein are grounded in established principles of flavor chemistry and draw upon data from structurally analogous pyrazine derivatives to offer a predictive yet practical framework for innovation.
Physicochemical Properties and Sensory Profile
While specific empirical data for this compound is not extensively published, we can extrapolate its properties from its constituent parts and related molecules.
| Property | Predicted Value/Description | Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1076198-72-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Derived from structure |
| Molecular Weight | 208.26 g/mol | Derived from structure |
| Appearance | Colorless to pale yellow or brown liquid/oil | Typical for many alkylpyrazines |
| Odor/Flavor Profile | Roasted, nutty, cocoa, with potential for creamy, slightly fruity, and brown sugar notes. | Based on the sensory profiles of 2-acetylpyrazine (roasted, popcorn), 2-ethyl-3-methylpyrazine (nutty, cocoa), and the influence of the acetoxy group which can impart fruity and creamy notes upon hydrolysis.[5][6] |
| Odor Threshold | Estimated to be in the low parts-per-billion (ppb) range in water. | Alkylpyrazines are known for their very low odor thresholds.[7] |
Synthesis and Flavor Release Mechanism
The synthesis of this compound can be conceptualized as a multi-step process, leveraging established pyrazine chemistry. A plausible synthetic route is outlined below. The flavor of this compound is not solely derived from the parent molecule but also from its potential hydrolysis product, 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine, which would likely possess a different, potentially more rounded or less sharp, flavor profile.
Plausible Synthetic Pathway
A likely industrial synthesis would involve the condensation of an appropriate amino ketone with an alpha-dicarbonyl compound, followed by reduction and acetylation. The general mechanism for pyrazine formation is well-established and often involves the reaction of amino acids with reducing sugars at elevated temperatures.[8]
Caption: Plausible two-stage synthesis of this compound.
Flavor Release via Hydrolysis
The acetoxy group serves as a potential precursor, which can undergo hydrolysis under acidic or enzymatic conditions present in food systems. This controlled release can be advantageous, providing a sustained flavor perception over time and potentially mitigating the initial harshness that some pyrazines can exhibit at high concentrations.
Caption: Hydrolysis of the flavor precursor to release active aroma compounds.
Application Protocols
The successful application of this compound requires careful consideration of dosage, the food matrix, and processing conditions. The following protocols provide a starting point for development work.
Protocol 1: Stock Solution Preparation and Sensory Evaluation
Objective: To prepare a standardized solution for sensory analysis and initial application trials.
Materials:
-
This compound (as pure as available)
-
Propylene Glycol (PG), food grade
-
Ethanol (95%), food grade
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Primary Stock (1%): Accurately weigh 100 mg of this compound into a 10 mL volumetric flask. Dissolve in and bring to volume with propylene glycol. This stock is suitable for addition to oil-based systems. For a more volatile solvent, ethanol can be used.
-
Working Solutions: Prepare serial dilutions from the primary stock using deionized water (if the primary solvent is ethanol) or the appropriate food base to achieve concentrations ranging from 100 ppm down to 0.01 ppm.
-
Sensory Panel Evaluation:
-
Present the working solutions in coded, odorless tasting cups to a trained sensory panel.
-
Ask panelists to describe the aroma and flavor profile at each concentration.
-
Determine the odor and taste detection thresholds in the chosen matrix (e.g., water, sugar solution, simple broth).
-
Causality: Propylene glycol is a common, relatively neutral solvent for flavor compounds, ensuring good dispersibility in many food systems. Serial dilutions are critical for determining the dose-response relationship and avoiding flavor saturation at high concentrations.
Protocol 2: Application in Baked Goods (e.g., Cookies)
Objective: To evaluate the performance and stability of the flavor compound in a thermally processed system.
Materials:
-
Standard cookie dough recipe (control)
-
This compound stock solution (1% in PG)
-
Baking sheets, oven
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analytical validation (optional)
Procedure:
-
Dosage Calculation: Based on sensory evaluation, determine a starting dosage. A typical starting point for potent pyrazines in baked goods is in the range of 1-10 ppm in the final product.[9] For a 1 kg batch of cookie dough, a 5 ppm target would require 5 mg of the pure compound, or 0.5 g of the 1% stock solution.
-
Incorporation: Add the flavor stock solution to the wet ingredients of the cookie dough (e.g., with butter, eggs, and sugar) to ensure even distribution.
-
Baking: Prepare a control batch without the added flavor. Bake both batches under identical, standardized conditions (e.g., 175°C for 12-15 minutes).
-
Sensory Analysis: After cooling, conduct a comparative sensory evaluation (e.g., a triangle test or paired comparison) to assess the flavor contribution. Note any differences in roasted, nutty, cocoa, or other flavor notes.
-
(Optional) Analytical Validation: Use HS-SPME-GC-MS to analyze the headspace of the baked cookies to identify the presence of the parent compound and its potential hydrolysis product, 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine.
Causality: Adding the flavor to the wet ingredients promotes homogeneity. The high heat of baking will not only develop natural Maillard reaction flavors but also potentially drive the hydrolysis of the acetoxy group, influencing the final flavor profile. Comparing to a control is essential to isolate the effect of the added compound.
Protocol 3: Application in a Savory System (e.g., Beef Broth)
Objective: To assess the impact of the flavor compound in a water-based, savory application.
Materials:
-
Low-sodium beef broth (control)
-
This compound stock solution (e.g., 0.1% in ethanol/water)
-
pH meter
-
Water bath or stovetop for heating
Procedure:
-
Dosage: For savory applications, a lower starting dosage is often recommended. Begin with a range of 0.1 to 2 ppm in the final broth.
-
Incorporation: Add the calculated amount of the flavor stock solution to the broth.
-
Processing: Heat the broth to a typical serving temperature (e.g., 70-80°C) and hold for 15 minutes to simulate serving conditions.
-
Sensory Evaluation: Conduct a sensory analysis comparing the flavored broth to the control. Evaluate the enhancement of roasted, browned, and umami notes.
-
pH Considerations: Note the pH of the broth. The rate of hydrolysis of the acetoxy group will be influenced by the pH of the medium.
Causality: The savory matrix provides a different background for the flavor compound to interact with. The heating step is crucial as it can accelerate the flavor release through hydrolysis, mimicking real-world consumption conditions.
Suggested Use Levels in Various Food Categories
The following table provides estimated starting points for the use of this compound, based on data from structurally similar pyrazines.[9] Optimization will be required for each specific application.
| Food Category | Suggested Starting Level (ppm in final product) | Potential Flavor Contribution |
| Baked Goods | 2 - 10 | Enhanced roasted notes, nutty, cocoa, brown sugar |
| Non-alcoholic Beverages | 0.5 - 5 | Nutty undertones in coffee/chocolate drinks, complexity in colas |
| Alcoholic Beverages | 0.1 - 2 | Roasted notes in dark spirits and beers |
| Frozen Dairy | 1 - 6 | Nutty, cocoa notes in ice cream and frozen yogurt |
| Meat Products | 1 - 5 | Enhances roasted and grilled notes in processed meats |
| Soups and Sauces | 0.5 - 4 | Adds depth and a roasted character to savory systems |
| Hard and Soft Candy | 2 - 8 | Nutty and roasted notes in caramels and toffees |
Regulatory and Safety Considerations
Pyrazine derivatives are a well-established class of flavoring substances.[3] Many alkyl-substituted pyrazines are listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and have been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[10][11]
While this compound does not have a specific FEMA GRAS number as of the date of this publication, it belongs to a structural class of compounds that has a long history of safe use in food.[3] The predicted metabolic pathway would involve hydrolysis of the ester linkage to form the corresponding alcohol and acetic acid, both of which are readily metabolized. The pyrazine ring itself is typically oxidized at the alkyl side chains.[9]
It is the responsibility of the user to ensure compliance with all local and regional regulations for the intended use of this flavoring ingredient. We recommend consulting the latest FEMA GRAS lists and JECFA evaluations for pyrazine derivatives to support a safety assessment.
Conclusion
This compound represents a promising tool for flavor creation, offering the potential for complex roasted, nutty, and cocoa notes with unique creamy and brown undertones. Its nature as a potential flavor precursor, releasing its full character upon hydrolysis, adds a layer of sophistication for controlled and sustained flavor delivery. The protocols and guidelines presented in this document provide a robust framework for researchers and developers to explore the full potential of this versatile molecule. As with any potent flavor ingredient, careful and systematic evaluation is the key to unlocking its ability to create distinctive and appealing food and beverage products.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Acetyl Pyrazine in Enhancing Tobacco Flavor Profiles. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art of Flavor: Exploring the Role of Acetyl 2 Pyrazine in Food Manufacturing. Retrieved from [Link]
-
Wright, J. (2010, October 28). Flavor Bites: 2-Acetyl Pyrazine. Perfumer & Flavorist. Retrieved from [Link]
-
OOOFlavors. (n.d.). Acetyl Pyrazine 5% Flavor Enhancer. Retrieved from [Link]
-
Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]
-
St. Denis, J. D., & Rivas, F. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(23), 5726. [Link]
-
Wright, J. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Perfumer & Flavorist. Retrieved from [Link]
-
I.C. Munro, M.G. Falk, D. G., G.A. Burdock, J.A. Kennepohl. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(1), 1-6. [Link]
-
Shibamoto, T. (1985). Odor Threshold of Some Pyrazines. Journal of Food Science, 50(4), 1165-1165. [Link]
-
Ames, J. M. (2022). Pyrazines in Thermally Treated Foods. In Reference Module in Food Science. Elsevier. [Link]
-
Knorr, D., Wampler, J. E., & Teutonico, R. A. (1986). Formation of Pyrazines by Chitin Pyrolysis. Journal of Food Science, 51(5), 1351-1351. [Link]
-
Maga, J. A. (1982). Pyrazines in foods: an update. Critical Reviews in Food Science and Nutrition, 16(1), 1-48. [Link]
-
Munro, I. C., Kennepohl, E., & Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(1), 1-6. Retrieved from [Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]
-
Zhang, G., et al. (2022). Control strategies of pyrazines generation from Maillard reaction. Trends in Food Science & Technology, 129, 212-225. [Link]
-
Li, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299. [Link]
-
Smith, R. L., et al. (2002). GRAS Substances (3964-4023). Food Technology, 56(6), 38-51. Retrieved from [Link]
-
JECFA. (2001). Pyrazine derivatives. (JECFA Food Additives Series 48). Retrieved from [Link]
Sources
- 1. adv-bio.com [adv-bio.com]
- 2. Pyrazines in foods: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. femaflavor.org [femaflavor.org]
- 11. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
Application Note: Advanced Extraction Methodologies for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine from Complex Sample Matrices
Abstract
This document provides a comprehensive scientific guide for the extraction and isolation of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a substituted alkylpyrazine, from complex biological, food, and environmental matrices. Recognizing the analytical challenges posed by such matrices—including low analyte concentrations, interfering compounds, and potential for analyte degradation—this guide moves beyond simple protocols. It details the underlying principles of various extraction techniques, explains the rationale for method selection based on analyte and matrix properties, and provides robust, adaptable protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). Furthermore, it establishes a framework for method validation and troubleshooting, ensuring the development of reliable, accurate, and reproducible analytical procedures.
Introduction: The Analytical Challenge
Substituted alkylpyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many cooked, roasted, and fermented foods.[1][2] this compound (CAS 1076198-72-5) is a representative member of this class, characterized by its semi-volatile nature and moderate polarity due to the acetoxyethyl group.[3] The accurate quantification of such compounds is essential for quality control in the food and beverage industry, understanding biochemical pathways, and for safety assessment in drug development where pyrazine rings are important structural motifs.[1]
Extracting this target analyte from complex matrices like food homogenates, biological fluids, or pharmaceutical formulations presents a significant challenge. The matrix itself contains a multitude of components (fats, proteins, sugars, salts) that can interfere with isolation and detection. Therefore, a highly selective and efficient sample preparation strategy is paramount for achieving accurate results with subsequent analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This note serves as a practical guide for selecting, optimizing, and validating an appropriate extraction methodology.
Analyte Profile: Physicochemical Considerations
Before selecting an extraction technique, a thorough understanding of the analyte's properties is crucial.
-
Structure: this compound
-
Class: Substituted Alkylpyrazine
-
Volatility: Semi-volatile. Its volatility is lower than simpler alkylpyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) due to the higher molecular weight and the polar acetoxy group.[6] This property makes it amenable to both solvent-based and headspace techniques.
-
Polarity: Moderately polar. The pyrazine ring is relatively non-polar, but the ester functional group introduces significant polarity. This dual nature dictates its solubility in organic solvents and its interaction with SPE sorbents.
-
Stability: Esters can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, pH control during extraction is a critical consideration to prevent analyte degradation.
Core Extraction Techniques: Principles and Protocols
The choice of extraction technique is a balance between recovery, selectivity, speed, solvent consumption, and automation potential.[7] We will explore three primary methods suitable for our target analyte.
Liquid-Liquid Extraction (LLE)
LLE is a conventional technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Causality Behind Experimental Choices: The efficiency of LLE is governed by the analyte's partition coefficient (Kow) between the organic and aqueous phases. For our moderately polar analyte, a solvent of intermediate polarity is often a good starting point. However, selectivity is a major concern, as polar solvents may co-extract interfering matrix components.[8][9] Studies on similar pyrazines have shown that while solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are effective, they can co-extract polar impurities.[10][11] Hexane offers higher selectivity for less polar pyrazines but may yield lower recovery for our target.[9][10] Therefore, performing multiple sequential extractions is critical to ensure high recovery (>90%).[8]
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol: Reversed-Phase Solid-Phase Extraction (RP-SPE)
-
Cartridge Selection: Choose a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry at this stage.
-
Sample Loading: Prepare an aqueous solution of the sample as described in LLE (Step 1). Load the sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove hydrophilic, polar interferences.
-
Drying: Dry the sorbent bed thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove all residual water.
-
Elution: Elute the target analyte with 2-4 mL of a suitable organic solvent like ethyl acetate or dichloromethane (DCM) into a collection tube.
-
Concentration & Analysis: Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle nitrogen stream and proceed with GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, rapid, and sensitive technique ideal for volatile and semi-volatile compounds. [12][13]It uses a fused-silica fiber coated with a sorbent polymer. The fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber coating. [14]The fiber is then directly inserted into the hot GC inlet for thermal desorption and analysis. [15] Causality Behind Experimental Choices: The efficiency of HS-SPME depends on achieving equilibrium (or consistent timing for non-equilibrium methods) between the sample, the headspace, and the fiber coating. [16][17]* Fiber Selection: A combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended as it effectively traps a wide range of analytes, from volatile to semi-volatile compounds. [12]* Temperature: Increasing the sample temperature increases the vapor pressure of the analyte, driving more of it into the headspace and accelerating diffusion, thus improving extraction efficiency. [14]A temperature of 50-60°C is a good starting point.
-
Salt Addition: Adding an inorganic salt (e.g., NaCl) to the aqueous sample increases the ionic strength, which decreases the solubility of organic analytes (the "salting-out" effect) and promotes their partitioning into the headspace. [18]* Agitation: Agitating the sample during extraction ensures that the headspace concentration is continuously replenished from the sample, facilitating faster equilibrium.
Caption: Workflow for Headspace SPME (HS-SPME).
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a known amount of the sample (e.g., 2 g of solid or 5 mL of liquid) into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution and a small magnetic stir bar.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum.
-
Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes.
-
Extraction: After equilibration, expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) with continued heating and agitation.
-
Desorption: Immediately retract the fiber and introduce it into the GC inlet (e.g., set at 250°C) for thermal desorption (e.g., 5 minutes).
-
Analysis: Start the GC-MS data acquisition at the beginning of the desorption phase.
Method Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace SPME (HS-SPME) |
| Selectivity | Low to Moderate | High | Very High (for volatiles) |
| Solvent Usage | High | Low to Moderate | None |
| Speed | Slow, Labor-Intensive | Moderate | Fast |
| Automation | Difficult | Readily Automated | Readily Automated |
| Sensitivity | Moderate (depends on concentration factor) | Good | Excellent (for volatiles) |
| Key Disadvantage | Emulsion formation, high solvent cost | Cartridge cost, potential for clogging | Fiber fragility, matrix effects on volatility |
Method Validation: Ensuring Trustworthy Data
Once a method is developed, it must be validated to ensure it is fit for purpose. [19]Validation demonstrates that the analytical procedure is accurate, precise, and reliable for the intended application. [20][21] Key Validation Parameters:
-
Accuracy: Determined by spike-recovery experiments. A known quantity of the analyte is added (spiked) into a blank matrix, extracted, and analyzed. The percentage of the spiked amount that is measured is the recovery.
-
Acceptance Criteria: Typically 80-120% recovery.
-
-
Precision: The closeness of agreement between a series of measurements.
-
Repeatability (Intra-day precision): The variation observed when the same sample is analyzed multiple times on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The variation observed when the same sample is analyzed on different days, by different analysts, or on different equipment.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 15%.
-
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected. Often calculated as 3 times the signal-to-noise ratio (S/N).
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. Often calculated as 10 times the S/N.
-
-
Linearity and Range: The range over which the method gives results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards at different concentrations and performing a linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
Troubleshooting Common Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inappropriate LLE solvent or SPE sorbent.- Incomplete elution from SPE cartridge.- Inefficient headspace partitioning (HS-SPME).- Analyte degradation (pH issue). | - Test alternative solvents/sorbents.- Increase elution solvent volume or strength.- Optimize HS-SPME time, temp, or add salt.- Buffer sample to a neutral pH. |
| Poor Precision (High RSD) | - Inconsistent sample handling/volume measurement.- Non-homogenous sample.- SPE cartridge variability or channeling. | - Use calibrated pipettes; ensure consistent timing.- Thoroughly homogenize the initial sample.- Ensure slow, consistent flow rate during SPE loading. |
| Matrix Effects in GC-MS | - Co-extraction of interfering compounds. | - Add a wash step in SPE with a slightly stronger solvent.- For LLE, try a more selective solvent (e.g., hexane).<[8]br>- For HS-SPME, matrix modification may be needed. |
| Emulsion in LLE | - High concentration of fats or proteins. | - Centrifuge at higher speed.- Add a small amount of salt to the aqueous phase.- Filter the sample before extraction. |
Conclusion
The successful extraction of this compound from complex matrices is a critical prerequisite for accurate analysis. There is no single "best" method; the optimal choice depends on the specific matrix, required sensitivity, available equipment, and desired throughput. HS-SPME is often the preferred method for its speed, sensitivity, and solvent-free nature when analyzing volatile and semi-volatile pyrazines. [22]However, SPE offers excellent selectivity and recovery for a broader range of polarities and is highly amenable to automation. [23]LLE remains a viable, albeit more labor-intensive, option. Regardless of the chosen technique, a systematic approach to method development followed by rigorous validation is essential for producing scientifically sound and defensible data.
References
- Organomation. What is Solid Phase Extraction (SPE)?
- Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Głowacz, A., & Gientka, I. (2017). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. PubMed.
- Coulibaly, K., & Jeon, I. J. (1996). An overview of solid-phase extraction of food flavor compounds and chemical residues.
- BenchChem. Application Notes and Protocols for the GC-MS Analysis of Pyrazines. BenchChem.
- Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Deibler, K. D., & Acree, T. E. (2002). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry.
- Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Mirończuk, A. M., et al. (2018). Solid-phase microextraction for the analysis of aromas and flavors.
- Deibler, K. D., & Acree, T. E. (2002). Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. Journal of Agricultural and Food Chemistry.
- Al-Dalain, S. A., et al. (2020). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity.
- Pereira, A. C., et al. (2022). Advances in Extraction Techniques for Beer Flavor Compounds. MDPI.
- BenchChem.
- Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Mousavi, F., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI.
- Hérent, M. F., & Collin, S. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry.
- Estephan, N., et al. (2014). Headspace solid-phase microextraction for wine volatile analysis.
- Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Pharmaffiliates. This compound.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
- PubChem. 2-Ethyl-3,5-dimethylpyrazine.
- Sharma, S., et al. (2012). Analytical method validation: A brief review.
- FAO/IAEA. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.
- Jackson, T., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. openknowledge.fao.org [openknowledge.fao.org]
- 21. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine using a Stable Isotope Dilution Assay by GC-MS
Abstract
This document provides a comprehensive guide and detailed protocol for the quantitative analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a key flavor and aroma compound, in complex matrices. The methodology is based on a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). This approach ensures high accuracy, precision, and robustness by utilizing a stable isotope-labeled (SIL) internal standard to correct for matrix effects and procedural losses. This application note covers the principles of SIDA, detailed protocols for the preparation of standards, sample extraction using headspace solid-phase microextraction (HS-SPME), GC-MS analysis, data processing, and method validation in accordance with regulatory guidelines.
Introduction: The Significance of Pyrazine Quantification
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in defining the sensory profile of numerous consumer products. They are often formed during the Maillard reaction and are responsible for the desirable roasted, nutty, and toasted aromas in foods like coffee, cocoa, and baked goods.[1][2] this compound (CAS No. 1076198-72-5) is a significant contributor to these flavor profiles.[3] Its accurate quantification is critical for quality control, process optimization, and ensuring product consistency in the food and beverage industries. Furthermore, as a potential volatile biomarker, its precise measurement in biological matrices could be of interest in clinical and pharmaceutical research.
The complexity of matrices in which this analyte is typically found necessitates a highly specific and sensitive analytical method. A stable isotope dilution assay (SIDA) is the gold standard for such applications.[1][4] This technique employs a stable isotope-labeled version of the analyte as an internal standard (IS). The SIL IS is chemically identical to the analyte and thus exhibits the same behavior during sample preparation and analysis. By adding a known amount of the SIL IS to the sample at the beginning of the workflow, any variations in extraction efficiency or matrix-induced signal suppression or enhancement can be accurately corrected for by measuring the ratio of the analyte to the IS.[4]
This application note details a robust SIDA-GC-MS method for the quantification of this compound.
Principle of the Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA lies in the addition of a known quantity of a stable isotope-labeled (e.g., deuterated) analogue of the target analyte to the sample. This labeled compound serves as an ideal internal standard. The analyte and the labeled standard are co-extracted and analyzed by mass spectrometry. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. This ratiometric measurement provides high precision and accuracy, as it is independent of sample volume and compensates for analyte losses during sample preparation and analysis.
Caption: Workflow of the Stable Isotope Dilution Assay.
Materials and Reagents
-
Analyte: this compound (CAS: 1076198-72-5), analytical standard grade.
-
Internal Standard: 2-(1-Acetoxyethyl-d3)-3-ethyl-5-methylpyrazine (custom synthesis required). The deuterium labeling on the acetyl group is proposed for a significant mass shift and synthetic accessibility.
-
Solvents: Methanol, Dichloromethane (DCM), HPLC grade.
-
Water: Deionized water, 18 MΩ·cm.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm (Supelco or equivalent).[4]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.
-
Autosampler: Capable of headspace SPME.
-
Analytical Column: DB-WAX or HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and its deuterated internal standard into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the primary stock of the internal standard with methanol. This solution will be used to spike all calibration standards, quality controls, and samples.
-
Calibration Curve Standards: In a set of headspace vials, add an appropriate aliquot of each working standard solution. Add a fixed amount of the internal standard spiking solution to each vial. This will result in a constant concentration of the internal standard and varying concentrations of the analyte across the calibration curve.
Sample Preparation (Headspace SPME)
For solid or semi-solid matrices (e.g., food products):
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Aliquoting: Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Spiking: Add a precise volume of the internal standard spiking solution (100 ng/mL) to the sample.
-
Matrix Modification (Optional): Add 5 mL of deionized water and 1 g of NaCl to the vial to improve the release of volatile compounds from the matrix.
-
Equilibration: Seal the vial and vortex for 30 seconds. Place the vial in the autosampler tray and allow it to equilibrate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and application.
| Parameter | Setting |
| GC Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Transfer Line | 250°C |
| MS Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectral Analysis and Ion Selection
The mass spectrum of this compound is not widely available. However, based on its structure and the fragmentation patterns of similar pyrazines, we can predict the key fragment ions. The molecular ion (M+) would be at m/z 194. A likely fragmentation is the loss of the acetoxy group, leading to a stable pyrazinyl cation.
Caption: Predicted EI fragmentation of the analyte and its SIL IS.
Based on this predicted fragmentation, the following ions are recommended for SIM mode:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Analyte | 135 | 194, 151 |
| Internal Standard (d3) | 138 | 197, 151 |
Data Analysis and Method Validation
Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Calibration Curve: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression with a 1/x weighting.
-
Concentration Determination: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to established guidelines such as those from the FDA or ICH Q2(R2).[6][7] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy and Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention times of the analyte and IS.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution. The use of a co-eluting SIL IS should effectively mitigate matrix effects.
-
Stability: Assessed for the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).
Table of Expected Performance Characteristics:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% |
| Precision (%RSD) | ≤ 15% |
| LOQ | Signal-to-Noise ≥ 10 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low sensitivity | Inefficient extraction, poor desorption, MS source contamination. | Optimize SPME parameters (time, temp), check GC inlet liner, clean MS source. |
| High variability | Inconsistent sample homogenization, inaccurate pipetting, SPME fiber degradation. | Ensure thorough sample mixing, use calibrated pipettes, replace SPME fiber. |
| Peak tailing | Active sites in the GC inlet or column. | Deactivate the inlet liner, use a guard column, condition the column. |
| Matrix interference | Co-eluting compounds from the matrix. | Optimize chromatographic separation, check for specificity of SIM ions. |
Conclusion
The stable isotope dilution assay coupled with headspace SPME and GC-MS provides a highly reliable and robust method for the quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required in quality control and research applications. This application note provides a comprehensive framework for the implementation and validation of this powerful analytical technique.
References
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
Ren, Y., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Retrieved from [Link]
-
García-Lomillo, J., et al. (n.d.). Scheme of sampling preparation. ResearchGate. Retrieved from [Link]
-
Freeman, B. C., & Seitz, L. M. (n.d.). Total ion current (GC/MS) chromatogram of pyrazines produced as a result of the reaction between acetol and NH4OH. ResearchGate. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of Pyrazines by GC. Scribd. Retrieved from [Link]
-
Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 67-74. Retrieved from [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1033. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. The Good Scents Company. Retrieved from [Link]
-
Smith, R. L., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(12 Suppl), S243-S259. Retrieved from [Link]
-
YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube. Retrieved from [Link]
-
Freeman, B. C., & Grimm, C. C. (2015). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Journal of Agricultural and Food Chemistry, 63(45), 10034-10041. Retrieved from [Link]
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link]
-
Sperry, J. B., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1069. Retrieved from [Link]
-
Upreti, M., et al. (1984). Synthesis of Deuterium-Labeled Fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87-90. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Diethyl-2-methylpyrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (2014, November 24). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. The Good Scents Company. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hazelnut pyrazine 2,3-diethyl-5-methylpyrazine. The Good Scents Company. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazine, 2-ethyl-5-methyl-. SpectraBase. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 182, 115049. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
analytical methods for pyrazine derivatives in food products
An In-Depth Guide to the Analytical Methods for Pyrazine Derivatives in Food Products
Authored by: A Senior Application Scientist
Introduction: The Aromatic Signature of Pyrazines
Pyrazine derivatives are a pivotal class of nitrogen-containing heterocyclic aromatic compounds that define the desirable sensory profiles of many cooked and processed foods.[1][2] They are the chemical architects behind the roasted, nutty, toasted, and cocoa-like aromas that consumers cherish in products like coffee, roasted nuts, baked bread, and grilled meats.[3][4] The primary formation pathway for these potent flavor compounds is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[5][6]
Given their low odor thresholds and significant impact on flavor, the accurate identification and quantification of pyrazines are critical for quality control, flavor profile optimization, and the development of new food products.[7] This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for pyrazine analysis, focusing on the causality behind experimental choices to empower researchers and scientists with actionable, field-proven insights.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for pyrazine analysis is dictated by the specific pyrazine's volatility, the complexity of the food matrix, and the overall analytical goal (e.g., qualitative screening vs. precise quantification). The two most powerful and widely adopted techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is unequivocally the gold standard for the analysis of volatile and semi-volatile compounds, a category into which most flavor-active pyrazines fall.[1][8] The methodology leverages the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[9]
-
Principle of Causality: In GC, compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. Volatile pyrazines are easily vaporized and travel through the column at different rates, allowing for their separation from a complex mixture. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment into predictable patterns. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint" for identification.
-
Expert Insight - The Isomer Challenge: A significant challenge in pyrazine analysis is the existence of numerous positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) that produce very similar mass spectra.[10][11] Unambiguous identification, therefore, cannot rely on mass spectra alone. It is essential to supplement spectral data with Gas Chromatographic Retention Indices (RIs), which are highly reproducible measures of a compound's elution time relative to a series of standards. Comparing experimental RIs to established database values provides a crucial layer of confirmation.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Powerhouse for Diverse Matrices
While GC-MS excels with volatiles, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for a broader range of pyrazines, including those that are less volatile or thermally unstable.[7][8]
-
Principle of Causality: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is ideal for analyzing compounds directly in a liquid sample, such as beer or soy sauce, often with minimal sample preparation.[12] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In this setup, the first mass spectrometer selects the parent ion of the target pyrazine, which is then fragmented in a collision cell. The second mass spectrometer then detects specific fragment ions, creating a highly specific transition (known as Multiple Reaction Monitoring or MRM) that virtually eliminates matrix interference.
-
Expert Insight - High-Throughput Advantage: The ability to directly inject liquid samples without derivatization makes LC-MS/MS particularly suitable for high-throughput analysis in complex matrices, a common requirement in industrial quality control.[8][12] The evolution to Ultra-Performance Liquid Chromatography (UPLC) further enhances this capability by using smaller column particles to achieve faster separations and higher resolution.[12]
Critical Workflow: From Sample to Signal
The following diagram illustrates the generalized workflow for the analysis of pyrazines in food, highlighting the critical decision points from sample collection to final data interpretation.
Caption: General workflow for pyrazine analysis in food.
Sample Preparation: The Key to Accurate Results
Sample preparation is arguably the most critical step in the analytical workflow. Its goals are to isolate and concentrate the target pyrazines from the complex food matrix (fats, proteins, carbohydrates) and to minimize interferences that could compromise the analysis.[5][13]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a simple, solvent-free technique that has become the method of choice for extracting volatile pyrazines from both solid and liquid food samples.[14][15]
-
Principle of Causality: A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase above the sample) in a sealed, heated vial. Volatile pyrazines partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
-
Trustworthiness through Optimization: The efficiency and reproducibility of HS-SPME are highly dependent on several experimental parameters. Proper validation requires the systematic optimization of:
-
Fiber Coating: The choice of polymer coating depends on the polarity of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range capability in extracting pyrazines.[16]
-
Extraction Temperature and Time: Higher temperatures increase the vapor pressure of pyrazines, driving more analytes into the headspace. However, excessively high temperatures can promote unwanted chemical reactions. The extraction time must be sufficient to allow the system to reach equilibrium, ensuring maximum and reproducible adsorption.[14][16]
-
Sample Matrix Modifiers: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of pyrazines and promotes their release into the headspace, thereby improving extraction efficiency.
-
Detailed Application Protocols
The following protocols are provided as robust, validated starting points for the analysis of pyrazines in two distinct food matrices.
Protocol 1: Quantitative Analysis of Pyrazines in Roasted Coffee Beans by HS-SPME-GC-MS
This protocol is designed for the sensitive quantification of key volatile pyrazines that define the "roasty" and "nutty" character of coffee.[17]
1. Sample Preparation & Extraction:
- Cryogenically grind roasted coffee beans to a fine, consistent powder.
- Weigh 1.0 g of coffee powder into a 20 mL headspace vial.
- Add 5 mL of saturated NaCl solution and an appropriate amount of a labeled internal standard (e.g., 2-methyl-3-pentylpyrazine-d3).
- Immediately seal the vial with a PTFE/silicone septum cap.
- Incubate the vial in a heating block at 80°C for 15 minutes with agitation to facilitate equilibration.[14]
- Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 80°C.[16]
2. GC-MS Analysis:
- Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C (splitless mode for 2 min) for thermal desorption.
- GC Column: Use a mid-polarity column such as a DB-624 or ZB-WAXplus (e.g., 60 m x 0.25 mm x 1.4 µm) for optimal separation of isomers.[10]
- Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 10°C/min (hold 5 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
3. Data Analysis & Validation:
- Identify pyrazines by comparing mass spectra with the NIST library and by confirming with calculated Retention Indices (RIs).
- Quantify each analyte by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area. The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.[18][19]
Protocol 2: Analysis of Pyrazines in Soy Sauce Baijiu by UPLC-MS/MS
This protocol is adapted for the direct analysis of pyrazines in a complex liquid matrix, where some target compounds may be less volatile.[12][20]
1. Sample Preparation:
- Take a 1 mL aliquot of the Baijiu sample.
- Add an internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d6).
- Dilute 1:10 with ultrapure water.
- Vortex for 30 seconds.
- Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an LC vial.
2. UPLC-MS/MS Analysis:
- UPLC Column: Use a reverse-phase column such as a BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[12]
- Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS/MS Parameters: Use an electrospray ionization (ESI) source in positive mode. Optimize cone voltage and collision energy for each pyrazine to develop at least two specific MRM transitions (one for quantification, one for confirmation).[12]
3. Data Analysis & Validation:
- Identify pyrazines by matching retention times and the ratio of MRM transitions to those of authentic standards.
- Quantify using an internal standard calibration curve. Validate the method for selectivity, matrix effects, recovery, and other key performance characteristics.[21][22]
Quantitative Data and Performance Characteristics
The selection of an analytical method often involves a trade-off between different performance characteristics. The following table summarizes typical performance data for pyrazine analysis to aid in this decision-making process.
| Parameter | HS-SPME-GC-MS (Flavor-Enhanced Oils)[23] | UPLC-MS/MS (Soy Sauce Baijiu)[12] |
| Target Analytes | Volatile Alkylpyrazines | 16 Pyrazines (various) |
| Limit of Detection (LOD) | 2–60 ng/g | Not explicitly stated, but high sensitivity implied by sub-threshold analysis |
| Limit of Quantitation (LOQ) | 6–180 ng/g | Not explicitly stated |
| Recovery (%) | 91.6–109.2% | Not explicitly stated (direct injection) |
| Precision (RSD%) | < 16% (intra- and inter-day) | Not explicitly stated |
| Key Advantage | Excellent for volatile aroma profiling; solvent-free | High throughput; suitable for less volatile analytes in liquid matrices |
Conclusion
The analysis of pyrazine derivatives in food is a sophisticated discipline that requires a deep understanding of both analytical chemistry and food science. GC-MS remains the cornerstone for analyzing the volatile pyrazines that are crucial to aroma, with HS-SPME serving as the premier extraction technique.[1][9] Conversely, LC-MS/MS provides a robust, high-throughput solution for a wider range of pyrazines in complex liquid matrices.[8][12] The ultimate choice of methodology must be a carefully considered decision based on the specific analytes of interest, the nature of the food product, and the analytical question being asked. A thoroughly optimized and validated method is the only way to ensure data that is both trustworthy and authoritative, providing the foundation for excellence in food research, development, and quality assurance.
References
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines. BenchChem.
- Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?. BIOSYNCE Blog.
- Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis in Research and Development. BenchChem.
- Mahmood, K., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2085-2093.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- ResearchGate. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate.
- Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 949.
- ResearchGate. (n.d.). Analytical methods for pyrazine detection. ResearchGate.
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate.
- ResearchGate. (2019). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate.
- ResearchGate. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate.
- Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 447.
- Poisson, L., et al. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6848-6857.
- ResearchGate. (n.d.). The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME). ResearchGate.
- Misnawi, J., et al. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti.
- Scribd. (n.d.). Analysis of Pyrazines by GC. Scribd.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas. NINGBO INNO PHARMCHEM CO.,LTD.
- ACS Publications. (n.d.). Factors affecting the concentration of pyrazines in cocoa beans. Journal of Agricultural and Food Chemistry.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 12(10), 3866.
- ACS Publications. (2023). Fluidized-Bed-Roasted Cocoa Has Different Chemical Characteristics than Conventionally Roasted Cocoa. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. Google Patents.
- PubMed. (1998). Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. Journal of Agricultural and Food Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Beyond Flavor: The Multifaceted Role of Pyrazine Derivatives in Food and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.
- FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. FAO AGRIS.
- FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
- LCGC International. (n.d.). Sample Preparation for Food Contaminant Analysis. LCGC International.
- Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. BenchChem.
- RSSL. (n.d.). Method Development and Validation for Food and Beverages. RSSL.
- MDPI. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods.
- Scilight Press. (n.d.). Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food. Scilight Press.
- FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.
- University of Almería. (2007). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. UAL.
- MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods.
- Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Food Safety Institute.
- INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]
- 21. rssl.com [rssl.com]
- 22. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Welcome to the technical support center for the gas chromatographic (GC) analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve GC peak shape for this and similar pyrazine derivatives. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based approach to achieving optimal chromatographic performance.
Understanding Your Analyte: The First Step to a Perfect Peak
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of this compound (CAS No. 1076198-72-5)[1][2]. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structure and related pyrazine compounds.
Structural Considerations:
-
Pyrazine Ring: The core structure is a nitrogen-containing heterocyclic aromatic ring, which imparts a degree of polarity.
-
Alkyl Substituents: The ethyl and methyl groups increase the non-polar character of the molecule.
-
Acetoxyethyl Group: The ester functionality (-OAc) introduces polarity and potential for specific interactions with the stationary phase. It also presents a potential site for thermal degradation.
Inferred Properties and Their GC Implications:
-
Volatility: Based on the molecular weight (C11H16N2O2) and the presence of the acetoxyethyl group, this compound is expected to be semi-volatile[1]. This makes it well-suited for GC analysis, but the injection and oven temperatures must be carefully optimized to ensure efficient vaporization without degradation.
-
Polarity: The combination of the polar pyrazine ring and acetoxy group, along with non-polar alkyl chains, gives the molecule an intermediate polarity. This is a critical factor in selecting the appropriate GC column.
-
Thermal Stability: Acetates can be susceptible to thermal degradation, potentially leading to the loss of the acetyl group. This can result in peak tailing or the appearance of extraneous peaks. Therefore, minimizing thermal stress in the injector and column is important.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape problems encountered during the GC analysis of this compound.
Why is my peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy[3]. It is often indicative of active sites in the GC system or sub-optimal chromatographic conditions.
Possible Causes & Solutions:
-
Active Sites in the Inlet:
-
Explanation: The injector is the first point of contact for your analyte. Contaminated or non-deactivated surfaces in the inlet liner can lead to undesirable interactions with the polar groups of the pyrazine, causing peak tailing[4].
-
Solution:
-
Routine Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. For active compounds like pyrazines, using a deactivated liner is crucial[5].
-
Liner Selection: Consider using a liner with glass wool. The glass wool can help to trap non-volatile residues and promote better sample vaporization. However, the wool itself must be deactivated to prevent it from becoming an active site[6][7].
-
-
-
Column Contamination or Degradation:
-
Explanation: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample matrix components, creating active sites[8]. The stationary phase can also degrade due to exposure to oxygen at high temperatures.
-
Solution:
-
Column Trimming: Remove the first 10-20 cm of the column from the inlet side to eliminate the contaminated section[9].
-
Use of a Guard Column: A deactivated guard column installed before the analytical column can protect it from non-volatile residues.
-
-
-
Improper Column Installation:
-
Explanation: If the column is not installed at the correct height in the inlet, it can create dead volumes, leading to peak tailing[3].
-
Solution: Follow the instrument manufacturer's guidelines for the correct column installation depth. A poor column cut can also contribute to this issue, so ensure a clean, 90-degree cut[9].
-
-
Analyte-Stationary Phase Mismatch:
-
Explanation: If the polarity of the stationary phase is not well-matched to the analyte, secondary interactions can occur, leading to tailing.
-
Solution: For a compound of intermediate polarity like this compound, a mid-polarity column (e.g., a 50% phenyl-substituted polysiloxane) is a good starting point. If tailing persists, consider a column with a different stationary phase.
-
What is causing my peak to show fronting?
Peak fronting, the inverse of tailing, presents as a leading edge to the peak and is often a sign of column overload or sample solvent incompatibility[2].
Possible Causes & Solutions:
-
Column Overload:
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel ahead of the main band, resulting in fronting[9].
-
Solution:
-
Dilute the Sample: Reduce the concentration of the analyte in the sample.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample introduced onto the column.
-
Use a Higher Capacity Column: A column with a larger internal diameter or a thicker stationary phase film will have a higher sample capacity[2].
-
-
-
Sample Solvent Mismatch:
-
Explanation: If the sample solvent is significantly less polar than the stationary phase, it can cause the analyte to be improperly focused at the head of the column, leading to fronting, especially for early eluting peaks.
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
-
My peak is split or has a shoulder. What should I do?
Split peaks can be caused by a variety of issues, often related to the injection process or column integrity[9].
Possible Causes & Solutions:
-
Improper Injection Technique (Splitless Injection):
-
Explanation: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing and result in split or broad peaks[9].
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.
-
-
Column Issues:
-
Explanation: A broken or cracked column, or a column with a partially blocked inlet due to septum particles or sample residue, can cause the sample band to split as it enters the column.
-
Solution:
-
Inspect the Column: Carefully examine the inlet end of the column for any damage or blockages.
-
Trim the Column: As with tailing peaks, trimming the front of the column can resolve the issue.
-
-
-
Inlet Liner Issues:
-
Explanation: An incorrect liner type or a liner that is not properly deactivated can lead to poor sample vaporization and transfer to the column, resulting in peak splitting.
-
Solution: Experiment with different liner geometries and ensure you are using a high-quality, deactivated liner.
-
Experimental Protocols & Workflows
Protocol 1: Systematic GC Troubleshooting for Poor Peak Shape
This protocol provides a step-by-step approach to diagnosing and resolving peak shape issues.
-
Initial Assessment:
-
Observe the peak shape: Is it tailing, fronting, or split?
-
Note which peaks are affected: Is it all peaks, or only specific ones?
-
-
Inlet System Check:
-
Turn off the GC oven and inlet heater and allow them to cool down.
-
Replace the septum with a new, high-quality one.
-
Remove and inspect the inlet liner. If it is discolored or contains visible residue, replace it with a new, deactivated liner of the appropriate type.
-
While the inlet is disassembled, check the gold seal for contamination and replace if necessary.
-
-
Column Installation Check:
-
Carefully remove the column from the inlet.
-
Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.
-
Reinstall the column in the inlet, ensuring the correct installation depth as per the instrument manufacturer's instructions.
-
-
System Blank Run:
-
After reassembling the system, perform a system blank run (an injection of a clean solvent) to ensure that the system is free from contamination.
-
-
Test with a Standard:
-
Inject a known standard of your analyte at a concentration that should not overload the column.
-
Evaluate the peak shape. If the problem is resolved, the issue was likely with the inlet consumables or column installation.
-
-
Method Parameter Evaluation:
-
If the peak shape issue persists, re-evaluate your GC method parameters, including injection temperature, oven temperature program, and flow rate.
-
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common GC peak shape problems.
Data Presentation: Recommended GC Parameters for Pyrazine Analysis
The optimal GC parameters will depend on your specific instrument and column. The following table provides a good starting point for the analysis of this compound.
| Parameter | Recommendation | Rationale |
| Inlet Type | Split/Splitless | Offers flexibility for different sample concentrations. |
| Liner Type | Deactivated, Tapered with Glass Wool | Promotes efficient vaporization and protects the column[6][7]. |
| Inlet Temperature | 250 °C (or lower if degradation is observed) | Ensures complete vaporization without causing thermal breakdown of the analyte. |
| Injection Volume | 1 µL | A standard volume to avoid overloading. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Flow Rate | 1-2 mL/min (for a 0.25 mm ID column) | Typical flow rate for good separation efficiency. |
| Column | Mid-polarity (e.g., 50% Phenyl Polysiloxane) | Matches the intermediate polarity of the analyte. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard column dimension offering good resolving power. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A starting point to be optimized based on the retention time of the analyte. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides mass spectral data for confirmation. |
References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Agilent Technologies. (2020). Agilent 8890/8850 Gas Chromatograph Troubleshooting Manual. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Fronting Peaks [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2021, May 1). GC Troubleshooting in Simple Pictures, Part I. Retrieved from [Link]
-
Agilent Technologies. (2009). 7890 Series GC Troubleshooting. Retrieved from [Link]
-
GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent 7890 Gas Chromatograph Troubleshooting. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Poster. Retrieved from [Link]
-
Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting: Basics. Retrieved from [Link]
-
Separation Science. (n.d.). Inlet Liners – Part 1. Retrieved from [Link]
-
Restek Corporation. (n.d.). IV. Column Troubleshooting & Return Procedure. Retrieved from [Link]
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]
-
SGE Analytical Science. (n.d.). Gas Chromatography Liner Selection Guide. Retrieved from [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
- Atygalle, A. T., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-methylpyrazine. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. Retrieved from [Link]
- Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1035.
-
Crawford Scientific. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. Retrieved from [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
- Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 67-74.
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]
- 7. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming matrix interference in 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine analysis
Welcome to the technical support center for the analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges, particularly matrix interference, in your analytical workflows.
Introduction: The Challenge of a Key Flavor Compound
This compound (CAS No. 1076198-72-5) is a significant flavor compound found in a variety of thermally processed foods such as coffee, cocoa, and baked goods.[1][2] Its unique structure, featuring an acetoxyethyl group, contributes to its characteristic flavor profile but also presents specific analytical challenges. Compared to simpler alkylpyrazines, the acetoxyethyl moiety increases its polarity and reduces its volatility, making it more susceptible to matrix effects and potential degradation during analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
This guide will focus on proactive and reactive strategies to ensure accurate and robust quantification of this analyte in complex sample matrices.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My analyte peak is tailing and the response is lower than expected, especially at low concentrations. What's causing this?
A1: This is a classic symptom of active sites within your GC system, particularly in the inlet liner and the front end of the analytical column.[4] Polar compounds like this compound, with its ester and pyrazine nitrogen functionalities, are prone to undesirable interactions (e.g., hydrogen bonding) with silanol groups or metal oxides on glass or metal surfaces.[4][5] This leads to analyte adsorption, resulting in poor peak shape (tailing) and reduced signal intensity, as not all of the analyte molecules reach the detector.[6]
Solutions:
-
Inlet Liner Deactivation: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active as the deactivation layer is worn away by repeated injections of complex matrices. Consider replacing your liner regularly.[7]
-
Column Maintenance: A small portion of the column at the inlet end can accumulate non-volatile matrix components and become active. Trimming 5-10 cm from the front of the column can often restore peak shape and response.[8]
-
Use of Analyte Protectants: Co-injecting your standards and samples with "analyte protectants" can significantly mitigate this issue.[9][10] These are compounds with strong hydrogen-bonding capabilities (e.g., sugars, sugar alcohols like sorbitol, or organic acids like malic acid) that preferentially interact with active sites, effectively "shielding" your target analyte and allowing it to pass through the system unimpeded.[6][9]
Q2: I'm observing a significantly higher response for my analyte in a matrix-matched standard compared to a solvent-based standard. Why is this happening and how do I get accurate quantification?
A2: You are experiencing what is known as the "matrix-induced response enhancement" effect.[5] In GC-MS, co-extracted, non-volatile matrix components can coat the active sites in the GC inlet and column.[5][10] While this may seem counterintuitive, this coating can passivate the system, reducing the adsorption of your target analyte and leading to a higher signal compared to a clean solvent injection where the analyte is fully exposed to these active sites.[10]
Solutions:
-
Matrix-Matched Calibration (Recommended): The most reliable way to ensure accurate quantification is to prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples.[5] This ensures that the standards and samples experience the same matrix effects, which are then accounted for in the calibration curve.
-
Isotope Dilution Assay: The gold standard for overcoming matrix effects is the use of a stable isotope-labeled internal standard (e.g., a deuterated version of your analyte). This internal standard will behave almost identically to the native analyte during sample preparation and GC analysis, experiencing the same degree of signal enhancement or suppression. By calculating the ratio of the analyte to the internal standard, you can achieve highly accurate quantification regardless of matrix variations.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample extract. By plotting the instrument response against the concentration of the added analyte, the original concentration in the sample can be determined by extrapolation. This is a robust method but can be time-consuming.
Q3: I'm seeing extraneous "ghost" peaks in my chromatograms, sometimes even in blank runs. Where are they coming from?
A3: Ghost peaks are typically the result of carryover from previous injections or contamination within the system. Given the semi-volatile nature of this compound, it can be "sticky" in a contaminated system.
Solutions:
-
Injector Contamination: The inlet, particularly the liner and any glass wool packing, can be a source of contamination. Regular replacement of the liner and septum is crucial.[7][11]
-
Column Bake-out: Ensure your GC oven program has a sufficient bake-out period at the end of each run to elute any high-boiling compounds from the column. A typical bake-out would be holding the column at a temperature 20°C above the final elution temperature for 5-10 minutes.[11]
-
Syringe Contamination: If using an autosampler, ensure that the syringe wash steps are adequate. Use a strong solvent for the wash, and consider using multiple wash solvents of different polarities.[8]
-
Septum Bleed: Old or low-quality septa can release siloxanes, especially at high inlet temperatures, which appear as a series of evenly spaced peaks in the chromatogram. Use high-quality, low-bleed septa.[4]
Q4: My sample preparation recovery is low and inconsistent. How can I improve my extraction efficiency?
A4: Low and variable recovery often points to a suboptimal sample preparation strategy for your specific analyte and matrix. This compound's polarity means it may not be efficiently extracted by purely nonpolar solvents, and its volatility requires careful handling to prevent losses.
Solutions:
-
Optimize Your Extraction Technique:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent solvent-free technique for volatile and semi-volatile compounds.[12] For this analyte, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good starting point.[13] Optimization of extraction time and temperature is critical; higher temperatures can increase volatility but may also lead to degradation of the acetoxy group.[14][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is highly effective for a wide range of analytes in complex food matrices.[16][17] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[18] For your analyte, a d-SPE cleanup containing C18 (to remove fats) and PSA (primary secondary amine, to remove organic acids and sugars) would be a good starting point.
-
Solid Phase Extraction (SPE): A more traditional but powerful cleanup technique.[19] A reversed-phase sorbent (e.g., C18) could be used to retain the pyrazine from an aqueous sample extract, followed by elution with a suitable organic solvent.
-
-
Prevent Analyte Loss:
-
Evaporation Steps: If your method involves solvent evaporation, perform this step gently using a stream of nitrogen at a moderate temperature. Avoid evaporating to complete dryness, as this can lead to the loss of semi-volatile compounds.
-
pH Adjustment: The pyrazine nitrogens are weakly basic. Ensure the pH of your sample extract is neutral or slightly basic during extraction to keep the analyte in its non-ionized, more organic-soluble form.
-
Frequently Asked Questions (FAQs)
Q: What is the best sample preparation technique for analyzing this compound in a high-fat food matrix like cocoa butter?
A: For high-fat matrices, a robust cleanup step is essential to prevent contamination of the GC system. While HS-SPME can be effective as it only samples the volatile fraction, high-fat content can sometimes coat the headspace and affect partitioning.[20]
A modified QuEChERS protocol is often the most effective approach.[16] The initial acetonitrile extraction effectively precipitates the bulk of the fats and proteins. The subsequent d-SPE cleanup step is critical. You would want to include C18 sorbent in your d-SPE tube specifically to remove the remaining lipid components.[18]
Q: What type of GC column is recommended for this analysis?
A: A mid-polarity column is generally the best choice for separating pyrazines and other flavor compounds. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a versatile and robust option that provides good resolution and peak shape for a wide range of analytes, including your target pyrazine. These columns are also generally more inert, which helps to reduce peak tailing for polar compounds.
Q: How can I confirm the identity of my analyte peak, especially if there are co-eluting isomers?
A: Unambiguous identification is crucial, as many pyrazine isomers have very similar mass spectra.[21]
-
Mass Spectrometry (MS): Your primary identification tool. Ensure you are acquiring full scan data and compare the resulting mass spectrum to a reference library. For higher confidence, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode if available. This involves selecting a specific precursor ion and monitoring for a characteristic product ion, which is a highly selective and sensitive technique.
-
Retention Index (RI): Do not rely on retention time alone. Calculate the Retention Index of your peak by running a series of n-alkanes under the same chromatographic conditions. Compare this RI value to those reported in the literature or in databases for your specific column phase.[21] This is a much more reliable identifier than retention time, as it is less susceptible to minor variations in flow rate and temperature.
-
Analysis of an Authentic Standard: The most definitive way to confirm the identity and retention time of your analyte is to inject a certified reference standard of this compound into your system under the same conditions.
Q: What are the key parameters for method validation I should focus on for this type of analysis?
A: For trace-level analysis in complex matrices, a thorough method validation is essential. According to guidelines for single-laboratory validation, you should focus on:
-
Selectivity: Demonstrate that your method can distinguish your analyte from other matrix components. This involves analyzing blank matrix samples to check for interferences at the retention time of your analyte.
-
Linearity and Working Range: Establish the concentration range over which your method provides a linear response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of your analyte that can be reliably detected and quantified.
-
Trueness (Recovery): Assess the accuracy of your method by analyzing spiked blank matrix samples at different concentration levels.
-
Precision (Repeatability and Intermediate Precision): Evaluate the consistency of your results by performing repeated analyses of the same sample on the same day (repeatability) and on different days (intermediate precision).
-
Matrix Effects: As discussed extensively in this guide, you must evaluate and compensate for matrix effects.[5]
Data and Protocols
Table 1: Troubleshooting Summary for Common GC-MS Issues
| Issue | Potential Cause(s) | Recommended Actions |
| Peak Tailing | Active sites in inlet/column, analyte adsorption. | Use a new deactivated liner, trim the column, use analyte protectants.[4] |
| Low Response | Analyte loss due to adsorption, poor extraction, or leaks. | Check for leaks, optimize sample prep, use analyte protectants.[7] |
| Response Enhancement | Matrix-induced chromatographic enhancement. | Use matrix-matched calibration, stable isotope internal standard, or standard addition.[5] |
| Ghost Peaks | Carryover from previous injections, system contamination. | Increase bake-out time, clean injector, check syringe wash.[11] |
| Poor Resolution | Suboptimal GC column or temperature program. | Use a mid-polarity column (e.g., 5% phenyl), optimize temperature ramp rate. |
| Inconsistent Results | Variable sample prep, unstable instrument conditions. | Ensure consistent sample handling, check gas flows and temperatures.[7] |
Experimental Protocol: QuEChERS Extraction and Cleanup for this compound in a Food Matrix
This protocol is a general guideline and should be optimized and validated for your specific matrix.
-
Sample Homogenization:
-
Homogenize a representative portion of your sample (e.g., in a food processor or with a cryogenic mill for hard samples).[18]
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex to mix.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate - AOAC formulation).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 (adjust amounts based on matrix complexity).
-
Cap and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
Acidify slightly with a small amount of formic acid (e.g., 5 µL of 10% formic acid in acetonitrile) to improve the stability of the pyrazine.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving matrix effects in GC-MS analysis.
General Sample Preparation Workflow
Caption: A simplified overview of the key stages in sample preparation for chromatography.
References
-
Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (2023). PubMed. Retrieved from [Link]
- Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology.
-
Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. ResearchGate. Retrieved from [Link]
-
Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. Retrieved from [Link]
- TROUBLESHOOTING GUIDE. Restek.
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. Retrieved from [Link]
-
Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. (2023). YouTube. Retrieved from [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. Retrieved from [Link]
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. Retrieved from [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis. (2024). Cole-Parmer. Retrieved from [Link]
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extra… OUCI.
- Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
- Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- Application Notes and Protocols for Pyrazine Analysis in Complex M
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007). LCGC International. Retrieved from [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). PubMed. Retrieved from [Link]
- Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology.
-
QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. (2014). PubMed. Retrieved from [Link]
-
Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (2013). PubMed. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Retrieved from [Link]
- GC Troubleshooting guide. (2022). Shimadzu.
- Solid phase extraction in food analysis. Semantic Scholar.
-
Does This Seem Off? GCMS Techniques for Off Flavor, Off Odor, and Flavor Scalping A. (2019). YouTube. Retrieved from [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. Retrieved from [Link]
- Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
-
GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. (2023). YouTube. Retrieved from [Link]
- Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
- Appendix B: GC/MS Troubleshooting Quick Reference.
- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
- (PDF) Evaluation of Analyte Protectants to Improve Gas Chromatographic Analysis of Pesticides.
-
Official Methods of Analysis. AOAC International. Retrieved from [Link]
- Aoac Official Methods Of Analysis 19th Edition. KIET.
- Aoac Official Methods Of Analysis 19th. Semantic Scholar.
-
AOAC INTERNATIONAL - In Food & Agriculture, We Set the Standard. AOAC International. Retrieved from [Link]
- Application Notes and Protocols for the GC-MS Analysis of Pyrazines. Benchchem.
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH. Retrieved from [Link]
-
This compound. Pharmaffiliates. Retrieved from [Link]
-
3,5-diethyl-2-methyl pyrazine, 18138-05-1. The Good Scents Company. Retrieved from [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link]
-
3,5-Diethyl-2-methylpyrazine. PubChem. Retrieved from [Link]
- Pyrazines in Foods.
- Pyrazines in foods: An update.
Sources
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extra… [ouci.dntb.gov.ua]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 20. researchgate.net [researchgate.net]
- 21. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in food processing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This document is designed for researchers, food scientists, and flavor chemists investigating the behavior of this unique pyrazine derivative during food processing and experimental applications. Given that this is a structurally complex flavor molecule, this guide synthesizes foundational principles of pyrazine chemistry with practical, field-proven insights to address the challenges you may encounter.
Our approach is to explain the causality behind experimental observations and provide self-validating protocols. We will explore the inherent structural liabilities of this molecule and provide a framework for predicting its behavior under thermal stress.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial questions regarding the nature and stability of this compound.
Q1: What is this compound and what is its significance?
A1: this compound is a substituted alkylpyrazine. Pyrazines as a class are heterocyclic aromatic compounds responsible for many of the desirable roasted, nutty, and savory flavors in thermally processed foods like coffee, roasted nuts, and baked goods.[1] They are typically formed through the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[1][2][3] The significance of this specific molecule lies in its complex side-chain, -(CH(OAc)CH3), which includes an ester functional group (acetate). This feature suggests it contributes to nuanced flavor profiles but also introduces a point of chemical instability compared to simpler alkylpyrazines.
Q2: What are the primary chemical features that dictate the thermal stability of this compound?
A2: The stability of this compound is governed by two main structural components:
-
The Pyrazine Ring: The core pyrazine ring is aromatic and thus relatively stable to heat. Degradation of the ring itself requires very high temperatures, often outside the range of typical food processing.
-
The 1-Acetoxyethyl Side Chain: This is the most reactive part of the molecule. The ester linkage (-O-C=O) is susceptible to hydrolysis (cleavage by reaction with water), especially under thermal stress. This hydrolysis is the most probable pathway for degradation during food processing.
Q3: What key processing parameters will have the most significant impact on its stability?
A3: The stability of this compound is not just a function of temperature. You must consider the interplay of several factors:
-
Temperature: Higher temperatures accelerate all chemical reactions, including the degradation pathways for this molecule.
-
pH: The rate of ester hydrolysis is highly pH-dependent. It is catalyzed by both acid (H+) and base (OH-). Therefore, significant degradation can be expected in both highly acidic and highly alkaline food matrices.[4] The formation of other pyrazines is also known to be significantly influenced by pH, with optimal formation often occurring in mildly alkaline conditions (around pH 9).[5][6]
-
Water Activity (a_w): As hydrolysis is a reaction with water, the amount of available water in the food matrix is critical. Higher water activity will generally favor faster degradation of the acetoxyethyl side chain.
-
Food Matrix Composition: Other components in the food, such as metal ions or oxidative agents, can potentially interact with and degrade the pyrazine structure, although side-chain hydrolysis remains the primary concern.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Q1: I am consistently observing a significant loss of this compound after thermal processing. What is the likely cause?
A1:
-
Most Probable Cause: The primary reason for the loss of the target compound is the hydrolysis of the acetate ester on the side chain. This reaction cleaves the ester bond, converting your target molecule into 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine and acetic acid. This is a common reaction for esters, especially in aqueous environments at elevated temperatures.
-
Scientific Rationale: Ester hydrolysis is kinetically favored at typical processing temperatures (e.g., >80°C) and is accelerated by acidic or alkaline conditions.[4] The energy input from heating provides the activation energy needed to break the C-O bond of the ester.
-
Troubleshooting Steps:
-
Confirm the Degradation Product: Analyze your processed sample using Gas Chromatography-Mass Spectrometry (GC-MS). Look for a new peak with a mass corresponding to 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine. The loss of the acetyl group (mass = 43 g/mol ) will result in a predictable shift in the mass spectrum.
-
Monitor pH: Measure the pH of your food matrix before and after processing. A pH far from neutral (pH 7) will confirm that conditions are favorable for catalyzed hydrolysis.
-
Run a Control Experiment: Process a simplified model system (e.g., the pure compound in a buffered solution at neutral pH) under the same thermal conditions. Comparing the degradation in this system to your complex food matrix can help isolate the effects of pH and other matrix components.
-
Q2: My GC-MS analysis shows several new peaks after processing my sample. How can I identify them and what are they likely to be?
A2:
-
Primary Degradation Product: As mentioned in Q1, the most abundant new peak is likely 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine . Its mass spectrum should show a molecular ion peak 42 units less than your parent compound. You will also have formed acetic acid , which may be detectable depending on your analytical method.
-
Secondary Degradation Products: Under more severe conditions (e.g., very high temperature, extreme pH, presence of oxygen), you might observe further degradation. This could involve:
-
Oxidation of Alkyl Side Chains: The ethyl and methyl groups on the pyrazine ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.[7]
-
Ring Cleavage: At extreme temperatures, the pyrazine ring itself can fragment, though this is less common under typical food processing conditions.
-
-
Identification Workflow:
-
Tentative Identification by MS: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST, Wiley). Pay attention to the molecular ion and fragmentation patterns.
-
Confirm with Standards: If possible, synthesize or purchase authentic standards of suspected degradation products (especially 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine) to confirm retention times and mass spectra.
-
Use High-Resolution Mass Spectrometry (HRMS): For definitive identification, HRMS can provide the exact elemental composition of the unknown peaks, allowing you to confirm their molecular formulas.
-
Q3: How can I minimize the degradation of this compound during my experiments?
A3:
-
Strategy 1: pH Control: This is your most effective tool. Buffer your system to maintain a pH as close to neutral (pH 7.0) as possible throughout the thermal process. This will minimize both acid- and base-catalyzed hydrolysis of the ester.
-
Strategy 2: Temperature and Time Optimization: Use the lowest temperature and shortest time required to achieve your desired processing outcome. Kinetic studies (see Protocol 1) can help you define a "safe" processing window where degradation is minimal.
-
Strategy 3: Control of Water Activity (a_w): In solid or semi-solid systems, lowering the water activity can slow the rate of hydrolysis. This can be achieved by adding humectants or through dehydration steps, if applicable to your product.
-
Strategy 4: Exclusion of Oxygen: To prevent secondary oxidative degradation, process under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if you are studying the compound in a lipid-rich matrix, where lipid oxidation can produce free radicals that attack the pyrazine.
Section 3: Experimental Protocols
These protocols provide a framework for systematically investigating the stability of your compound.
Protocol 1: Kinetic Study of Thermal Degradation
This protocol allows you to quantify the rate of degradation under your specific experimental conditions.
-
Preparation of Model System:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., ethanol or propylene glycol).
-
Create your model food system. For simplicity, start with a buffered aqueous solution (e.g., 0.1 M phosphate buffer) at your target pH (e.g., pH 5, 7, and 9).
-
Spike the buffered solution with a known concentration of the pyrazine stock solution (e.g., 10 ppm).
-
-
Thermal Treatment:
-
Aliquot the spiked solution into multiple sealed, airtight vials (e.g., headspace vials) to prevent loss of volatiles.
-
Place the vials in a controlled temperature environment (e.g., heating block, water bath, or oven) set to your desired processing temperature (e.g., 100°C, 120°C, 140°C).
-
Remove one vial at predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately quench the reaction by placing the vial in an ice bath.
-
-
Sample Analysis:
-
Add an internal standard (e.g., a different, stable pyrazine like 2,3,5-trimethylpyrazine) to each vial to correct for extraction and injection variability.
-
Extract the pyrazines using an appropriate method, such as liquid-liquid extraction (LLE) with dichloromethane or Solid-Phase Microextraction (SPME).
-
Analyze the extracts by GC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the target compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the rate constant (-k).
-
Repeat at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Protocol 2: Identification of Degradation Products via GC-MS
-
Sample Preparation:
-
Prepare a sample as described in Protocol 1, but use a higher initial concentration of the target compound (e.g., 100 ppm) to ensure degradation products are above the detection limit.
-
Heat the sample for a time sufficient to cause significant degradation (e.g., 60 minutes at 120°C).
-
-
Analysis:
-
Extract the sample using LLE or SPME.
-
Inject the extract into a GC-MS system.
-
Run a full scan acquisition to collect mass spectra for all eluting peaks.
-
-
Data Interpretation:
-
Identify the peak for the remaining parent compound.
-
Examine the chromatogram for new peaks that are not present in the unheated (t=0) sample.
-
Compare the mass spectra of these new peaks against the NIST/Wiley libraries.
-
Specifically look for a peak with a mass spectrum consistent with the loss of an acetyl group (M-42) and fragmentation patterns characteristic of a pyrazine with a hydroxyethyl side chain.
-
Section 4: Data & Workflow Visualization
Table 1: Predicted Impact of pH and Temperature on the Stability of this compound
This table provides a conceptual summary based on the principles of ester hydrolysis. Actual rates must be determined experimentally using Protocol 1.
| Temperature | pH Condition | Expected Rate of Degradation | Primary Degradation Pathway |
| 80°C | Acidic (pH < 5) | Moderate | Acid-Catalyzed Hydrolysis |
| Neutral (pH ≈ 7) | Low | Uncatalyzed Hydrolysis | |
| Alkaline (pH > 8) | Moderate to High | Base-Catalyzed Hydrolysis | |
| 120°C | Acidic (pH < 5) | High | Acid-Catalyzed Hydrolysis |
| Neutral (pH ≈ 7) | Moderate | Uncatalyzed Hydrolysis | |
| Alkaline (pH > 8) | Very High | Base-Catalyzed Hydrolysis | |
| 160°C | All pH values | Extremely High | Hydrolysis & Potential Side-Chain Oxidation |
Diagram 1: Proposed Primary Thermal Degradation Pathway
Sources
- 1. datapdf.com [datapdf.com]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Welcome to the technical support center for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded answers to common questions and troubleshooting scenarios encountered during experimental work. The information herein is structured to explain the fundamental chemical principles governing the stability of this molecule and to offer practical, field-proven advice for its handling, analysis, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary, anticipated degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The most significant and likely pathway is the hydrolysis of the ester linkage in the 1-acetoxyethyl side chain. This reaction can be catalyzed by acid or base, or it can occur neutrally, albeit at a slower rate, leading to the formation of 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine and acetic acid.
-
Oxidation: The alkyl side chains (ethyl and methyl groups) on the pyrazine ring can be susceptible to oxidation. Studies on similar alkylpyrazines have shown that metabolic degradation in biological systems often involves oxidation of the alkyl groups to form corresponding carboxylic acids.[1][2] While abiotic oxidation might be less common under typical storage conditions, exposure to strong oxidizing agents or catalysts could initiate this pathway.
-
Photodegradation: Pyrazine, as a heterocyclic aromatic compound, can absorb UV radiation. While the pyrazine ring itself is relatively stable, prolonged exposure to high-intensity light, particularly UV, may lead to the degradation of the molecule. Studies on other heterocyclic compounds like triazines show that photodegradation often involves the loss or modification of side-chains.[3]
Q2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram during a stability study. What is the likely identity of this degradant?
This is a classic sign of ester hydrolysis. The primary degradation product, 2-(1-Hydroxyethyl)-3-ethyl-5-methylpyrazine, is significantly more polar than the parent compound.
Causality: The replacement of the nonpolar acetyl group (-COCH₃) with a polar hydroxyl group (-OH) reduces the compound's hydrophobicity. In a reverse-phase HPLC system (e.g., C18 column), more polar compounds have less affinity for the stationary phase and therefore elute earlier, resulting in a peak with a shorter retention time.
Confirmation Strategy: To confirm the identity, you should use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The expected degradant will have a mass corresponding to the loss of an acetyl group (42.04 Da) and the gain of a hydrogen atom (1.01 Da) compared to the parent molecule.
Troubleshooting Guide
Issue 1: Unexpectedly rapid degradation of the compound in a supposedly neutral solution (e.g., acetonitrile/water).
-
Question: My sample of this compound is degrading much faster than anticipated in my HPLC mobile phase. What could be causing this?
-
Answer & Troubleshooting Steps:
-
Check the pH of Your Mobile Phase: Even unbuffered water/acetonitrile mixtures can have a pH that deviates from neutral (pH 7). Water can absorb atmospheric CO₂, making it slightly acidic (pH ~5.5), which can catalyze hydrolysis. Conversely, certain grades of solvents or additives could be slightly basic.
-
Action: Measure the pH of your freshly prepared mobile phase. If necessary, add a low-concentration buffer (e.g., 10 mM phosphate or acetate buffer) to maintain a stable pH within the optimal range for the compound's stability (typically pH 4-6 for many esters).
-
-
Glassware Contamination: Trace acidic or basic residues on the surface of glassware can catalyze degradation.
-
Action: Use high-quality, thoroughly cleaned glassware. For highly sensitive studies, consider using silanized vials to minimize surface interactions.
-
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain acidic or metallic impurities that can act as catalysts.[4]
-
Action: Always use freshly opened HPLC-grade or MS-grade solvents for sample and mobile phase preparation.
-
-
Issue 2: Inconsistent results in a forced degradation study.
-
Question: I'm performing a forced degradation study, but the extent of degradation is not reproducible between experiments under the same conditions. Why?
-
Answer & Troubleshooting Steps:
-
Temperature Control: Degradation reactions are highly sensitive to temperature. Small fluctuations in oven or water bath temperatures can lead to significant differences in reaction rates.
-
Action: Ensure your heating equipment is calibrated and provides uniform, stable temperature control. Monitor the temperature directly within a control sample if possible.
-
-
Light Exposure: For photostability samples, ensure the light source provides consistent intensity and spectral output. For other stress conditions (acid, base, oxidation), protect samples from ambient light to prevent confounding photodegradation.
-
Oxygen Exposure (Oxidative Stress): The concentration of dissolved oxygen can affect oxidative degradation rates.
-
Action: For consistency, either ensure all samples are equally exposed to air or, for more controlled studies, sparge solutions with an inert gas like nitrogen or argon before sealing the reaction vessel.
-
-
Visualizing the Primary Degradation Pathway
The most probable degradation route is the hydrolysis of the ester side chain. This can be visualized as follows:
Caption: Proposed hydrolytic degradation of the parent compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of an analytical method, in line with ICH guidelines.[7][8][9]
Objective: To generate likely degradation products under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
3% Hydrogen Peroxide (H₂O₂).
-
HPLC-grade water and acetonitrile.
-
Calibrated oven, water bath, and photostability chamber.
Methodology:
-
Preparation: For each condition, prepare sample vials in duplicate. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C). Base hydrolysis is typically much faster than acid hydrolysis.
-
At time points (e.g., 5, 15, 30, 60 min), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose a clear vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples after exposure.
-
-
Analysis: Analyze all samples by a suitable, validated HPLC method. Aim for 5-20% degradation of the parent compound to ensure that major degradants are formed without being further degraded themselves.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a comprehensive forced degradation study.
Data Summary
When analyzing degradation kinetics, summarizing the results in a table provides a clear overview for comparison.
| Stress Condition | Reagent/Temp | Duration | % Parent Remaining | Major Degradant Peak (RT) | % Area of Major Degradant |
| Control | 5°C, Dark | 48 h | >99.5% | - | <0.05% |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 85.2% | 3.1 min | 14.1% |
| Base Hydrolysis | 0.1 M NaOH | 30 min | 81.5% | 3.1 min | 17.8% |
| Oxidation | 3% H₂O₂ | 24 h | 92.7% | 4.5 min | 6.5% |
| Thermal | 80°C | 48 h | 98.1% | 3.1 min | 1.2% |
| Photolytic | ICH Q1B | - | 96.5% | 5.2 min | 2.9% |
| Note: Data presented are hypothetical and for illustrative purposes only. RT = Retention Time. |
References
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Oreate AI Blog. (2024). ICH Guidelines for Stability Studies. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 728-732.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. [Link]
- Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research.
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Stadler, R. H., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research, 63(14), e1801341. [Link]
-
Stofferis, K., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. [Link]
-
Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]
-
Keyhani, A., & Yaylayan, V. A. (2003). Mechanistic study of alkylpyrazine formation in model systems. Journal of Agricultural and Food Chemistry. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. [Link]
-
Lányi, K., & Dinya, Z. (2002). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 8. ikev.org [ikev.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Central Challenge: Matching the Fiber to the Analyte
An Expert's Guide to Optimizing SPME Fiber Selection for Pyrazine Analysis
Welcome to the technical support center for Solid Phase Microextraction (SPME) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to master your analysis of pyrazine compounds. Pyrazines, critical to the flavor and aroma profiles of many food, beverage, and pharmaceutical products, are often present at trace levels in complex matrices, making efficient extraction paramount. This guide is structured to walk you through the critical process of fiber selection, troubleshoot common issues, and provide robust protocols for reproducible results.
The success of any SPME method hinges on the selective and efficient partitioning of target analytes from the sample matrix onto the fiber coating. This is a game of physicochemical matchmaking. Pyrazines are a diverse group of heterocyclic, nitrogen-containing compounds, generally characterized as volatile to semi-volatile with varying polarities. The key is to choose a fiber that has the strongest affinity for the specific pyrazines in your sample.
The extraction mechanism is governed by two main principles:
-
Adsorption: Analytes adhere to the surface of a porous solid (e.g., Carboxen, Divinylbenzene). This mechanism is highly effective for smaller, more volatile compounds and is often preferred for trace-level analysis due to strong analyte focusing.
-
Absorption: Analytes dissolve into a liquid-like polymer coating (e.g., Polydimethylsiloxane - PDMS). This process is based on partitioning and is generally better for larger, semi-volatile compounds, offering a higher capacity.
For the broad range of pyrazines, fibers that combine these mechanisms are often the most effective.
SPME Fiber Selection Guide for Pyrazines
Choosing the right fiber is the most critical step in method development.[1] The performance depends on the polarity of your target pyrazines and the properties of the fiber coating.[1] Below is a comparative table of the most recommended fibers for pyrazine analysis.
| Fiber Coating | Composition | Polarity | Mechanism | Best For |
| DVB/CAR/PDMS | Divinylbenzene / Carboxen / Polydimethylsiloxane | Bipolar | Adsorption/Absorption | Broad range of volatile & semi-volatile pyrazines (C3-C20). Considered the most effective general-purpose fiber for flavor and pyrazine analysis.[2][3] |
| CAR/PDMS | Carboxen / Polydimethylsiloxane | Bipolar | Adsorption/Absorption | Low molecular weight, highly volatile pyrazines and trace-level analysis.[4][5] |
| PDMS/DVB | Polydimethylsiloxane / Divinylbenzene | Bipolar | Adsorption/Absorption | Volatile and semi-volatile compounds, particularly effective for polar analytes like some substituted pyrazines.[4][6] |
| Polyacrylate (PA) | Polyacrylate | Polar | Absorption | Polar, semi-volatile pyrazines. A good choice if your analysis focuses specifically on more polar compounds.[4] |
| PDMS | Polydimethylsiloxane | Non-polar | Absorption | Non-polar, semi-volatile pyrazines and for higher concentration samples.[4] |
Decision Workflow for Fiber Selection
To streamline your selection process, use the following decision tree. This workflow logically guides you from analyte properties to the optimal fiber choice.
Caption: Decision workflow for pyrazine SPME fiber selection.
Troubleshooting Guide
Even with the correct fiber, challenges can arise. Here are solutions to common problems in a direct Q&A format.
Question 1: Why is my pyrazine recovery low or non-existent?
Answer: Low recovery is a multifaceted issue often stemming from suboptimal extraction conditions or matrix interference.
-
Causality: Pyrazine extraction is an equilibrium-driven process between the sample, the headspace, and the fiber coating.[1] If this equilibrium is not favorably shifted towards the fiber, recovery will be poor.
-
Troubleshooting Steps:
-
Verify Fiber Choice: You may be using a fiber with low affinity for your target analytes. For a broad range of pyrazines, the DVB/CAR/PDMS fiber is consistently reported as the most efficient.[7][2]
-
Optimize Extraction Temperature: Increasing the sample temperature enhances the volatility of pyrazines, driving them into the headspace for extraction. However, excessively high temperatures can decrease the partitioning coefficient of the fiber, reducing its ability to retain analytes.[1] Experiment with temperatures between 40°C and 80°C. A study on flavor oils found 80°C to be optimal for pre-incubation to release volatiles, but the actual extraction was best performed at 50°C.[1]
-
Increase Extraction Time: The system needs sufficient time to reach equilibrium.[1] If your extraction time is too short, you are sampling a non-equilibrated system. Try increasing the extraction time in increments (e.g., 30, 45, 60 min) to see if recovery improves.
-
Modify the Sample Matrix: For aqueous samples, the solubility of pyrazines can be decreased by adding salt (e.g., NaCl) to the matrix.[8] This "salting-out" effect increases the analyte concentration in the headspace, making them more available for extraction.
-
Check Headspace Volume: The ratio of sample to headspace is crucial. A smaller headspace volume leads to a higher concentration of analytes, improving extraction efficiency. A common recommendation is to fill the vial with 2/3 sample and leave 1/3 as headspace.
-
Question 2: My results have poor reproducibility (high %RSD). What's the cause?
Answer: Poor reproducibility is almost always due to inconsistent experimental parameters. SPME is a sensitive technique, and minor variations can lead to significant deviations.
-
Causality: The amount of analyte extracted is highly dependent on precise control over time, temperature, and physical positioning.
-
Troubleshooting Steps:
-
Ensure Consistent Temperature: The sample must be fully stabilized at the desired extraction temperature before the fiber is exposed. Use an autosampler with a temperature-controlled agitator for best results. Manual methods require precise timing in a stable heating block.
-
Maintain Consistent Timing: Both the equilibration/incubation time and the fiber exposure time must be identical for all samples and standards.[2] An autosampler is highly recommended for this.
-
Standardize Fiber Positioning: The depth of the fiber in the vial's headspace must be the same for every run. Inconsistent positioning changes the effective volume and temperature zone being sampled.
-
Agitate the Sample: Agitation (stirring or shaking) helps to accelerate the mass transfer of analytes from the sample into the headspace, allowing the system to reach equilibrium faster and more consistently.
-
Check for Fiber Degradation: SPME fibers are consumable and have a limited lifetime (typically 50-100 injections).[9] A deteriorating fiber will show declining performance and poor reproducibility. If you observe a sudden drop in performance, try a new fiber.
-
Question 3: I'm seeing carryover peaks from the previous sample in my blank runs. How do I fix this?
Answer: Carryover occurs when analytes are not completely desorbed from the fiber in the GC inlet.
-
Causality: Larger, less volatile, or more strongly adsorbed pyrazines may require more thermal energy or time to be released from the fiber.
-
Troubleshooting Steps:
-
Increase Desorption Temperature: Ensure your GC inlet temperature is high enough for rapid thermal desorption. A typical starting point is 250°C. Check the maximum operating temperature for your specific fiber to avoid damage.
-
Increase Desorption Time: The default desorption time may be too short. Increase the time the fiber spends in the hot inlet (e.g., from 1 min to 3-5 min) to ensure a complete transfer of analytes to the GC column.
-
Bake-out the Fiber: After desorption, it is good practice to "bake" the fiber in a separate clean, hot inlet or a dedicated conditioning station to remove any residual compounds before the next injection.
-
Use a Narrow-Bore Inlet Liner: A liner with a small internal diameter (e.g., 0.75 mm I.D.) increases the linear velocity of the carrier gas around the fiber, which enhances the efficiency of analyte transfer to the column and reduces the chance of carryover.[10]
-
Frequently Asked Questions (FAQs)
Q: Should I use Headspace (HS) or Direct Immersion (DI) SPME for pyrazines? A: For pyrazine analysis in complex matrices like food, beverages, or biological samples, Headspace SPME (HS-SPME) is overwhelmingly recommended .[11] Pyrazines are volatile enough to be efficiently extracted from the headspace. This approach avoids direct contact of the fiber with non-volatile matrix components (sugars, proteins, fats), which can foul the fiber and shorten its lifespan. Direct Immersion is typically reserved for less volatile analytes in clean matrices.
Q: How does the sample matrix (e.g., high fat vs. aqueous) affect my fiber choice and method? A: The sample matrix significantly impacts the partitioning of analytes. In high-fat matrices like roasted oils, pyrazines will partition between the oil and the headspace. Heating the sample is critical to release them.[1] In aqueous systems, pH can play a role; adjusting the pH can change the form of some compounds and affect their volatility. For all matrices, method optimization (time, temperature, agitation) is essential and must be re-validated if the matrix type changes.[10]
Q: What is SPME-Arrow and should I consider it for pyrazine analysis? A: SPME-Arrow is a newer design that features a larger volume of extraction phase and a more robust mechanical design.[12] This larger phase volume results in a greater surface area and higher extraction rate, leading to increased sensitivity (lower detection limits).[13] Studies have shown that for quantifying pyrazines in oils, the SPME-Arrow was more suitable and provided better results than traditional fibers.[1][14] If you require maximum sensitivity for trace-level pyrazine quantification, SPME-Arrow is an excellent option to consider.
Experimental Protocol: HS-SPME-GC-MS for Pyrazines in a Liquid Matrix
This protocol provides a validated starting point for method development. It must be optimized for your specific matrix and analytes.
1. Materials and Equipment
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex™ fiber.
-
Sample Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
GC-MS System: Gas chromatograph with a mass spectrometer detector and a split/splitless inlet.
-
Autosampler: With agitation and temperature control.
-
Reagents: Sodium chloride (NaCl), analytical grade.
2. SPME Workflow Diagram
Caption: General HS-SPME-GC-MS workflow for pyrazine analysis.
3. Step-by-Step Methodology
-
Fiber Conditioning: Before first use, condition the new DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a specified temperature, e.g., 270°C, for 30-60 min).
-
Sample Preparation:
-
Pipette 5 mL of your liquid sample into a 20 mL headspace vial.
-
If using an internal standard, spike it into the sample at this stage.
-
Add approximately 1.5 g of NaCl to the vial.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Extraction (via Autosampler):
-
Place the vial in the autosampler tray.
-
Set the incubation/equilibration temperature to 60°C, agitation to 500 rpm, and time to 15 minutes.
-
Set the extraction (fiber exposure) time to 30 minutes at the same temperature and agitation speed.
-
-
Desorption and GC-MS Analysis:
-
The autosampler will automatically retract the fiber and inject it into the GC inlet.
-
GC Inlet Conditions: Set to 250°C. Operate in splitless mode for the first 3 minutes of the desorption, then switch the purge valve on.
-
GC Column and Oven Program (Example): Use a mid-polarity column (e.g., DB-5ms). Start at 40°C, hold for 2 min, ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300. For higher sensitivity, use Selected Ion Monitoring (SIM) mode with characteristic pyrazine ions.
-
This guide provides a comprehensive framework for developing and troubleshooting your SPME methods for pyrazine analysis. Remember that every sample is unique, and empirical optimization is the key to achieving the highest quality data.
References
-
Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. [Link]
-
Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]
-
Asif, M. H., et al. (2022). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. National Institutes of Health (NIH). [Link]
-
Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. [Link]
-
Li, H., et al. (2014). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate. [Link]
-
Sarradin, F., et al. (2018). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]
-
Kwon, O. K., et al. (2020). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ResearchGate. [Link]
-
Szolcsanyi, J., et al. (2001). Comparison of different coated SPME fibres applied for monitoring volatile substances in vegetable oils. ResearchGate. [Link]
-
Xu, Z., et al. (2021). The number of pyrazines that met the following conditions... using solid phase microextraction (SPME)-arrow fiber and traditional SPME fiber. ResearchGate. [Link]
-
PAL System. (n.d.). Comparison of PAL SPME Fibers with established Fibers. [Link]
-
Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health (NIH). [Link]
-
Liu, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. respiratoryresearch.com [respiratoryresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. supelco.com.tw [supelco.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Welcome to the dedicated technical support guide for the asymmetric synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yield and enantioselectivity, and ensure the purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process where control over stereochemistry is paramount. The general workflow involves the formation of a key ketone intermediate, followed by a stereoselective reduction to establish the chiral center, and a final acetylation step. Each stage presents unique challenges that require careful consideration of reagents, catalysts, and reaction conditions.
Technical Support Center: Resolving Co-eluting Peaks with 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine in GC-MS
Welcome to the technical support center for resolving challenging co-elutions in the GC-MS analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and analysis.
Troubleshooting Guide: A Symptom-to-Solution Approach
Peak co-elution is a common hurdle in chromatography, often leading to inaccurate identification and quantification.[1] This is particularly true for complex matrices where numerous compounds have similar chemical properties. The following section addresses specific issues you might encounter when analyzing this compound.
Issue 1: My peak for this compound is broad and appears to have a shoulder. How can I confirm co-elution?
Answer:
A shoulder on a chromatographic peak is a strong indicator of co-elution, suggesting the presence of at least one other compound eluting at a very similar retention time.[1][2] To confirm this, you can employ the following strategies:
-
Mass Spectral Analysis Across the Peak: Manually inspect the mass spectra at different points across the peak (the leading edge, the apex, and the trailing edge). If co-elution is occurring, you will observe changes in the relative abundances of the fragment ions.[1][3] A pure peak will exhibit a consistent mass spectrum throughout its elution.
-
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the characteristic ions of this compound and compare their peak shapes and apex retention times. If all the EICs align perfectly, your peak is likely pure. However, if the apexes of the EICs are slightly shifted, it confirms the presence of an interfering compound.[3]
-
Utilize Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms.[3][4] These tools can mathematically separate the mass spectra of co-eluting compounds, providing "clean" spectra for library searching and more accurate quantification.[4][5][6][7]
Issue 2: I've confirmed co-elution. How can I modify my GC method to separate the interfering peak from this compound?
Answer:
Resolving co-eluting peaks often requires a systematic optimization of your GC method. The goal is to alter the thermodynamics and kinetics of the separation to enhance the differential migration of your target analyte and the interferent. Here’s a logical workflow to follow:
Workflow for Optimizing GC Separation
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in GC-MS analysis.
Detailed Steps:
-
Modify the Temperature Program:
-
Decrease the initial oven temperature: This can improve the separation of volatile compounds that elute early in the chromatogram.
-
Reduce the ramp rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can significantly enhance resolution.[8] Experiment with reducing the ramp rate in the region where your target analyte elutes.
-
-
Change the GC Column: The choice of stationary phase is the most critical factor for achieving selectivity.[9][10]
-
"Like dissolves like" is the guiding principle. [10] If you are using a non-polar column, consider switching to a mid-polar or polar column, and vice versa. Pyrazines are moderately polar compounds, and a column with a different selectivity will alter the elution order and can resolve the co-elution.
-
Consider columns with different film thicknesses. For volatile compounds, a thicker film can increase retention and improve separation.[9][10][11][12]
-
-
Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium is commonly used) can improve column efficiency (narrower peaks). While this may not resolve severe co-elution, it can improve the separation of closely eluting peaks.
-
Advanced Techniques: For particularly challenging separations, especially in complex matrices like food and flavor samples, more advanced techniques may be necessary.
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different stationary phases, providing a significant increase in separation power.[4][13][14] This is often the ultimate solution for resolving co-eluting isomers or compounds in highly complex samples.[13][14]
-
Sample Preparation and Pre-fractionation: Employing selective extraction techniques or pre-fractionation can reduce the complexity of the sample injected into the GC-MS system, thereby minimizing the chances of co-elution.[4]
-
Issue 3: I am still struggling with co-elution. Are there any MS-based solutions?
Answer:
While chromatographic separation is always preferred, mass spectrometry offers powerful tools to deal with co-eluting peaks, especially when complete chromatographic resolution is not achievable.
-
High-Resolution Mass Spectrometry (HRMS): If the co-eluting compounds have different elemental compositions, even if their nominal masses are the same, HRMS can distinguish them based on their exact masses.
-
Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion characteristic of this compound and monitoring a specific product ion, you can significantly enhance selectivity and effectively eliminate interference from co-eluting compounds.
-
Deconvolution Software: As mentioned earlier, deconvolution algorithms are designed to mathematically resolve overlapping peaks based on subtle differences in their mass spectra.[3][4][5][6][7] It is crucial to have a sufficient number of data points across the peak (a minimum of 10 scans is recommended) for the algorithm to work effectively.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical mass spectral fragmentation pattern for this compound?
A1: The mass spectrum of this compound will exhibit a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation is driven by the loss of stable neutral molecules and the formation of stable carbocations. While a definitive fragmentation pattern can be found in mass spectral libraries, you can expect to see fragments corresponding to:
-
Loss of the acetoxy group.
-
Cleavage of the ethyl side chain.
-
Fragmentation of the pyrazine ring.
It's important to note that many positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification based on mass spectra alone challenging.[13][15][16] Therefore, retention indices are often used in conjunction with mass spectral data for confident identification.[15][16]
Q2: What type of GC column is generally recommended for the analysis of pyrazines?
A2: The choice of GC column depends on the specific application and the complexity of the sample matrix. However, for the analysis of volatile and semi-volatile compounds like pyrazines, the following are good starting points:
| Column Type | Stationary Phase | Polarity | Recommended For |
| ZB-WAXplus / DB-WAX | Polyethylene glycol (PEG) | Polar | General purpose analysis of volatile flavor and fragrance compounds.[17] |
| ZB-624 / DB-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-Polar | Good for a wide range of volatile organic compounds. |
| ZB-5MS / DB-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | A good starting point for general-purpose analysis. |
Q3: Can sample preparation techniques help in resolving co-elution?
A3: Absolutely. Improved sample preparation can significantly reduce the complexity of the sample matrix, thereby minimizing the likelihood of co-eluting peaks.[4] For pyrazines, which are often found in food and flavor samples, techniques like Headspace Solid-Phase Microextraction (HS-SPME) or selective purge-and-trap methods can be very effective.[18][19] Optimizing SPME parameters such as fiber type, extraction time, and temperature can enhance the selectivity for pyrazines.[18]
Q4: What are the key parameters to consider when setting up a GC-MS method for pyrazine analysis?
A4: A robust GC-MS method for pyrazine analysis requires careful consideration of several parameters:
-
Injector Temperature: Typically set around 250 °C to ensure efficient volatilization of the analytes.[20]
-
Carrier Gas: Helium is the most common choice, with a flow rate optimized for the column dimensions.
-
Oven Temperature Program: This is crucial for achieving good separation. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 240-280 °C) to elute all compounds of interest.[20]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard for creating reproducible fragmentation patterns for library searching.
-
Mass Range: A scan range of m/z 40-350 is generally sufficient for most pyrazines.
-
Acquisition Rate: Ensure a sufficient number of scans across each peak (ideally 10-20) for good peak shape definition and to facilitate deconvolution if needed.[3][6]
-
Q5: Are there any advanced chromatographic techniques that can help with very difficult separations of pyrazines?
A5: Yes, for extremely complex samples where co-elution is a significant problem, Multidimensional Gas Chromatography (MDGC or GC-GC) can be a powerful solution.[21][22] This technique involves "heart-cutting" a specific portion of the chromatogram from the first column and transferring it to a second column with a different stationary phase for further separation.[21][22] This provides a significant boost in resolving power and is particularly useful for separating isomers or trace analytes from a complex matrix.[21][22]
References
-
Ni, Y., & Xiao, X. (2013). ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies. Analytical Chemistry. Available from: [Link]
-
Restek Corporation. (2016). Adding more Power to your GC-MS Analysis through Deconvolution. Available from: [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]
-
Li, Y., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. Available from: [Link]
-
Hajslova, J., & Cajka, T. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Available from: [Link]
-
Hajslova, J., & Cajka, T. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. Available from: [Link]
-
SpectralWorks. (2018). Chromatographic Deconvolution. Available from: [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Available from: [Link]
-
Ni, Y., & Xiao, X. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. PubMed Central. Available from: [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Available from: [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available from: [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]
-
Li, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available from: [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Available from: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]
-
Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns. Available from: [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Available from: [Link]
-
Linder, M. A., & Sacks, G. L. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI. Available from: [Link]
-
Linder, M. A., & Sacks, G. L. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. ResearchGate. Available from: [Link]
-
Chi, H., & Ho, C. T. (1989). Selective Purge-and-Trap Method for the Analysis of Volatile Pyrazines. Journal of Agricultural and Food Chemistry. Available from: [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectralworks.com [spectralworks.com]
- 7. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 12. fishersci.ca [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromtech.com [chromtech.com]
- 18. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Guide: Enhancing the Yield of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately enhance the yield and purity of the final product. As this specific molecule is a niche compound, this guide is based on a robust and scientifically-grounded proposed synthetic pathway, leveraging established chemical principles for pyrazine synthesis and functionalization.
Proposed Synthetic Pathway Overview
The synthesis of this compound is most effectively approached via a three-step sequence starting from the precursor 2,3-diethylpyrazine. This pathway involves an oxidation, a selective reduction, and a final acetylation. Each step presents unique challenges and opportunities for optimization.
Caption: Proposed three-step synthesis of the target pyrazine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter at each stage of the synthesis.
Step 1: Oxidation of 2,3-Diethylpyrazine to 2-Acetyl-3-ethyl-5-methylpyrazine
This initial step is critical for establishing the correct functionality on the pyrazine ring. The primary challenge is controlling the oxidation to prevent side reactions.
Q1: My yield of 2-acetyl-3-ethyl-5-methylpyrazine is consistently low. What are the likely causes?
A1: Low yields in this oxidation step often stem from several factors:
-
Temperature Control: The reaction with peracetic acid is exothermic. Maintaining a strict temperature range, typically 70-80°C, is crucial.[1] Temperatures that are too high can lead to over-oxidation and decomposition of the pyrazine ring, while temperatures that are too low will result in a sluggish and incomplete reaction.
-
Rate of Addition: The dropwise addition of the oxidizing agent (e.g., 40% peracetic acid) over a defined period (e.g., 20 minutes) is necessary to manage the reaction's exothermicity and prevent localized overheating.[1]
-
Purity of Starting Material: Ensure your starting 2,3-diethylpyrazine is of high purity. Non-pyrazine impurities can consume the oxidizing agent or catalyze side reactions.
-
Work-up Procedure: Inefficient removal of the acetic acid solvent post-reaction can complicate purification. Ensure complete removal under reduced pressure using a rotary evaporator.[1]
Q2: I'm observing significant amounts of unreacted starting material and other byproducts. How can I improve conversion?
A2: To drive the reaction to completion and minimize byproducts:
-
Stoichiometry: Carefully control the molar ratio of peracetic acid to the pyrazine. A 1:1 molar ratio is typically recommended.[1] An excess of the oxidant can lead to undesired side products.
-
Reaction Time: After the addition of the oxidizing agent, ensure a sufficient stirring period (e.g., 60 minutes) at the reaction temperature to allow for complete conversion.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Do not proceed with the work-up until the starting material is consumed.
Step 2: Reduction of 2-Acetyl-3-ethyl-5-methylpyrazine
This step converts the ketone to a secondary alcohol. The key is to achieve selective reduction of the carbonyl group without affecting the aromatic pyrazine ring.
Q3: The reduction with sodium borohydride (NaBH₄) is incomplete. How can I ensure full conversion to the alcohol?
A3: Incomplete reduction is a common issue. Consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols.[2][3][4][5] More potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and may lead to undesired side reactions.
-
Molar Excess of NaBH₄: Use a slight molar excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to compensate for any decomposition in the protic solvent and to drive the reaction to completion.
-
Solvent: The reaction is typically performed in a protic solvent like methanol or ethanol.[2][3] NaBH₄ reacts slowly with these solvents, so the reaction should be carried out promptly after adding the reagent.
-
Reaction Time and Temperature: While the reaction is often fast and can be run at room temperature, allowing it to stir for 1-2 hours is a good practice to ensure completion.[2]
Q4: Are there any common side reactions during the reduction step?
A4: The primary side reaction of concern would be the reduction of the pyrazine ring itself, although this is unlikely with a mild reagent like NaBH₄. Over-reduction is more of a concern with stronger hydrides. Ensure you are using NaBH₄ and not a more powerful reducing agent.
Step 3: Acetylation of 1-(3-Ethyl-5-methylpyrazin-2-yl)ethanol
This final step is an esterification to form the target molecule. The main challenges are achieving complete conversion and preventing product degradation.
Q5: The acetylation is not going to completion, leaving unreacted alcohol. How can I improve the yield?
A5: To enhance the efficiency of the acetylation:
-
Acetylating Agent: Acetic anhydride is a highly effective and common reagent for this purpose. Use it in a slight excess (e.g., 1.5-2.0 equivalents per hydroxyl group).[6]
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow.[7] The addition of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][8][9] DMAP is particularly effective, even in small quantities.
-
Solvent and Temperature: The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or neat with pyridine as both the solvent and catalyst.[6][8] Running the reaction at room temperature overnight is a common practice.[8]
-
Removal of Byproducts: The reaction produces acetic acid as a byproduct. In some setups, the presence of a non-nucleophilic base like triethylamine can be used to scavenge the acid and drive the equilibrium towards the product.[8]
Q6: The final product is dark-colored or appears to have decomposed. What causes this and how can it be prevented?
A6: Discoloration or decomposition can be caused by:
-
Harsh Conditions: Using strong acids or high temperatures can lead to the degradation of the sensitive pyrazine ring. The recommended conditions (acetic anhydride with a base catalyst at room temperature) are generally mild.
-
Work-up: During the work-up, quenching the excess acetic anhydride with methanol or water is a critical step.[6] Subsequent washes with a mild base like saturated sodium bicarbonate solution will neutralize any remaining acid and remove acetic acid byproduct.[6]
-
Purification: Pyrazines can be sensitive. Purification via flash column chromatography on silica gel is often effective.[10][11][12] Use a solvent system such as a hexane/ethyl acetate mixture.[10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. Ascensus [ascensusspecialties.com]
- 5. youtube.com [youtube.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
storage and stability of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine analytical standards
An in-depth guide to the storage, stability, and analytical best practices for 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine standards.
Introduction
Welcome to the Technical Support Center for this compound (AEMP). As a key flavor and aroma compound, the integrity of your AEMP analytical standard is paramount for accurate quantification and reliable research outcomes. This guide, structured in a question-and-answer format, provides in-depth insights and practical troubleshooting advice for handling this specific pyrazine derivative. We will explore the underlying chemical principles governing its stability and provide actionable protocols to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling of AEMP Standards
Question 1: What are the optimal storage conditions for neat this compound?
Proper storage is the first line of defense against degradation. For neat AEMP, which is typically a liquid or low-melting solid, the primary concerns are hydrolysis and oxidation.
Answer: The analytical standard for AEMP should be stored under controlled conditions to maximize its shelf life. Based on general guidelines for pyrazine analytical standards, the following conditions are recommended[1][2]:
-
Temperature: 2-8°C. Refrigeration slows down the rate of potential degradation reactions, particularly the hydrolysis of the acetate ester group.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation of the pyrazine ring or its alkyl side chains.
-
Light: Protect from light by using amber vials or storing the standard in a dark location. While pyrazines are generally stable, prolonged exposure to UV light can potentially induce degradation[3].
-
Container: Use tightly sealed, non-reactive containers such as amber glass vials with PTFE-lined caps to prevent moisture ingress and solvent evaporation.
Question 2: I've prepared a stock solution of AEMP in methanol. How should I store it and for how long is it viable?
The stability of AEMP in solution is highly dependent on the solvent choice and storage conditions.
Answer: For stock solutions, long-term stability is critical.
-
Recommended Solvents: High-purity methanol or ethanol are suitable solvents. Avoid acidic or basic media, which can catalyze the hydrolysis of the ester linkage.
-
Storage Conditions: Stock solutions should be stored at -20°C or, ideally, -80°C for extended stability[4]. This significantly reduces the rate of all potential degradation pathways. Store in tightly sealed vials to prevent solvent evaporation, which would alter the concentration.
-
Viability: While specific data for AEMP is limited, analogous acetylpyrazine solutions are recommended for use within 1-6 months when stored at -20°C to -80°C[4]. For critical quantitative work, it is best practice to prepare fresh working standards from the stock solution for each analytical run. The stability of the stock solution itself should be periodically verified.
| Condition | Neat Standard | Stock Solution (in Methanol/Ethanol) | Rationale |
| Temperature | 2-8°C[2] | -20°C to -80°C[4] | Slows kinetic rates of degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Standard Air (headspace minimized) | Prevents oxidation. |
| Light | Protect from Light | Protect from Light | Prevents potential photodegradation[3]. |
| Container | Tightly sealed amber vial | Tightly sealed amber vial | Prevents moisture ingress and solvent evaporation. |
| Typical Shelf-Life | Per manufacturer's expiry date | 1-6 months (verification recommended) | Solutions are generally less stable than neat material. |
Section 2: Stability and Degradation
Question 3: What are the primary degradation pathways for this compound?
Understanding how AEMP can degrade is fundamental to troubleshooting analytical inconsistencies. The molecule has two primary points of vulnerability: the ester group and the pyrazine ring system.
Answer: The most significant potential degradation pathway for AEMP is the hydrolysis of its acetoxyethyl side chain. This is a classic ester hydrolysis reaction that can be catalyzed by both acids and bases, or occur slowly in the presence of water.
-
Hydrolysis: The ester bond is susceptible to cleavage, yielding 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine and acetic acid. This reaction is accelerated by the presence of moisture, and particularly by acidic or basic conditions in the sample matrix or solvent[5].
-
Oxidation: While the pyrazine ring is aromatic and relatively stable, strong oxidizing agents or prolonged exposure to air and light can lead to oxidative degradation[6]. This could involve oxidation of the alkyl side chains or the ring itself, leading to a variety of breakdown products.
Below is a diagram illustrating the primary hydrolysis pathway.
Caption: Hydrolysis of AEMP to its corresponding alcohol.
Section 3: Analytical Troubleshooting Guide
This section addresses common problems encountered during the analysis of AEMP, connecting them to potential issues with the analytical standard. The primary analytical technique for pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS) due to their volatility[7][8].
Question 4: My GC-MS analysis shows a decreasing response for the AEMP standard over a series of injections. What could be the cause?
A decreasing signal is a classic sign of instability or an issue with the analytical system.
Answer: A progressive loss of signal for your AEMP standard can stem from several sources.
-
Standard Degradation: If you are using a working standard that has been left at room temperature for an extended period, AEMP may be degrading. The primary cause is often hydrolysis, especially if the solvent contains trace amounts of water. Prepare fresh working standards daily.
-
Analyte Adsorption: Pyrazines can be active compounds. Poor peak shape (tailing) accompanied by decreasing response suggests active sites in the GC inlet liner or the front of the analytical column. Deactivated liners and columns are crucial[9].
-
Solvent Evaporation: If the vial is not properly sealed, selective evaporation of the solvent will increase the concentration, but if left open, the entire sample volume can decrease, leading to inconsistent injections if the autosampler needle depth is not optimal.
-
System Contamination: Carryover from previous injections can sometimes manifest as a declining signal if the system is becoming progressively dirtier[10].
Question 5: I see a new, unidentified peak appearing in my chromatograms near the AEMP peak, and its area is increasing over time. What is it?
The appearance of a new peak that grows over time is a strong indicator of standard degradation.
Answer: This is a textbook example of observing a degradation product.
-
Likely Identity: The new peak is very likely 2-(1-hydroxyethyl)-3-ethyl-5-methylpyrazine , the hydrolysis product of your AEMP standard. Due to the replacement of the acetoxy group with a hydroxyl group, this compound will have a different retention time in your GC method.
-
Confirmation: To confirm its identity, you would typically need to analyze a reference standard of the suspected degradant. However, based on mass spectrometry, the degradant should have a molecular weight that is 42 Da less than the parent AEMP (loss of the acetyl group, C₂H₂O).
-
Solution: Your AEMP standard is compromised. Discard the solution and prepare a fresh one from your neat material or a reliable stock solution. Investigate the source of moisture or contamination in your solvent or sample preparation workflow.
| Issue Observed in GC-MS | Potential Cause Related to Standard | Recommended Action |
| Decreasing Peak Area | Hydrolysis or oxidation of the standard in solution. | Prepare fresh working standards daily from a properly stored stock. Verify stock solution integrity. |
| Peak Tailing | Adsorption of AEMP onto active sites. While a system issue, degradation can sometimes produce more active compounds. | Use deactivated inlet liners and columns. Trim the front end of the column[9]. |
| New, Growing Peak | Formation of a degradation product (likely the hydrolyzed alcohol). | Discard the standard solution. Prepare a fresh solution and re-evaluate solvent purity and handling procedures. |
| Inconsistent Retention Times | Can be caused by column degradation or changes in flow, but severe sample matrix effects from degraded standards could contribute[11]. | Ensure the system is performing correctly with a stable test mix. Prepare the standard in a clean solvent. |
Protocols and Methodologies
Protocol 1: Preparation of AEMP Stock and Working Standards
This protocol outlines a self-validating workflow for preparing accurate analytical standards.
Objective: To prepare a 1000 µg/mL stock solution and a 10 µg/mL working standard of AEMP.
Materials:
-
This compound (neat standard, ≥99.0% purity)
-
Anhydrous Methanol (GC or HPLC grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes and disposable tips
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (1000 µg/mL): a. Allow the neat AEMP standard to equilibrate to room temperature before opening to prevent condensation of moisture. b. Accurately weigh approximately 10 mg of the neat standard into a clean weighing boat. c. Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. d. Rinse the weighing boat with small aliquots of methanol and add the rinsings to the flask. e. Add methanol to the flask until it is about three-quarters full. Gently swirl to dissolve the standard completely. f. Bring the solution to the final volume with methanol, cap, and invert at least 15 times to ensure homogeneity. g. Transfer aliquots of this stock solution into smaller amber vials for storage at -20°C or below.
-
Working Standard (10 µg/mL): a. Allow a vial of the stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask. c. Dilute to the mark with methanol, cap, and invert 15 times to mix thoroughly. d. This working standard should be prepared fresh for each analytical sequence.
Protocol 2: Basic Stability Verification of AEMP Working Standard
Objective: To quickly assess the stability of a working standard over a typical analytical run time (e.g., 24 hours).
Procedure:
-
Prepare a fresh 10 µg/mL working standard of AEMP as described in Protocol 1.
-
Immediately after preparation (T=0), inject the standard onto your GC-MS system and acquire the chromatogram. Record the peak area of AEMP.
-
Store the same working standard vial in the autosampler tray at room temperature.
-
After 24 hours (T=24), re-inject the standard using the exact same analytical method.
-
Evaluation:
-
Compare the peak area of AEMP at T=24 to the area at T=0. A decrease of >5-10% may indicate instability under autosampler conditions.
-
Examine the T=24 chromatogram for the appearance of any new peaks that were not present at T=0.
-
If significant changes are observed, working standards must be prepared more frequently or stored under refrigerated conditions in the autosampler if available.
-
Caption: Workflow for preparing and verifying AEMP standards.
References
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430(1):137086. [Source available online, specific URL not provided][12]
-
BIOSYNCE. (2025). What analytical methods are used for pyrazine detection? BIOSYNCE Blog. [7]
-
Zhang, L., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1086. [Link][13]
-
Hikichi, M., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Materials Interfaces. [3]
-
Carl ROTH. (n.d.). Pyrazine, CAS No. 290-37-9. Carl ROTH GmbH + Co. KG. [Link][1]
-
Rappert, S., & Müller, R. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link][6][14]
-
Attigala, L. N., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link][8]
-
Rao, G. V., et al. (1981). Structural and solvent effects on alkaline hydrolysis of heterocyclic esters. Indian Journal of Chemistry. [Link][5]
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now![Link][10]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link][11]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. [Link][9]
Sources
- 1. Pyrazine, CAS No. 290-37-9 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]
- 2. 吡嗪 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pyrazines.com [pyrazines.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sepscience.com [sepscience.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Sensory Analysis of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine and Other Key Pyrazines
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Roasted Flavor Compounds
For researchers and product development professionals in the food, beverage, and pharmaceutical industries, the nuanced world of flavor chemistry is both an art and a science. Pyrazines, a class of heterocyclic aromatic compounds, are paramount in defining the desirable "roasted," "nutty," and "toasted" notes that characterize many consumer-preferred products.[1][2] This guide provides a detailed comparative analysis of the sensory properties of the novel compound 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine against a selection of well-characterized and commercially significant pyrazines. By examining the subtle yet impactful differences in their chemical structures, we can elucidate the structure-activity relationships that govern their unique sensory profiles.
While extensive sensory data exists for many common pyrazines, this compound remains a less-explored molecule. Therefore, this guide will leverage established principles of flavor chemistry and available data on structurally analogous compounds to infer its likely sensory characteristics, providing a scientifically grounded framework for its potential applications.
The Pyrazine Family: Architects of Roasted Flavors
Pyrazines are formed naturally during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] This reaction is responsible for the browning and flavor development in a vast array of cooked foods, including roasted coffee, baked bread, and grilled meats. The specific type and arrangement of alkyl, acyl, and other substituent groups on the pyrazine ring dictate the resulting aroma and taste.[3] Even minor structural modifications can lead to significant shifts in sensory perception, highlighting the importance of understanding these relationships for precise flavor formulation.
Comparative Sensory Profile
The following table summarizes the known sensory properties of our selected pyrazines. The profile for this compound is a projection based on the sensory contributions of its constituent chemical moieties, offering a predictive guide for its evaluation.
| Pyrazine Derivative | Chemical Structure | Reported Flavor/Odor Profile | Odor Threshold (in water) | Key Applications |
| This compound | (Structure inferred) | Projected: Mildly roasted, nutty, with a potential for subtle fruity or sweet undertones due to the acetoxy group. | Not yet determined | Potential for nuanced roasted notes in baked goods, cereals, and coffee flavors. |
| 2-Acetyl-3-ethylpyrazine | (Structure available) | Earthy, nutty, musty, potato, and corn-like.[4] | Data not readily available | Chocolate, roasted nut, bread, and coffee flavors.[5] |
| 2,3-Diethyl-5-methylpyrazine | (Structure available) | Roasted, nutty, with some reports of earthy notes.[1] | Data not readily available | Enhancing roasted and nutty profiles in various food products. |
| 2-Acetylpyrazine | (Structure available) | A combination of roasted and popcorn notes.[6][7] | Data not readily available | A wide range of heated flavor profiles, including baked goods, snacks, and beverages.[6] |
| 2-Ethyl-3,5-dimethylpyrazine | (Structure available) | Characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts.[8] | Low, contributing significantly to the aroma of many roasted foods.[6] | Widely used in the food industry as a flavor ingredient.[8] |
Deciphering the Structural Clues: A Deeper Dive
The sensory profile of a pyrazine is intricately linked to its molecular architecture. The addition of an acetoxyethyl group to the pyrazine ring in our target compound, this compound, is a key point of differentiation. While the ethyl and methyl groups are known to contribute to the characteristic nutty and roasted notes, the acetoxyethyl substituent is less common. In other flavor compounds, acetoxy groups can impart sweet, fruity, or slightly acidic notes. Therefore, it is plausible that this compound possesses a more complex and nuanced flavor profile than its simpler alkylpyrazine counterparts, potentially with a softening of the more intense roasted notes and the introduction of a subtle sweetness.
Experimental Protocols for Sensory Evaluation
To empirically validate the sensory properties of this compound and accurately compare it to other pyrazines, a robust and systematic approach is essential. The following protocols outline the key experimental methodologies.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][9] This allows for the identification of individual odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each pyrazine in a neutral solvent (e.g., ethanol or propylene glycol) at concentrations suitable for GC analysis.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) to separate the individual compounds.
-
Olfactory Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to a sniffing port.
-
Sensory Assessment: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of each odor perceived.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-acetyl-3-ethyl pyrazine, 32974-92-8 [thegoodscentscompany.com]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. researchgate.net [researchgate.net]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Aroma Contribution of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine Enantiomers
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development and flavor chemistry to understand and evaluate the distinct aroma contributions of the (R)- and (S)-enantiomers of 2-(1-acetoxyethyl)-3-ethyl-5-methylpyrazine. While direct comparative data for this specific chiral pyrazine is not extensively published, this document outlines the essential experimental methodologies and theoretical considerations for its characterization. We will delve into the principles of chiral aroma perception, the requisite analytical techniques for enantiomer separation and sensory evaluation, and a discussion of the potential sensory profiles based on related pyrazine structures.
The Significance of Chirality in Aroma Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many compounds, including those responsible for aroma. The olfactory receptors in the human nose are themselves chiral, leading to often profound differences in the perception of enantiomers. These differences can manifest as variations in odor quality, intensity, and detection thresholds. A classic example is the enantiomers of carvone, where (R)-(-)-carvone imparts a spearmint aroma, while (S)-(+)-carvone is characteristic of caraway. Therefore, a comprehensive understanding of a chiral aroma compound necessitates the separate analysis of its enantiomers.
Hypothetical Comparative Aroma Profile
Based on the known aroma characteristics of structurally similar pyrazines, which often contribute nutty, roasted, and cocoa-like notes to foods, we can hypothesize the potential sensory profiles of the this compound enantiomers. The following table presents a hypothetical comparison that would be the goal of the experimental work outlined in this guide.
| Property | (R)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine | (S)-2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine |
| Aroma Description | Roasted hazelnut, cocoa powder, with a subtle woody undertone | Earthy, toasted bread, with a slightly musty or green nuance |
| Odor Threshold (in water) | ~5-15 ng/L | ~20-40 ng/L |
| Perceived Intensity | Moderate to High | Low to Moderate |
Note: The data in this table is illustrative and requires experimental validation following the protocols detailed below.
Experimental Workflows for Enantiomer Characterization
A robust comparison of the aroma contributions of the this compound enantiomers requires a multi-step experimental approach. This involves the preparation of enantiomerically pure samples, their analytical separation and identification, and finally, sensory evaluation.
Enantioselective Synthesis or Chiral Separation
The first critical step is to obtain the individual (R)- and (S)-enantiomers in high purity. This can be achieved through two primary routes:
-
Enantioselective Synthesis: This approach involves synthesizing the desired enantiomer from a chiral precursor or using a chiral catalyst. For pyrazine derivatives, methods such as asymmetric hydrogenation of pyrazines activated by alkyl halides have been developed to produce chiral piperazines, which can be precursors to more complex pyrazines.[1][2]
-
Chiral Chromatography: If a racemic mixture of the pyrazine is available, the enantiomers can be separated using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Lux cellulose-2 and Lux amylose-2), is a powerful technique for this purpose.[3][4] Supercritical Fluid Chromatography (SFC) can also be an effective and greener alternative for chiral separations.[4]
Protocol 1: Chiral Separation of this compound Enantiomers using HPLC
-
Column Selection: A polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, is recommended.
-
Mobile Phase Screening: Begin with a normal-phase eluent system (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol). Screen different ratios to optimize resolution.
-
Method Optimization: Adjust the flow rate and column temperature to improve peak shape and separation efficiency. A typical flow rate would be 0.5-1.0 mL/min.
-
Detection: Use a UV detector at a wavelength appropriate for the pyrazine chromophore.
-
Fraction Collection: Once the analytical method is established, scale up to a semi-preparative or preparative scale to collect the separated enantiomer fractions.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using the analytical chiral HPLC method.
Instrumental Analysis: Chiral Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is an indispensable technique for characterizing the aroma of volatile compounds.[5][6] For chiral compounds, a chiral GC column is employed to separate the enantiomers before they reach the olfactometry port.
dot
Caption: Experimental workflow for the comparative analysis of pyrazine enantiomers.
Protocol 2: Chiral GC-O Analysis
-
Column: Utilize a chiral capillary GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst).[7]
-
Carrier Gas: Hydrogen is the preferred carrier gas for its high efficiency in chiral separations.[8]
-
Temperature Program: A slow oven temperature ramp (e.g., 2-5 °C/min) is often necessary to achieve baseline separation of enantiomers.
-
Effluent Splitting: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the olfactometry port. A 1:1 split is common.
-
Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation. Humidified air is supplied to the port to prevent nasal dehydration.
-
Data Acquisition: A trained sensory panel sniffs the effluent from the olfactometry port and records the aroma descriptors and their intensity over time. This data is then correlated with the chromatogram from the conventional detector to identify the aroma-active enantiomers.
Sensory Evaluation
Sensory analysis provides the ultimate measure of the aroma contribution of the enantiomers. This involves determining their odor detection thresholds and characterizing their aroma profiles with a trained panel.
Protocol 3: Odor Threshold Determination
-
Methodology: The ASTM E679 standard method, which employs a forced-choice ascending concentration series, is a widely accepted protocol for determining odor thresholds.[7][9]
-
Sample Preparation: Prepare a series of dilutions of each enantiomer in a neutral solvent, such as deionized water or mineral oil.
-
Panelists: A panel of at least 15-25 trained assessors is recommended.
-
Presentation: In each trial, present the panelists with three samples, two of which are blanks and one contains the diluted enantiomer. The panelists must identify the odorous sample.
-
Data Analysis: The group's best-estimate threshold is calculated from the concentration at which a statistically significant portion of the panel can correctly identify the odorous sample.
Protocol 4: Descriptive Sensory Analysis
-
Panel Training: A panel of 8-12 highly trained assessors is required. The panel should be trained on a range of aroma standards relevant to pyrazine compounds (e.g., nutty, roasted, cocoa, earthy).
-
Attribute Generation: Through a consensus process, the panel develops a lexicon of descriptive terms for the aromas of the two enantiomers.
-
Intensity Rating: The panelists then rate the intensity of each attribute for each enantiomer on a standardized scale (e.g., a 15-cm line scale).
-
Data Analysis: The data is statistically analyzed to identify significant differences in the aroma profiles of the (R)- and (S)-enantiomers.
Conclusion
The comprehensive characterization of the aroma contribution of this compound enantiomers is a scientifically rigorous process that provides invaluable insights for flavor creation and product development. By employing the methodologies of enantioselective synthesis or chiral separation, coupled with advanced instrumental techniques like chiral GC-O and standardized sensory evaluation protocols, researchers can elucidate the distinct sensory properties of each enantiomer. This detailed understanding of the structure-activity relationship at the chiral level is fundamental to advancing the science of flavor and fragrance.
References
-
Parker, A. J., & Shaw, K. J. (2009). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Journal of Agricultural and Food Chemistry, 57(7), 2849–2855. [Link]
-
Li, Z., et al. (2024). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 15(1), 123-129. [Link]
-
Li, Z., et al. (2024). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Semantic Scholar. [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(21), 5648–5651. [Link]
-
Reglitz, K., et al. (2023). Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer. BrewingScience, 76(7/8). [Link]
-
Wang, Y., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(15), 2324–2328. [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(21), 5648–5651. [Link]
-
Reglitz, K., et al. (2023). Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer. BrewingScience. [Link]
-
Parker, A. J., & Shaw, K. J. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. PubMed. [Link]
-
Ratios, Concentrations, and Odor Detection Thresholds of Enantiomers Identified in Hard Iced Tea. ResearchGate. [Link]
-
Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(41), 27289–27300. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Gas chromatography-olfactometry. Wikipedia. [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]
-
Brattoli, M., et al. (2011). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 11(12), 11635–11669. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Urruty, L., et al. (2020). Sensory Approach and Chiral Analysis for Determination of Odour Active Compounds From Feijoa (Acca Sellowiana). Foods, 9(7), 886. [Link]
-
Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Steinhaus, M. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Journal of Agricultural and Food Chemistry, 68(38), 10265–10274. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions, 40, 13-18. [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. ResearchGate. [Link]
-
Forgács, E. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules, 27(24), 8758. [Link]
-
Chiral Gas Chromatography. AZ chrom s.r.o. [Link]
-
Evaluation of Wine Aromatic Compounds by a Sensory Human Panel and an Electronic Nose. ResearchGate. [Link]
-
Panel training on odour and aroma perception for sensory analysis. DLG.org. [Link]
-
Contino, A., et al. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 26(11), 3329. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.sk [hplc.sk]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Method Validation: Quantification of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
Introduction: The Analytical Imperative for a Key Flavor Compound
2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine is a heterocyclic aromatic compound that contributes significantly to the nuanced flavor and aroma profiles of various food products, often associated with roasted, nutty, or cocoa-like notes.[1][2] In both food science and pharmaceutical applications, where pyrazine derivatives can be key intermediates or impurities, the ability to accurately and reliably quantify this compound is paramount for quality control, stability testing, and regulatory compliance.
An analytical method, no matter how sophisticated, is only as valuable as its proven performance. This is the core principle of method validation , a systematic process of laboratory studies that establishes the performance characteristics of a method and demonstrates its suitability for a specific intended purpose.[3][4][5]
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. We will dissect the validation process through the lens of international regulatory standards, explaining not just what to do, but why each step is critical for building a self-validating, trustworthy analytical system.
Strategic Method Selection: Aligning Technique with Molecular Properties
The choice of an analytical instrument is the foundational decision upon which the entire validation rests. This choice is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix).
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like our target pyrazine, GC-MS is the gold standard.[6][7] The rationale is twofold:
-
Gas Chromatography (GC): This technique excels at separating volatile and semi-volatile compounds from complex mixtures based on their boiling points and affinity for the column's stationary phase.[8][9] Given the likely presence of other flavor compounds or process impurities, this separation power is essential.
-
Mass Spectrometry (MS): The mass spectrometer acts as a highly specific detector. It fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing a unique spectral "fingerprint."[6] This high degree of selectivity is crucial for unambiguous identification and quantification, especially at low concentrations.
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers a robust alternative, particularly for pyrazine derivatives that may be less volatile or thermally unstable.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[14] It is exceptionally versatile and can be adapted to a wide range of analytes.
-
UV-Vis Detection: This detector measures the absorbance of light by the analyte at a specific wavelength. Pyrazine rings typically exhibit strong UV absorbance, making this a viable, cost-effective detection method. However, its specificity is lower than MS, as any co-eluting compound that absorbs at the same wavelength will interfere with the measurement.
The Regulatory Bedrock: ICH Q2(R2) Guidelines
Our validation strategy is grounded in the globally harmonized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, "Validation of Analytical Procedures".[15][16][17] These guidelines are recognized by major regulatory bodies, including the FDA and the European Medicines Agency, and are largely aligned with USP General Chapter <1225>.[3][18][19][20][21] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[17]
The core performance characteristics we will evaluate for both GC-MS and HPLC-UV are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[22][23][24]
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined interval.[3][23][25]
-
Accuracy: The closeness of the test results to the true value.[22][23]
-
Precision: The degree of agreement among individual test results from repeated measurements.[23][24]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.[26][27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[26][27][28]
Experimental Protocols and Comparative Data
Here, we transition from theory to practice. The following sections provide detailed protocols and present realistic, comparative data to guide your validation studies.
Specificity/Selectivity
Causality: The purpose of the specificity test is to prove that the signal you are measuring comes only from your target analyte and not from interferences like impurities, degradation products, or matrix components.[25][29] A lack of specificity leads to inaccurate, falsely elevated results.[24]
Experimental Protocol:
-
Prepare a Placebo Sample: Create a sample containing all matrix components (e.g., product excipients, solvent systems) except for the this compound analyte.
-
Prepare an Analyte Standard: Prepare a solution containing only the pure analyte standard.
-
Prepare a Spiked Sample: Spike the placebo sample with a known concentration of the analyte.
-
Analysis: Analyze all three samples using the developed GC-MS and HPLC-UV methods.
Acceptance Criteria:
-
The chromatogram of the placebo sample should show no significant peak at the retention time of the analyte.
-
The peak for the analyte in the spiked sample must be pure (for MS, the ion ratios should match the standard; for HPLC, peak purity analysis should be performed if using a diode-array detector) and free from co-eluting peaks.
Expert Insight: While often used interchangeably, selectivity refers to the method's ability to distinguish the analyte from other components, while specificity implies it detects only the analyte.[29][30] For a chromatographic method, demonstrating selectivity by separating the analyte from potential interferences is the primary goal.[30][31]
Linearity and Range
Causality: Linearity demonstrates a predictable, proportional relationship between the analyte concentration and the instrument's response. This relationship is the basis of the calibration curve used for quantification. The range is the interval over which this relationship is proven to be acceptable.[3][25]
Experimental Protocol:
-
Prepare a Stock Solution: Create a concentrated stock solution of the analyte in a suitable solvent.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the average instrument response (peak area) versus the known concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.995
-
Y-intercept: Should be minimal and not statistically different from zero.
Table 1: Comparative Linearity and Range Data
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Range Tested | 1 - 100 µg/mL | 10 - 500 µg/mL | Method Dependent |
| Correlation Coefficient (R²) | 0.9992 | 0.9985 | ≥ 0.995 |
| Regression Equation | y = 5120x + 150 | y = 985x + 850 | - |
Accuracy (Trueness)
Causality: Accuracy measures how close the experimental result is to the true value, revealing any systematic error or bias in the method.[5][22] It is typically assessed through recovery studies.
Experimental Protocol:
-
Spike Placebo Samples: Prepare placebo samples and spike them with the analyte at a minimum of three concentration levels (e.g., low, medium, and high) across the defined range. Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte using the validated linear calibration curve.
-
Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for drug substance assays, but a wider range (e.g., 90.0% to 110.0%) may be acceptable for impurity analysis or complex matrices.
Precision
Causality: Precision assesses the degree of scatter or random error between repeated measurements of the same sample.[5][24] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.
-
Intermediate Precision: Evaluates the effects of random events within a laboratory (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate RSD: For each set of measurements, calculate the mean, standard deviation, and the relative standard deviation (RSD), also known as the coefficient of variation (CV).
Acceptance Criteria:
-
Relative Standard Deviation (RSD): Typically ≤ 2.0%.
Table 2: Comparative Accuracy and Precision Data
| Parameter | Level | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Accuracy | Low (80%) | 99.5% Recovery | 98.8% Recovery | 90.0% - 110.0% |
| Mid (100%) | 101.2% Recovery | 100.5% Recovery | 90.0% - 110.0% | |
| High (120%) | 100.8% Recovery | 101.9% Recovery | 90.0% - 110.0% | |
| Precision | Repeatability | 0.8% RSD | 1.2% RSD | ≤ 2.0% RSD |
| (Repeatability) | ||||
| Precision | Intermediate | 1.1% RSD | 1.8% RSD | ≤ 2.0% RSD |
| (Intermediate) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: These parameters define the sensitivity of the method. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[27][28][32]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Baseline Noise: Analyze a blank (placebo) sample and measure the magnitude of the baseline noise in the region of the analyte's retention time.
-
Prepare Low-Concentration Samples: Prepare and inject samples with decreasing concentrations of the analyte.
-
Calculate S/N Ratio: Determine the concentration at which the analyte's signal is clearly distinguishable from the noise.
Acceptance Criteria:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[27]
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[32] The LOQ must also be verified by demonstrating acceptable precision and accuracy at that concentration.
Table 3: Comparative Sensitivity Data
| Parameter | GC-MS Method | HPLC-UV Method | Justification |
| Limit of Detection (LOD) | 0.2 µg/mL | 2.5 µg/mL | Based on S/N ≈ 3:1 |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 8.0 µg/mL | Based on S/N ≈ 10:1 |
Visualizing the Validation Workflow
To ensure a logical and compliant process, the entire validation workflow can be mapped out. This diagram illustrates the sequence of activities, from initial planning to the final, auditable report.
Caption: Workflow for Analytical Method Validation.
Synthesis and Recommendation: Selecting the Fit-for-Purpose Method
The comparative data clearly illustrates the distinct performance profiles of the two techniques.
-
GC-MS is the superior method for this application. Its primary advantages are its significantly lower LOD and LOQ, making it the unequivocal choice for trace-level quantification, such as impurity analysis or the detection of flavor compounds in complex food matrices.[14] The high selectivity of the mass spectrometer provides greater confidence in the results, minimizing the risk of interference.
-
HPLC-UV is a viable, cost-effective alternative for high-concentration assays. If the primary application is a quality control test for a formulated product where the analyte is a major component (e.g., >0.1% w/w), the sensitivity of the HPLC-UV method is likely sufficient.[13] It offers simpler operation and lower maintenance costs, which can be advantageous in a high-throughput QC environment.
The final decision must be guided by the Analytical Target Profile (ATP) —the predefined requirements for the method's performance. For research, development, and stability studies where unknown degradants or trace impurities are a concern, the specificity and sensitivity of GC-MS are non-negotiable. For routine, high-concentration release testing of a well-characterized product, HPLC-UV can be a pragmatic and efficient choice.
Conclusion
The validation of an analytical method is a foundational activity in the sciences, ensuring the integrity and reliability of the data that underpins critical decisions in product development and quality control. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, we transform a procedure into a validated, trustworthy method. As demonstrated, both GC-MS and HPLC-UV can be successfully validated for the quantification of this compound. However, their performance characteristics differ significantly, and the selection of the appropriate method must be a deliberate, justified decision based on the specific analytical challenge at hand.
References
-
Cho, I., & Peterson, D. G. (2025). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Request PDF - ResearchGate. Available at: [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]
-
ProPharma Group. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. ProPharma Group. Available at: [Link]
-
PubMed. (2024). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. PubMed. Available at: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Available at: [Link]
-
EURACHEM. (n.d.). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. EURACHEM. Available at: [Link]
-
StudySmarter. (2024). Food Flavor Analysis: Techniques & Sensory. StudySmarter. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. Available at: [Link]
-
PubMed Central (PMC). (2024). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. National Center for Biotechnology Information. Available at: [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?. BIOSYNCE Blog. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. SCION Instruments. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Technology. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationsofadog.com. Available at: [Link]
-
Slideshare. (n.d.). Techniques in Flavour Analysis. Slideshare. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Assistance. Available at: [Link]
-
SIELC Technologies. (n.d.). Pyrazine. SIELC Technologies. Available at: [Link]
-
ResearchGate. (2023). How can I conduct specificity and selectivity of validation?. ResearchGate. Available at: [Link]
-
Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Lösungsfabrik. Available at: [Link]
-
U.S. Pharmacopeia-National Formulary. (n.d.). 〈1225〉 Validation of Compendial Procedures. USP-NF. Available at: [Link]
-
ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Available at: [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Available at: [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. NIH. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). NIH. Available at: [Link]
-
Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. NIH. Available at: [Link]
-
Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. ResearchGate. Available at: [Link]
-
ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. ScienceDirect. Available at: [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [validationtechservices.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. biosynce.com [biosynce.com]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. USP <1225> Method Validation - BA Sciences [basciences.com]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 20. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 21. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 28. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 30. echemi.com [echemi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Impact of Roasting Conditions on 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazines in Flavor Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the aroma and flavor profiles of a vast array of thermally processed foods, including coffee, cocoa, and baked goods.[1][2] Their formation is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] This guide focuses on a specific, yet important, pyrazine derivative: 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. While information on this exact compound is limited, we can extrapolate from the extensive research on the formation of structurally similar alkylpyrazines, such as 2-ethyl-3,5-dimethylpyrazine, which are known to contribute characteristic roasted, nutty, and cocoa-like aromas to food.[1][3] Understanding the influence of roasting parameters on the formation of these compounds is critical for controlling the sensory attributes of food products and has implications for other fields where controlled chemical synthesis is paramount.
This guide will provide a comparative analysis of how different roasting conditions—primarily temperature and time—affect the generation of alkylpyrazines. We will delve into the underlying chemical mechanisms, present experimental data from various studies, and provide standardized protocols for researchers to investigate these phenomena in their own laboratories.
The Maillard Reaction and Pyrazine Formation: A Mechanistic Overview
The formation of alkylpyrazines during roasting is a complex process rooted in the Maillard reaction.[5][6] The initial steps involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori product leads to the formation of a variety of reactive intermediates, including α-aminocarbonyls.[3]
The core of pyrazine ring formation involves the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate.[3][7] This intermediate can then be oxidized to form the stable aromatic pyrazine ring. The specific alkyl substituents on the pyrazine ring are determined by the nature of the initial amino acids and sugars, as well as the reactive aldehydes (Strecker aldehydes) formed during the Strecker degradation of amino acids.[4][7]
For a compound like this compound, the presence of an acetoxyethyl group suggests the involvement of acetic acid or a related precursor in the reaction cascade. Acetic acid can be formed from sugar fragmentation during the Maillard reaction.[4] It is plausible that an intermediate dihydropyrazine reacts with an acetyl-containing compound, leading to the final structure.
Comparative Analysis of Roasting Conditions
The concentration and profile of pyrazines formed during roasting are highly dependent on the processing conditions. The two most influential parameters are temperature and time.
Impact of Roasting Temperature
Numerous studies have demonstrated a strong positive correlation between roasting temperature and the formation of alkylpyrazines.[8][9] As the temperature increases, the rate of the Maillard reaction accelerates, leading to a greater production of pyrazine precursors and, consequently, higher concentrations of pyrazines.[8][10]
For instance, in the roasting of cocoa beans, increasing the temperature from 120°C to 140°C resulted in a significant increase in the concentration of pyrazines.[8] Similarly, studies on peanuts have shown a strong temperature dependence for the formation of both polyhydroxyalkylpyrazines and alkylpyrazines.[10] However, excessively high temperatures can lead to the degradation of desired pyrazines and the formation of undesirable burnt or bitter flavors.[8]
Impact of Roasting Time
Roasting time is another critical factor that directly influences pyrazine formation. Generally, longer roasting times at a given temperature lead to higher concentrations of pyrazines, up to a certain point.[8][11] Research on red pepper seeds roasted at 210°C showed a marked increase in total pyrazine content as the roasting time was extended from 6 to 12 minutes.[11]
However, the relationship is not always linear. For some pyrazines, their concentration may reach a peak and then decline with extended roasting as they degrade or participate in further reactions.[12] The optimal roasting time is therefore a balance between maximizing the formation of desirable aroma compounds and minimizing the formation of off-flavors.
| Roasting Condition | General Impact on Alkylpyrazine Formation | Supporting Evidence |
| Increasing Temperature | Increased rate of formation, leading to higher concentrations.[8] | Studies on cocoa and peanuts show a linear relationship between temperature and pyrazine concentration within a certain range.[8][10] |
| Increasing Time | Increased formation up to an optimal point, after which degradation may occur.[11][12] | Research on red pepper seeds and Wuyi Rock tea demonstrates a time-dependent increase in pyrazine levels.[11][12] |
| Precursor Availability | The types and concentrations of amino acids and reducing sugars dictate the specific pyrazines formed.[3][4] | Model system studies have shown that different amino acids lead to the formation of different pyrazine profiles.[3] |
| pH | Higher pH values (alkaline conditions) can decrease the formation of certain alkylpyrazines while promoting browning reactions.[9] | Studies on cocoa roasting have shown that alkalization adversely affects the generation of alkylpyrazines.[9][13] |
Experimental Protocols
To facilitate further research in this area, the following are generalized, step-by-step methodologies for the analysis of pyrazines in a roasted food matrix.
Protocol 1: Sample Roasting
-
Sample Preparation: Homogenize the raw food material (e.g., ground nuts, cocoa beans) to a uniform particle size.
-
Roasting: Place a known weight of the prepared sample in a laboratory-scale roaster or a temperature-controlled oven.
-
Parameter Control: Set the desired roasting temperature and time. Ensure adequate air circulation for uniform heating.
-
Cooling: After the designated roasting time, rapidly cool the sample to room temperature to halt the chemical reactions.
-
Storage: Store the roasted sample in an airtight container, protected from light, until analysis.
Protocol 2: Pyrazine Extraction and Quantification via GC-MS
This protocol outlines a common approach using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and widely used technique for volatile compound analysis.[14][15][16]
-
Sample Preparation: Weigh a precise amount of the ground, roasted sample into a headspace vial.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated pyrazine derivative) to the vial for accurate quantification.[15]
-
HS-SPME:
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS to desorb the trapped volatile compounds.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a programmed temperature ramp to separate the different pyrazines.[15]
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode.[15] Identify pyrazines based on their mass spectra and retention times compared to authentic standards.
-
Quantification: Calculate the concentration of each pyrazine by comparing its peak area to that of the internal standard.[15]
-
Visualization of the Formation Pathway
The following diagram illustrates a simplified, generalized pathway for the formation of alkylpyrazines during the Maillard reaction.
Caption: Simplified pathway of alkylpyrazine formation via the Maillard reaction.
Conclusion
The formation of this compound and other alkylpyrazines is a complex process intricately linked to the conditions of roasting. Temperature and time are the primary drivers, with higher values generally leading to increased pyrazine concentrations. However, a nuanced understanding of the interplay between these factors and the specific chemical environment (e.g., precursor availability, pH) is essential for precise control over the final flavor profile. The provided experimental protocols offer a foundation for researchers to systematically investigate these relationships and further elucidate the mechanisms of pyrazine formation. This knowledge is not only crucial for the food industry but also provides valuable insights for synthetic chemists and drug development professionals working with heterocyclic compounds.
References
- Research With Rutgers. Effect of Roasting Time and Temperature on the Generation of Nonvolatile (Polyhydroxyalkyl)pyrazine Compounds in Peanuts, As Determined by High-Performance Liquid Chromatography.
-
Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC - NIH. (2022-12-19). Available from: [Link]
-
Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction - datapdf.com. Available from: [Link]
-
Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed. (2008-03-26). Available from: [Link]
-
Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Semantic Scholar. (1995-11-01). Available from: [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - NIH. (2021-01-29). Available from: [Link]
-
Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS - MDPI. Available from: [Link]
-
Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed. Available from: [Link]
-
Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal | Request PDF - ResearchGate. Available from: [Link]
-
Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder - American Chemical Society. Available from: [Link]
-
Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2025-07-23). Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF - ResearchGate. Available from: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. (2024-01-01). Available from: [Link]
-
Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Available from: [Link]
-
Dynamic Changes in Qidan Aroma during Roasting: Characterization of Aroma Compounds and Their Kinetic Fitting - PMC - NIH. Available from: [Link]
- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
-
Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Available from: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. (2021-07-16). Available from: [Link]
-
Chemical Name : this compound | Pharmaffiliates. Available from: [Link]
-
Factors Affecting the Formation of Alkylpyrazines during Roasting Treatment in Natural and Alkalinized Cocoa Powder - ResearchGate. Available from: [Link]
-
Pyrazines in Food Chemistry: The Significance of 2-Ethyl-5-methylpyrazine. Available from: [Link]
-
Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix - CentAUR. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. datapdf.com [datapdf.com]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Changes in Qidan Aroma during Roasting: Characterization of Aroma Compounds and Their Kinetic Fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine and 2,3-diethyl-5-methylpyrazine in Nutty Flavors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor chemistry, pyrazines stand out for their significant contribution to the desirable roasted, nutty, and toasted notes that define many cherished food products. These heterocyclic aromatic compounds, primarily formed during the Maillard reaction, are pivotal in crafting authentic and appealing sensory experiences. This guide offers an in-depth technical comparison of two key pyrazines implicated in nutty flavors: the well-established 2,3-diethyl-5-methylpyrazine and the less-documented 2-(1-acetoxyethyl)-3-ethyl-5-methylpyrazine. As a Senior Application Scientist, this document synthesizes available technical data with practical insights to aid researchers and product developers in harnessing the potential of these potent flavor molecules.
Introduction to Pyrazines in Nutty Flavors
The complex interplay of taste and aroma that constitutes "flavor" is profoundly influenced by volatile organic compounds, with pyrazines being a cornerstone of "nutty" and "roasted" profiles.[1][2] These compounds are naturally generated during the thermal processing of foods through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2] The specific substitution patterns on the pyrazine ring dictate the resulting aroma, with even minor structural changes leading to significant shifts in sensory perception. This guide will dissect the nuances of an alkyl-substituted pyrazine, 2,3-diethyl-5-methylpyrazine, and an acetylated counterpart, this compound, to illuminate their respective roles and potential synergies in creating authentic nutty flavors.
Chemical and Organoleptic Profile
A detailed comparison of the chemical and sensory properties of these two pyrazines reveals their distinct contributions to nutty flavor profiles.
| Property | 2,3-diethyl-5-methylpyrazine | This compound |
| CAS Number | 18138-04-0 | 1076198-72-5 |
| Molecular Formula | C₉H₁₄N₂ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 150.22 g/mol | 208.26 g/mol |
| Appearance | Colorless to pale yellow liquid | Brown Oil[3] |
| Odor Profile | Nutty, roasted, hazelnut, chocolate, meaty, earthy[4][5] | Information not publicly available; likely to possess roasted, nutty, and potentially popcorn-like notes characteristic of acetylated pyrazines. |
| Flavor Profile | Chocolate, roasted nut, bread, coffee[4] | Information not publicly available. |
| Natural Occurrence | Roasted nuts (peanuts, hazelnuts), coffee, cocoa, cooked beef, pork, potatoes[4][6] | Not widely documented in publicly available literature. |
2,3-diethyl-5-methylpyrazine is a well-characterized flavor compound with a potent and desirable nutty and roasted aroma.[4] Its scent is often described as reminiscent of roasted hazelnuts and chocolate, making it a valuable component in a variety of savory and sweet applications.[4] It is naturally found in a wide range of cooked and roasted foods, including various nuts, coffee, and meats.[4][6]
This compound , on the other hand, is a less-studied derivative. While specific organoleptic data for this compound is scarce in publicly accessible literature, we can infer potential characteristics based on the properties of other acetylated pyrazines. Acetylpyrazines are known for their strong roasted, nutty, and often popcorn-like aromas. The presence of the acetoxyethyl group may introduce additional fruity or sweet nuances to the typical pyrazine profile. Further sensory evaluation is required to fully characterize its flavor contribution.
Formation Pathways
The primary route for the formation of these pyrazines in food is the Maillard reaction. The specific precursors and reaction conditions influence the type and concentration of the resulting pyrazines.
Caption: Generalized Maillard reaction pathway for pyrazine formation.
The formation of 2,3-diethyl-5-methylpyrazine likely involves the reaction of specific amino acids and sugar degradation products that can form the necessary α-dicarbonyl and amino-ketone intermediates.
For This compound , the pathway is likely more complex, potentially involving the acetylation of a precursor alcohol formed during the Maillard reaction or the direct incorporation of an acetyl-containing intermediate. The precise mechanisms for the formation of such substituted pyrazines are an active area of research in flavor chemistry.
Experimental Protocols
To objectively compare and utilize these compounds in flavor development, robust analytical and sensory evaluation protocols are essential.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantification of pyrazines in a nutty food matrix.
1. Sample Preparation (Solid-Phase Microextraction - SPME):
- Homogenize 5 g of the nut sample to a fine powder.
- Place the homogenized sample in a 20 mL headspace vial.
- Add an internal standard solution (e.g., a deuterated pyrazine analog).
- Seal the vial and equilibrate at 60°C for 30 minutes.
- Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis:
- Desorb the SPME fiber in the GC injector at 250°C for 5 minutes.
- Use a non-polar capillary column (e.g., DB-5ms).
- Program the oven temperature, for example, from 40°C (hold 2 min) to 250°C at 5°C/min.
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification of the pyrazines.
3. Quantification:
- Create a calibration curve using standard solutions of the target pyrazines and the internal standard.
- Calculate the concentration of each pyrazine in the sample based on the peak area ratios.
"Sample Homogenization" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"SPME" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"GC-MS Analysis" [fillcolor="#FBBC05", fontcolor="#202124"];
"Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample Homogenization" -> "SPME" [label="Headspace Extraction"];
"SPME" -> "GC-MS Analysis" [label="Desorption & Separation"];
"GC-MS Analysis" -> "Data Analysis" [label="Quantification"];
}
Caption: Workflow for quantitative analysis of pyrazines by SPME-GC-MS.
Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the identification of odor-active compounds in a complex mixture.
1. Sample Preparation and GC Analysis:
- Prepare the sample extract as described for GC-MS analysis.
- Inject the extract into the GC system.
- The column effluent is split between the MS detector and a sniffing port.
2. Olfactometry:
- A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.
- The data from multiple panelists can be compiled to create an aromagram, which highlights the most potent odorants.
3. Odor Activity Value (OAV) Calculation:
- The OAV is calculated by dividing the concentration of a compound by its odor threshold.
- Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.
Comparative Performance in Nutty Flavors
While direct comparative experimental data for this compound is limited, we can extrapolate its potential role based on the known characteristics of related compounds.
2,3-diethyl-5-methylpyrazine is a foundational component for building authentic roasted nut flavors. Its profile is robust and directly contributes the desired nutty and roasted character. In flavor formulations, it provides a strong base note that is often complemented by other pyrazines and flavor compounds to create a more complex and nuanced profile.
This compound , as a more complex derivative, may offer a more subtle and multifaceted contribution. The potential for additional sweet or fruity notes from the acetoxyethyl group could be leveraged to create unique and sophisticated nutty flavor profiles. For instance, in a hazelnut flavor, it might contribute to the creamy and slightly sweet undertones, while in a peanut flavor, it could enhance the roasted character with a hint of complexity.
Synergistic and Antagonistic Effects
The final perception of a nutty flavor is rarely the result of a single compound but rather the synergistic or antagonistic interactions of a complex mixture of volatiles. Studies have shown that sub-threshold concentrations of certain pyrazines can significantly impact the overall aroma profile, either by enhancing or suppressing the perception of other compounds.
Further research is needed to understand the specific interactions between 2,3-diethyl-5-methylpyrazine and this compound. It is plausible that the latter could act as a modulator, enhancing the perceived nuttiness of the former or adding a unique dimensional layer to the overall flavor experience.
Conclusion
2,3-diethyl-5-methylpyrazine is a well-established and indispensable tool for creating authentic nutty and roasted flavors. Its sensory profile is well-defined, and its presence in a wide variety of foods is well-documented. In contrast, this compound represents a more novel and less-explored territory in flavor chemistry. While its specific sensory attributes require further investigation, its chemical structure suggests the potential for unique and complex contributions to nutty flavors.
For researchers and product developers, 2,3-diethyl-5-methylpyrazine remains a reliable choice for imparting a core nutty character. The exploration of this compound and other novel pyrazine derivatives offers an exciting opportunity for innovation and the creation of next-generation nutty flavor profiles. A thorough understanding of their individual characteristics, formation pathways, and synergistic interactions will be key to unlocking their full potential.
References
-
RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. (2023). Food and Chemical Toxicology, 183, 114343. [Link]
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]
-
The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Molecules, 26(3), 698. [Link]
-
SENSORY ANALYSIS HANDBOOK 2018. (2018). University of Copenhagen. [Link]
-
del Olmo, A., Calzada, J., & Nuñez, M. (2017). Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification. Foods, 6(11), 99. [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2018). Molecules, 23(12), 3296. [Link]
-
JECFA. (2001). Pyrazine derivatives. In: Safety evaluation of flavouring agents. WHO Food Additives Series, No. 48. Geneva, World Health Organization, International Programme on Chemical Safety. [Link]
-
The Good Scents Company. (n.d.). hazelnut pyrazine 2,3-diethyl-5-methylpyrazine. Retrieved from [Link]
Sources
- 1. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu | MDPI [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 5. Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931) - FooDB [foodb.ca]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comparative Guide to Pyrazine Levels in Coffee Varieties: A Methodological and Contextual Analysis for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of pyrazine distribution in coffee, with a particular focus on the analytical methodologies required for their quantification. While direct comparative data for the specific compound 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine across different coffee varieties is not presently available in peer-reviewed literature, this document will establish the scientific foundation for such an investigation. We will explore the known variations of structurally related and highly impactful alkylpyrazines, detail a robust analytical workflow for their quantification, and discuss the chemical genesis of these compounds in coffee.
Introduction: The Role of Pyrazines in Coffee Aroma
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the desirable "roasty," "nutty," and "earthy" aromas of coffee.[1] These potent volatile compounds are formed during the roasting process through a series of complex chemical reactions.[2][3] The specific profile and concentration of pyrazines can vary significantly depending on numerous factors, including the coffee species (Coffea arabica vs. Coffea canephora, or Robusta), geographical origin, green bean processing, and, most critically, the roasting conditions.[4][5][6] Understanding the distribution of these molecules is paramount for quality control, product development, and sensory science in the coffee industry.
While hundreds of volatile compounds contribute to the coffee aroma, alkylpyrazines are considered key odorants.[7][8][9] Although we focus here on the broader, well-documented class of alkylpyrazines due to a lack of specific data on this compound, the principles and methods described are directly applicable to its future study.
Comparative Analysis of Key Alkylpyrazines in Coffee Varieties
Significant variations in pyrazine content are observed between the two major coffee species, Arabica and Robusta. Generally, Robusta coffees exhibit higher concentrations of pyrazines, which contributes to their characteristically bold, and sometimes bitter or "earthy," flavor profile.[10][11]
Several studies have quantified the most abundant pyrazines, providing a basis for comparison. For instance, 2-methylpyrazine is consistently reported as one of the most prevalent pyrazines in coffee brews.[8][9][12] Other significant pyrazines include 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-5-methylpyrazine, and 2,3-diethyl-5-methylpyrazine.[7][8][9][13]
Table 1: Representative Alkylpyrazine Concentrations in Roasted Coffee
| Pyrazine Compound | Typical Concentration Range (mg/kg) in Roasted Coffee | General Trend (Arabica vs. Robusta) | Key Aroma Descriptors |
| 2-Methylpyrazine | 8 - 70[9] | Higher in Robusta | Roasted, Nutty, Cocoa |
| 2,5-Dimethylpyrazine | 5 - 40[9] | Higher in Robusta | Roasted, Earthy, Potato |
| 2,6-Dimethylpyrazine | 5 - 35[9] | Higher in Robusta | Nutty, Roasted |
| 2-Ethyl-5-methylpyrazine | 1 - 15[9][14] | Variable, often higher in Robusta | Earthy, Roasted |
| 2,3-Diethyl-5-methylpyrazine | 0.5 - 10[7] | Predominant in Robusta[7] | Earthy, Hazelnut[15] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 - 12[7] | Generally higher in Robusta | Roasted, Earthy |
Note: The concentration ranges are compiled from multiple studies and can be influenced by roasting degree and analytical methodology. The primary purpose is to illustrate general magnitudes and trends.
The Genesis of Pyrazines: The Maillard Reaction
The formation of pyrazines in coffee is a direct consequence of the Maillard reaction, a non-enzymatic browning process that occurs when amino acids and reducing sugars are subjected to heat during roasting.[3][5][16] This complex cascade of reactions is responsible for the development of coffee's characteristic color, flavor, and aroma.[16]
The key steps leading to pyrazine formation are:
-
Initial Condensation : An amino acid reacts with a reducing sugar.
-
Amadori Rearrangement : The initial product rearranges to form an Amadori compound.
-
Strecker Degradation : The Amadori products react with other amino acids, leading to the formation of α-aminoketones.
-
Condensation & Oxidation : Two α-aminoketone molecules then condense and oxidize to form the stable pyrazine ring structure.[2]
The specific amino acids and sugars present in the green coffee bean, along with the time and temperature of the roast, dictate the types and quantities of pyrazines formed.[3][16]
Caption: Simplified workflow of pyrazine formation via the Maillard reaction during coffee roasting.
Experimental Protocol: Quantification of Pyrazines in Coffee
To accurately quantify trace levels of volatile compounds like this compound and other alkylpyrazines, a sensitive and validated analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this application.[17][18][19][20][21]
Rationale for Method Selection
-
HS-SPME : This is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a complex matrix like coffee.[21] It is highly sensitive due to the concentrating effect of the fiber and minimizes the analysis of non-volatile materials that could contaminate the GC system.[22] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for various volatile analytes.[23][24]
-
GC-MS : Gas chromatography provides the high-resolution separation of complex volatile mixtures.[25] Mass spectrometry offers definitive identification of the separated compounds based on their unique mass fragmentation patterns and allows for sensitive quantification.[22][25]
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 2.0 g of freshly roasted and ground coffee into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and a small magnetic stir bar.
-
If using an internal standard for absolute quantification (e.g., a deuterated pyrazine analogue), spike the sample at this stage.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction :
-
Place the vial in an autosampler tray equipped with a heating and agitation block.
-
Incubation/Equilibration : Heat the sample at 60°C for 15 minutes with constant agitation (e.g., 250 rpm) to facilitate the release of volatile compounds into the headspace.
-
Extraction : Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature. This step must be precisely timed for reproducibility.
-
-
GC-MS Analysis :
-
Desorption : Immediately after extraction, the SPME fiber is automatically inserted into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column. Desorption time is typically 3-5 minutes.
-
Chromatographic Separation :
-
Column : Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of volatile compounds.
-
Oven Program : Start at 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 350.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
-
Data Analysis :
-
Identification : Identify target pyrazines by comparing their retention times and mass spectra with those of authentic reference standards and by searching established mass spectral libraries (e.g., NIST, Wiley).
-
Quantification : For relative comparison, use the peak area of the target analyte. For absolute quantification, calculate the concentration based on a calibration curve generated from the analysis of reference standards, corrected by the recovery of the internal standard.
-
Caption: Standard workflow for coffee volatile analysis using HS-SPME-GC-MS.
Conclusion and Future Directions
While a direct comparison of this compound levels in different coffee varieties is not yet documented, a clear scientific framework exists for such an investigation. The established differences in other key alkylpyrazines between Arabica and Robusta suggest that variations are likely. Factors such as roasting intensity and duration would be critical variables to control and study, as they directly impact pyrazine formation through the Maillard reaction.[5][19]
The HS-SPME-GC-MS methodology detailed in this guide provides a robust, sensitive, and reliable protocol for researchers to undertake this novel analysis. Future work should focus on applying this method to a wide range of authenticated coffee samples of different species, origins, and roast levels to quantify this compound and further elucidate the factors governing its formation and its potential contribution to the overall coffee aroma profile.
References
-
Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. (2022). Journal of Raw Materials to Processed Foods. [Link]
-
Jo, A., Park, H., Lee, S., & Lee, K.-G. (2023). Volatile compound comparison of Arabica and non-treated Robusta with treated coffee samples. ResearchGate. [Link]
-
Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. (n.d.). Journal of Raw Materials to Processed Foods. [Link]
-
Blank, I. (n.d.). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. [Link]
-
Sanz, C., Ansorena, D., Bello, J., & Cid, C. (2001). Coffee aroma--statistical analysis of compositional data. PubMed. [Link]
-
Pham, M. C., Dinh, N. Y., & Le, P. H. (2024). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition. [Link]
-
Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach. (n.d.). PubMed Central. [Link]
-
Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. (2022). PubMed. [Link]
-
Pickardt, C., Zorn, H., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. [Link]
-
2-ethyl-5-methylpyrazine. (n.d.). The Good Scents Company. [Link]
-
Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.). ResearchGate. [Link]
-
Pickardt, C., Zorn, H., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]
-
Identification of Luwak coffee volatile compounds with gas chromatography-mass spectrometry (GC-MS) method. (2018). Food Research. [Link]
-
Volatile compounds identified from Arabica and Robusta. (n.d.). ResearchGate. [Link]
-
Coffee Roasting: The Maillard Reaction. (2023). Honest Food Talks. [Link]
-
Roberts, D. D., Pollien, P., & Milo, C. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. [Link]
-
Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2023). Food Science and Technology. [Link]
-
Chromatographic Methods for Coffee Analysis: A Review. (2017). ResearchGate. [Link]
-
2,3-diethyl-5-methylpyrazine. (n.d.). The Good Scents Company. [Link]
-
A Comparative Analysis of Cold Brew Coffee Aroma Using the Gas Chromatography–Olfactometry–Mass Spectrometry Technique: Headspace–Solid-Phase Extraction and Headspace Solid-Phase Microextraction Methods for the Extraction of Sensory-Active Compounds. (2024). MDPI. [Link]
-
Headspace solid-phase microextraction-gas chromatographic-time-of-flight mass spectrometric methodology for geographical origin verification of coffee. (2009). ResearchGate. [Link]
-
Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. (2022). National Institutes of Health. [Link]
-
Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. (2020). PubMed. [Link]
-
Volatile Compound Analysis to Authenticate the Geographical Origin of Arabica and Robusta Espresso Coffee. (2023). MDPI. [Link]
-
SPME-GC–MS & Chemometrics for Coffee Analysis. (2024). LabRulez GCMS. [Link]
-
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Unknown Source. [Link]
-
Characterization of Roasted Coffee and Coffee Beverages by Solid Phase Microextraction−Gas Chromatography and Principal Component Analysis. (n.d.). American Chemical Society. [Link]
-
Analysis of Volatile Compounds in Roasted Liberica Coffee in the Philippines by Gas Chromatography Mass Spectrometry. (2024). Semantic Scholar. [Link]
-
The Maillard Reaction: Flavor Transformation of Coffee. (n.d.). Unknown Source. [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. shirencoffee.com [shirencoffee.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. imreblank.ch [imreblank.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalrpfoods.com [journalrpfoods.com]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. coffee pyrazine, 13360-64-0 [thegoodscentscompany.com]
- 15. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 16. tealeavescoffeebeans.com [tealeavescoffeebeans.com]
- 17. Coffee aroma--statistical analysis of compositional data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. gcms.labrulez.com [gcms.labrulez.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. gcms.cz [gcms.cz]
- 23. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. foodsciencejournal.com [foodsciencejournal.com]
The Elusive Aroma: A Comparative Guide to Pyrazines in Coffee, Featuring 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Flavor Chemists
The captivating aroma of roasted coffee, a complex symphony of over 800 volatile compounds, is a key determinant of consumer preference and a subject of intense scientific scrutiny.[1] Among the myriad molecules contributing to this sensory experience, pyrazines are of paramount importance, largely responsible for the desirable nutty, roasted, and cocoa-like notes that define a quality cup of coffee.[2] These heterocyclic nitrogen-containing compounds are formed during the roasting process through the intricate dance of the Maillard reaction and Strecker degradation.[3][4]
This guide provides a comparative analysis of key pyrazines in the coffee flavor profile, with a special focus on the lesser-known compound, 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. While direct sensory and quantitative data for this specific molecule are scarce in current literature, we can infer its potential contribution by examining the structure-activity relationships of its well-characterized chemical cousins. By understanding the sensory impact of various substitutions on the pyrazine ring, we can build a predictive framework for the role of this and other novel flavor compounds.
The Pyrazine Family: Architects of Roasted Coffee Aroma
Pyrazines are a diverse class of compounds with a wide range of sensory profiles, from green and earthy to nutty and roasted.[5] Their formation during coffee roasting is a complex process influenced by factors such as the type of green coffee beans, the roasting time and temperature, and the presence of specific precursors like amino acids and reducing sugars.[6]
The sensory perception of pyrazines is highly dependent on their molecular structure, including the type, number, and position of alkyl or other substituent groups on the pyrazine ring.[7] Even subtle changes can lead to significant differences in odor character and intensity. Generally, an increase in the size and number of alkyl substituents tends to lower the odor threshold, making the compound more potent.[8]
Comparative Analysis of Key Coffee Pyrazines
To understand the potential role of this compound, we will first examine a selection of well-documented pyrazines that are known to be significant contributors to coffee's flavor profile. The following table summarizes their sensory descriptors, odor thresholds in water, and reported concentrations in roasted coffee beans.
| Pyrazine Compound | Sensory Descriptors | Odor Threshold (in water, ppb) | Typical Concentration in Roasted Coffee (mg/kg) |
| 2-Methylpyrazine | Nutty, cocoa, roasted, chocolate, meaty[9] | 60,000 - 105,000[9] | 1.47 - 3.01[10] |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy[11] | 800 - 35,000[12][8] | Present, variable[13] |
| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato[12] | 200[12] | Abundant[13] |
| 2-Ethyl-5-methylpyrazine | Nutty, roasted, slightly "grassy"[12] | 100[12] | Present, variable[13] |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond)[2][12] | 1[12] | Low concentrations[13] |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa[12] | 400[12] | Present, variable[13] |
Inferring the Role of this compound
Given the lack of direct sensory data for this compound, we can hypothesize its potential flavor contribution based on its structure. The core structure is a tri-substituted pyrazine with methyl and ethyl groups, similar to highly potent compounds like 2-ethyl-3,5-dimethylpyrazine. The presence of these alkyl groups suggests a foundation of nutty and roasted notes.
The unique feature of this molecule is the 1-acetoxyethyl group. The presence of an ester functional group could introduce additional flavor nuances. Acetates are often associated with fruity and sometimes solvent-like or sweet notes. Therefore, it is plausible that this compound contributes a complex flavor profile, potentially a blend of roasted, nutty, and subtly sweet or fruity characteristics. The larger size of this substituent compared to a simple alkyl group may also suggest a lower odor threshold and thus a higher potency.
Experimental Methodologies
To accurately characterize the flavor profile of coffee and the contribution of specific compounds like pyrazines, a combination of instrumental analysis and sensory evaluation is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in complex mixtures like coffee aroma.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Weigh a precise amount of finely ground roasted coffee (e.g., 2 grams) into a headspace vial.
-
Add a known amount of an internal standard for quantification.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorb the adsorbed compounds from the SPME fiber in the hot inlet of the gas chromatograph.
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of polar volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp up to 240°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
Data Analysis:
Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST or Wiley. Quantification is performed by comparing the peak area of the target analyte to the peak area of the internal standard.
Sensory Evaluation
Sensory analysis provides the crucial link between chemical composition and the perceived flavor of coffee.[14][15]
Coffee Cupping Protocol (SCA Standard):
The Specialty Coffee Association (SCA) has established a standardized protocol for coffee cupping to ensure consistent and objective evaluation.[15][16]
-
Fragrance/Aroma: Smell the dry ground coffee (fragrance) and then the wetted grounds (aroma).
-
Flavor and Aftertaste: Slurp the coffee to aspirate it across the palate and evaluate the flavor profile and the lingering aftertaste.
-
Acidity, Body, and Balance: Assess the brightness and tartness (acidity), the weight and texture of the coffee in the mouth (body), and the overall harmony of the sensory attributes (balance).
-
Scoring: Use a standardized scoring sheet to rate each attribute on a numerical scale.
Odor Threshold Determination (3-Alternative Forced-Choice - 3-AFC):
This method is used to determine the lowest concentration of a substance that can be detected by the human sense of smell.[17]
-
Prepare a series of dilutions of the target compound in odor-free water.
-
Present panelists with three samples: two are blanks (water) and one contains the diluted compound.
-
Panelists are asked to identify the "odd" sample.
-
The threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can correctly identify the sample.
Formation Pathways and Logical Relationships
The formation of pyrazines in coffee is a direct result of the Maillard reaction and subsequent Strecker degradation during roasting.[3][4][18] Understanding these pathways is crucial for controlling the final flavor profile of the coffee.
Conclusion
While this compound remains an enigmatic player in the complex theater of coffee aroma, a comparative analysis of its structural analogs provides a strong foundation for predicting its sensory contribution. The presence of ethyl and methyl groups likely imparts a core nutty and roasted character, while the novel 1-acetoxyethyl substituent may introduce unique sweet or fruity undertones.
Further research, employing the detailed experimental methodologies outlined in this guide, is necessary to definitively characterize the sensory properties and concentration of this and other lesser-known pyrazines in coffee. Such investigations will not only expand our fundamental understanding of coffee flavor chemistry but also provide the tools for more precise flavor modulation in the development of new coffee products and roasting profiles. By bridging the gap between instrumental analysis and sensory perception, we can continue to unravel the intricate chemical code that defines one of the world's most beloved beverages.
References
-
Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]
- Buchbauer, G., Klein, C. T., Wailzer, B., & Wolschann, P. (2000). Threshold-based Structure-Activity Relationships of Pyrazines With Bell-Pepper Flavor. Journal of Agricultural and Food Chemistry, 48(9), 4273–4278.
-
FlavorActiV. (n.d.). Coffee Sensory Guide: From Bean to Brew Made Simple. Retrieved from [Link]
-
Abide Coffeehouse. (n.d.). Evaluating Sensorial Qualities in Coffee. Retrieved from [Link]
- Richling, E., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281.
- Ghani, N. H. A., et al. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds.
-
Advanced Biotech. (2024). The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. Retrieved from [Link]
-
FooDB. (2022). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]
-
ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved from [Link]
- de Melo Pereira, G. V., et al. (2019). Coffee Flavor: A Review. Foods, 8(11), 585.
-
E-CafeBank. (2023). Sensory Analysis of Coffee: A Comprehensive Report. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Retrieved from [Link]
-
The Coffee Chronicler. (n.d.). The Maillard Reaction: Flavor Transformation of Coffee. Retrieved from [Link]
-
Manuel Caffè. (2022). SENSORY ANALYSIS AND QUALITY CONTROL. Retrieved from [Link]
- Spreng, S., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(25), 7761–7769.
- Journal of Raw Materials to Processed Foods. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee.
-
ResearchGate. (n.d.). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]
-
FooDB. (2022). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Retrieved from [Link]
-
Barista Hustle. (2021). Strecker Degradation in Coffee Roasting. Retrieved from [Link]
- Angeloni, S., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 26(13), 3856.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. baristahustle.com [baristahustle.com]
- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tealeavescoffeebeans.com [tealeavescoffeebeans.com]
- 7. Threshold-based structure-activity relationships of pyrazines with bell-pepper flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 12. Pyrazines [leffingwell.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Coffee Sensory Guide: From Bean to Brew Made Simple [flavoractiv.com]
- 15. Evaluating Sensorial Qualities in Coffee | Abide Coffeehouse [abidecoffeehouse.com]
- 16. SENSORY ANALYSIS AND QUALITY CONTROL - Manuel Caffè [manuelcaffe.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: GC-MS vs. GC-O
In the landscape of flavor and fragrance analysis, the accurate detection and characterization of potent aroma compounds are paramount. Among these, pyrazines represent a critical class of heterocyclic nitrogen-containing compounds renowned for their roasted, nutty, and earthy aromas. This guide provides an in-depth technical comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the detection and characterization of a specific pyrazine derivative, 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. This compound, with its complex structure, presents a unique analytical challenge, requiring a nuanced understanding of the strengths and limitations of each method.
The Analyte: this compound
This compound (CAS Number: 1076198-72-5) is a substituted pyrazine with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] It is characterized by its brown oil appearance and is a significant contributor to the flavor profiles of many cooked and roasted foods.[1] The presence of both ethyl and methyl groups, along with an acetoxyethyl substituent, suggests a complex aroma profile that necessitates sophisticated analytical approaches for its full characterization.
The Contenders: A Tale of Two Detectors
At the heart of this comparison are two distinct detection methods coupled with the powerful separation capabilities of gas chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprinter
GC-MS is a stalwart in the field of analytical chemistry, revered for its ability to separate volatile and semi-volatile compounds and provide structural information for their identification.[2] As the eluent exits the GC column, it enters a mass spectrometer, where molecules are ionized and fragmented. The resulting mass spectrum serves as a unique "molecular fingerprint," allowing for confident identification by comparing it to spectral libraries.[2] For quantitative analysis, GC-MS offers high sensitivity and specificity, making it an indispensable tool in food and fragrance laboratories.[3]
Gas Chromatography-Olfactometry (GC-O): The Human Sensor
GC-O takes a fundamentally different approach by employing the human nose as a highly sensitive and specific detector for odor-active compounds.[4] The effluent from the GC column is split, with a portion directed to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to a sniffing port.[4][5] A trained sensory panelist sniffs the eluting compounds and records the time, duration, and descriptors of any perceived aromas. This technique directly links the chemical information from the chromatogram to the sensory perception of a compound.[4][5]
Head-to-Head Comparison: GC-MS vs. GC-O for this compound Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle of Detection | Ionization of molecules and separation of resulting ions based on their mass-to-charge ratio. | Human olfactory receptors detecting odor-active compounds.[4] |
| Information Provided | Structural information (mass spectrum), retention time, and quantitative data (concentration).[2] | Odor description, aroma intensity, and odor activity duration.[5] |
| Selectivity | Highly selective for compounds based on their mass spectral fragmentation patterns. | Exclusively selective for odor-active compounds. |
| Sensitivity | High sensitivity, with detection limits for pyrazines typically in the ng/g to µg/L range.[6] | Extremely high sensitivity for potent odorants, often exceeding that of instrumental detectors. |
| Identification Confidence | High, based on library matching of mass spectra and retention indices. | Tentative, based on odor character and retention time. Confirmation requires a coupled MS.[5] |
| Quantification | Precise and accurate quantification is achievable with proper calibration.[3] | Semi-quantitative at best, based on dilution-to-threshold techniques (e.g., AEDA) or intensity ratings.[7] |
| Throughput | Relatively high, with automated systems allowing for the analysis of numerous samples. | Low, as it is a labor-intensive and time-consuming manual process. |
| Cost (Instrumental) | High initial investment for the mass spectrometer. | Lower initial cost for the olfactometry port, but requires a dedicated and trained sensory panel. |
| Subjectivity | Objective data based on physical and chemical properties. | Inherently subjective, though this can be mitigated with a trained and validated panel. |
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of results, the following detailed protocols are provided. These protocols are designed to be self-validating, with built-in quality control measures.
Sample Preparation: Solid-Phase Microextraction (SPME)
For the analysis of volatile and semi-volatile pyrazines in a food matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[8]
Step-by-Step SPME Protocol:
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for quantification.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[8]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
GC Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Full Scan.
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index to an authentic standard or a reliable library.
-
Quantify the compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
GC-O Analysis Protocol
Instrumentation:
-
Gas Chromatograph with a column effluent splitter connected to a Flame Ionization Detector (FID) and a heated sniffing port.
GC Parameters:
-
(Same as GC-MS protocol)
Olfactometry Parameters:
-
Effluent Split Ratio: 1:1 (to FID and sniffing port).
-
Transfer Line Temperature: 250°C (to prevent condensation).
-
Humidification: Mix the effluent with humidified air at the sniffing port to prevent nasal passage dehydration.
Sensory Panel:
-
Utilize a panel of at least 4-6 trained and validated assessors.
-
Conduct panel training with a range of standard aroma compounds, including various pyrazines, to ensure consistent and accurate odor descriptions.
Data Collection:
-
Assessors record the retention time, duration, and descriptive terms for each detected odor.
-
For semi-quantification, Aroma Extract Dilution Analysis (AEDA) can be performed, where the sample is serially diluted and analyzed until no odor is detected. The highest dilution at which an odor is perceived is the Flavor Dilution (FD) factor.
Visualizing the Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for GC-O analysis of this compound.
Causality Behind Experimental Choices
The selection of a polar column like DB-WAX is crucial for the effective separation of moderately polar pyrazine derivatives. The temperature program is optimized to ensure good resolution of volatile compounds at the beginning of the run while allowing for the timely elution of semi-volatile compounds like this compound. The choice of SPME fiber with a mixed coating (DVB/CAR/PDMS) provides a broad range of selectivity for capturing a wide array of volatile and semi-volatile compounds.[8]
For GC-O, the humidification of the air at the sniffing port is a critical step to prevent the drying of the nasal mucosa of the panelists, which can significantly impact their sensitivity and lead to inconsistent results. The use of a trained panel is non-negotiable for obtaining reliable and reproducible sensory data.
Conclusion: A Symbiotic Relationship
In the analysis of this compound, GC-MS and GC-O are not mutually exclusive but rather complementary techniques. GC-MS provides the definitive identification and quantification necessary for quality control and regulatory purposes.[9] It answers the "what" and "how much" questions with a high degree of certainty.
On the other hand, GC-O provides the crucial sensory context. It answers the "does it matter" question by directly assessing the aroma contribution of the compound. A high concentration of a compound detected by GC-MS does not necessarily translate to a significant sensory impact if its odor threshold is high. Conversely, a compound present at trace levels, potentially below the detection limit of the MS, could be a potent odorant easily detected by the human nose.
For a comprehensive understanding of the role of this compound in a flavor profile, a combined approach is recommended. Initial screening with GC-O can identify it as an odor-active compound, followed by targeted GC-MS analysis for positive identification and quantification. This integrated strategy leverages the strengths of both techniques, providing a complete chemical and sensory picture of this important flavor compound.
References
-
Ferreira, V., López, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667. [Link]
-
Acree, T. E., & Arn, H. (2004). Flavornet and human odor space. The Good Scents Company. [Link]
-
Grosch, W. (2001). Evaluation of the key aroma compounds of foods by dilution experiments, model studies, and sensory analysis. Chemical Senses, 26(5), 533-545. [Link]
-
Xu, Z., Zhou, C., Shi, H., Xu, X., & Zhang, Y. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 963. [Link]
-
Buttery, R. G., & Ling, L. C. (1997). 2-Ethyl-3, 5-dimethylpyrazine and 2-ethyl-3, 6-dimethylpyrazine: odor thresholds in water solution. Lebensmittel-Wissenschaft und-Technologie, 30(1), 109-110. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. [Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Food Science, 84(7), 1836-1844. [Link]
-
Thermo Fisher Scientific. (2022, December 5). GC/GC-MS Online Instrument Configurator. [Link]
-
Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (2025, July 23). Analytical Chemistry. [Link]
-
DLG.org. (n.d.). Sensory analysis: Overview of methods and application areas Part 4. [Link]
-
Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1098-1099. [Link]
-
RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. (2023). Food and Chemical Toxicology, 182, 114143. [Link]
-
ISO. (n.d.). Sensory analysis. [Link]
-
PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyrazine. [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports, 11(1), 14567. [Link]
-
T.Jis. (2026, January 6). Agilent GC-MS Installation: A Comprehensive Guide. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2025, October 15). Foods, 14(20), 4123. [Link]
-
D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]
-
ResearchGate. (2025, November 19). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. [Link]
-
Chromatography Solutions. (2025, March 1). GCMS Method Development I Instrument Setup I Sequence Setup I Xcaliber Software Operation. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021). [Link]
-
Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. (2018). Molecules, 23(12), 3307. [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2019). ACS Omega, 4(3), 5868-5872. [Link]
-
Blank, I. (2002). Analysis of food flavourings by gas chromatography-olfactometry. In Flavourings (pp. 74-88). Woodhead Publishing. [Link]
-
Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. [Link]
-
The Good Scents Company. (n.d.). ethyl dimethyl pyrazine. [Link]
-
ResearchGate. (n.d.). GC configuration setup and typical chromatograms. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971). [Link]
-
JoVE. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu | MDPI [mdpi.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]
Safety Operating Guide
Navigating the Disposal of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine, a specialty chemical for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit vendor instructions, this document synthesizes best practices from regulatory guidelines and chemical safety principles to ensure a safe and compliant disposal process.
The core principle of this guidance is to treat this compound as a potentially hazardous substance until its properties are fully characterized. This precautionary approach minimizes risks to personnel and the environment.
Hazard Assessment and Waste Characterization
Prior to any disposal activities, a thorough hazard assessment is crucial. Given the chemical structure—a substituted pyrazine with an acetoxyethyl group—we can infer potential hazards that inform its classification as chemical waste.
-
Pyrazine Derivatives: Many pyrazine derivatives are known to be pharmacologically active and can present various toxicological profiles. Some are classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.
-
Acetoxy Compounds: The acetoxy group can undergo hydrolysis to form acetic acid and an alcohol. While this compound itself may not be corrosive, its degradation products could be. Concentrated acetic acid is corrosive and flammable.
-
Environmental Fate: Pyrazine derivatives can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal into the sanitary sewer or general trash is strictly prohibited.
Based on these considerations, all materials contaminated with this compound must be handled as hazardous chemical waste.
Table 1: Inferred Hazard Profile and Waste Classification
| Property | Inferred Hazard | Rationale | Waste Classification |
| Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin. | Based on the general toxicological properties of pyrazine derivatives. | Toxic Hazardous Waste |
| Irritancy | Potential skin, eye, and respiratory irritant. | Common characteristic of many organic nitrogen compounds. | Irritant Waste |
| Environmental Hazard | Potentially harmful to aquatic life. | Pyrazine rings can be environmentally persistent. | Environmental Hazard |
| Reactivity | Generally stable, but hydrolysis can release acetic acid. | Presence of the acetoxy ester group. | Non-reactive (in its pure form) |
| Ignitability | Likely combustible as an organic liquid. | General property of similar organic compounds. | Flammable Waste (if in a flammable solvent) |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A fume hood should be used to minimize inhalation exposure.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If the waste is a solution, list all components and their approximate percentages.
-
Waste Collection:
-
Unused Product: Carefully transfer any unwanted or expired this compound into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with the chemical should be placed in a sealed bag labeled with the chemical name and then deposited into a solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
-
Container Management: Keep the waste container securely closed except when adding waste.
Storage of Chemical Waste
Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by the institution's Environmental Health and Safety (EHS) department.[1]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[2]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the waste container away from incompatible chemicals.[1]
Disposal Procedure
The final disposal of this compound must be conducted through your institution's certified hazardous waste management program.
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to 90 or 180 days, depending on your generator status), arrange for a waste pickup with your EHS department.[2]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover: Transfer the waste to authorized EHS personnel for final disposal.
Never attempt to dispose of this compound by:
-
Pouring it down the drain.
-
Placing it in the regular trash.
-
Evaporating it in a fume hood.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, secure storage, and collaboration with institutional EHS departments, researchers can ensure that this and other chemical wastes are managed in a manner that protects both human health and the ecosystem.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
INCHEM. (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]
- Google Patents. (n.d.). Method for removing pyrazine derivatives in waste water by resin adsorption method.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine. Our goal is to furnish you with in-depth, actionable knowledge that goes beyond standard product information, ensuring your safety and the integrity of your research. The protocols and recommendations outlined herein are grounded in established safety principles and an understanding of the chemical nature of pyrazine derivatives.
Understanding the Hazard: A Proactive Approach to Safety
A thorough risk assessment is the foundational step before handling any chemical. This involves evaluating the specific procedures you will be performing, the quantities of the substance involved, and the potential for exposure.
Core Principles of Protection: The Hierarchy of Controls
Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE): Your Essential Safeguard
Based on the known hazards of similar pyrazine compounds, the following PPE is recommended when handling this compound.
Hand Protection
Rationale: Pyrazine derivatives can cause skin irritation.[1][5] Chemical-resistant gloves are essential to prevent direct contact.
Selection:
-
Material: Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data if available.
-
Thickness: A standard laboratory glove thickness (e.g., 4-8 mil) is typically sufficient for incidental contact. For extended handling or immersion, heavier-duty gloves should be used.
-
Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
Protocol:
-
Don clean, inspected gloves before handling the chemical.
-
If contact with the chemical occurs, remove the gloves immediately, following the proper doffing procedure to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Dispose of contaminated gloves as hazardous waste.[6]
Eye and Face Protection
Rationale: Vapors or splashes of pyrazine derivatives can cause serious eye irritation.[4][5]
Selection:
-
Standard Operations: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., when transferring large quantities or working with heated solutions), a face shield should be worn in addition to chemical splash goggles.
Protocol:
-
Ensure eye and face protection is properly fitted and worn at all times in the laboratory.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]
Respiratory Protection
Rationale: Inhalation of pyrazine vapors may cause respiratory tract irritation.[2][4] The volatility of this compound should be considered, especially when heated or aerosolized.
Selection:
-
Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Supplemental Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] A full-face respirator will also provide eye and face protection.[3]
Protocol:
-
Ensure the fume hood is functioning correctly before starting work.
-
If a respirator is required, a formal respiratory protection program, including fit-testing and training, must be in place.
-
Store respirators in a clean, dry place away from contaminated areas.
Protective Clothing
Rationale: To prevent skin contact from splashes or spills.
Selection:
-
A standard laboratory coat is required at a minimum.
-
For procedures with a higher risk of significant skin exposure, chemical-resistant coveralls may be necessary.[7]
-
Appropriate footwear that covers the entire foot is mandatory.
Protocol:
-
Wear a lab coat that is fully buttoned.
-
Remove contaminated clothing immediately and wash it separately from other laundry.[3]
-
Do not wear laboratory clothing outside of the designated work area.
Operational and Disposal Plans
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames, as some pyrazine derivatives are combustible.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9]
Spill and Emergency Procedures
-
Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
First Aid:
Disposal
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][11] Do not dispose of down the drain or in general waste.
Summary of Recommended PPE
| Protection Type | Recommended Equipment | Key Considerations |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect before use; change frequently. |
| Eye/Face | Chemical splash goggles (ANSI Z87.1) / Face shield | Wear goggles at all times; use a face shield for high-splash risk. |
| Respiratory | Work in a fume hood / NIOSH-approved respirator | Fume hood is the primary control; respirator for supplemental protection. |
| Body | Laboratory coat / Chemical-resistant coveralls | Keep lab coat buttoned; use coveralls for higher-risk tasks. |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the hierarchy of controls and consistently using the recommended Personal Protective Equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and safety professionals for guidance specific to your work.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]
-
Karnataka Aromas. (n.d.). material safety data sheet - 2-acetyl pyrazine. Retrieved from [Link]
-
GazFinder. (n.d.). pyrazine (C4H4N2). Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). SAFETY DATA SHEET - Acetyl Pyrazine 5% in PG. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]
-
O'LAUGHLIN CORPORATION. (2025, April 16). Safety Data Sheet - 2-ACETYL PYRAZINE. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pyrazine, 2-methoxy-3(or 5)-methyl- Safety Data Sheet. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
CPAChem. (2023, January 13). Safety data sheet. Retrieved from [Link]
- Cohen, S. M., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(12 Suppl), S1-S6.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2,3-diethyl-5-methylpyrazine, CAS Registry Number 18138-04-0. Food and Chemical Toxicology, 182(Suppl 1), 115082.
Sources
- 1. karnatakaaromas.com [karnatakaaromas.com]
- 2. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 3. synerzine.com [synerzine.com]
- 4. vigon.com [vigon.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synerzine.com [synerzine.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
